Propylene glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2, Array | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | propylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propylene_glycol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58858-91-6 (hydrochloride salt) | |
| Record name | Propylene glycol [USP:JAN] | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID0021206 | |
| Record name | 1,2-Propylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |
| Record name | PROPYLENE GLYCOL | |
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| Record name | 1,2-Propanediol | |
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| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PROPYLENE GLYCOL | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
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| Record name | Propylene glycol | |
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| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
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| URL | https://haz-map.com/Agents/685 | |
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| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |
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| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless viscous liquid | |
CAS No. |
57-55-6, 25322-68-3, 63625-56-9 | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (±)-Propylene glycol | |
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| Record name | Propylene glycol [USP:JAN] | |
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| Record name | Propylene glycol | |
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| URL | https://www.drugbank.ca/drugs/DB01839 | |
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| Record name | propylene glycol | |
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Melting Point |
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Foundational & Exploratory
Propylene Glycol: A Comprehensive Technical Guide for Laboratory Professionals
Propylene glycol (IUPAC name: propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂.[1][2] It is a viscous, colorless, and nearly odorless liquid that possesses a faintly sweet taste.[2][3] Due to its versatile properties, this compound is a staple in a wide array of laboratory and industrial applications, ranging from pharmaceuticals and cosmetics to food technology and chemical synthesis.[1][4][5] This guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering practical insights and methodologies for researchers, scientists, and drug development professionals.
Fundamental Physicochemical Properties
A thorough understanding of this compound's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. These properties dictate its behavior as a solvent, its stability under various conditions, and its compatibility with other substances.
Core Physical Data
This compound's physical attributes make it a highly adaptable solvent and humectant. It is completely miscible with water and a broad range of organic solvents, including acetone, chloroform, and ethanol.[2][6][7] Its hygroscopic nature, the ability to attract and retain moisture, is a key feature in many of its applications.[1][8]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈O₂ | [2][6] |
| Molecular Weight | 76.09 g/mol | [1][5][6] |
| Appearance | Clear, colorless, viscous liquid | [2][7][9] |
| Odor | Nearly odorless | [2][3] |
| Taste | Faintly sweet | [2][3] |
| Melting Point | -59 °C (-74 °F) | [2][6][10] |
| Boiling Point | 188.2 °C (370.8 °F) | [2][6][10] |
| Density | 1.036 g/cm³ (at 20 °C) | [1][2][5] |
| Flash Point | 103-104 °C (closed cup) | [11] |
| Autoignition Temperature | 371 °C (700°F) | [7] |
| Vapor Pressure | 0.08 mm Hg (at 20 °C) | [6] |
| Refractive Index (n20/D) | 1.432 | [6] |
Chemical Structure and Reactivity
This compound is a diol, meaning it contains two hydroxyl (-OH) groups.[2] This structure is fundamental to its chemical behavior.
Caption: Chemical structure of this compound (Propane-1,2-diol).
This compound is relatively stable under normal laboratory conditions but can be oxidized at high temperatures to form compounds such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[6] It is incompatible with strong oxidizing agents, which can create a fire hazard.[1]
This compound in the Laboratory: A Multifaceted Tool
The unique combination of properties makes this compound an invaluable asset in various laboratory applications, particularly in the realm of drug development and life sciences.
The Premier Solvent for Challenging Formulations
A significant portion of active pharmaceutical ingredients (APIs) exhibit poor water solubility, which presents a major hurdle in the development of effective drug delivery systems.[12] this compound's ability to dissolve a wide range of both water-soluble and oil-soluble substances makes it a solvent of choice in pharmaceutical formulations.[13]
-
Enhanced Bioavailability: By dissolving poorly soluble APIs, this compound can enhance their bioavailability, ensuring more effective absorption by the body.[12]
-
Versatility in Formulations: It is a common excipient in oral, injectable, and topical formulations.[4][8][14] For instance, many water-insoluble drugs, such as benzodiazepines, utilize this compound as a solvent.[2]
-
Stabilizer and Humectant: Beyond its solvent properties, it acts as a stabilizer, preventing the separation of ingredients in suspensions and emulsions.[8] Its hygroscopic nature helps to maintain the desired moisture content in formulations like creams and ointments.[8]
Caption: Role of this compound in overcoming poor API solubility.
Cryopreservation and Cell Culture
This compound is utilized as a cryoprotectant, a substance that protects biological tissue from damage caused by freezing. Its ability to lower the freezing point of water and increase viscosity helps to prevent the formation of damaging ice crystals within cells.
Experimental Workflows: A Step-by-Step Protocol for Solvent Screening
When developing a new liquid formulation, a solvent screening study is crucial to identify a suitable vehicle for the API.
Objective: To determine the solubility and stability of a model hydrophobic API in this compound compared to other common solvents.
Materials:
-
Model hydrophobic API (e.g., ibuprofen, ketoprofen)
-
This compound (USP/EP grade)
-
Ethanol (95%)
-
Polyethylene Glycol 400 (PEG 400)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Analytical balance
-
HPLC system with a suitable column and detector
Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh 100 mg of the API into separate 10 mL glass vials.
-
Add 5 mL of each solvent (this compound, ethanol, PEG 400, and water) to the respective vials.
-
Cap the vials and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials on a magnetic stirrer and stir at a constant speed at room temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After 24 hours, visually inspect the vials for any undissolved API.
-
Filter the supernatant of each solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
Prepare serial dilutions of the filtered solutions with a suitable mobile phase for HPLC analysis.
-
-
Quantitative Analysis via HPLC:
-
Develop and validate an HPLC method for the quantification of the API.
-
Inject the prepared samples onto the HPLC system.
-
Determine the concentration of the dissolved API in each solvent by comparing the peak areas to a standard curve.
-
-
Data Analysis and Interpretation:
-
Calculate the solubility of the API in each solvent (mg/mL).
-
Compare the solubility data to determine the most effective solvent for the model API.
-
For the most promising solvents, conduct a short-term stability study by storing the solutions at various temperatures (e.g., 4°C, 25°C, 40°C) and analyzing the API concentration at different time points (e.g., 1, 2, and 4 weeks).
-
Analytical Methods for this compound
Accurate and reliable analytical methods are essential for quality control and for determining the concentration of this compound in various matrices.
Gas Chromatography (GC)
Gas chromatography is the primary and preferred method for the quantitative analysis of this compound in biological and environmental samples.[15]
-
Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.
-
Detection: A Flame Ionization Detector (FID) or Mass Spectrometry (MS) is commonly used for detection and quantification.[15]
-
Sample Preparation: For biological samples, derivatization is often required to increase the volatility and thermal stability of this compound.[15] This typically involves esterification.[15]
High-Performance Liquid Chromatography (HPLC)
While GC is more common, HPLC can also be used for the analysis of this compound, particularly for non-volatile derivatives or in complex mixtures.
Safety and Handling in the Laboratory
This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA).[16] However, as with any chemical, proper handling and safety precautions are necessary in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Inhalation: At room temperature, the vapor pressure of this compound is low, minimizing the risk of inhalation. However, if mists are generated, they may cause irritation to the upper respiratory tract.
-
Skin Contact: Prolonged or repeated skin contact is generally not irritating.[17]
-
Eye Contact: May cause slight, temporary eye irritation. In case of contact, flush the eyes with water for several minutes.
-
Ingestion: this compound has very low toxicity if swallowed in small amounts.[17]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[10]
Conclusion
This compound's unique combination of physical and chemical properties, including its excellent solvency, hygroscopicity, and low toxicity, establishes it as a cornerstone in modern laboratory practice. For researchers and professionals in drug development, a comprehensive understanding of these characteristics is not merely beneficial but essential for innovation and the creation of safe and effective products. By leveraging the insights and methodologies presented in this guide, scientists can harness the full potential of this compound in their experimental and formulation endeavors.
References
- This compound | Description, Formula, Production, & Uses | Britannica. (2025, November 21). Britannica.
- This compound | 57-55-6 - ChemicalBook.ChemicalBook.
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- This compound: A Key Ingredient in Pharmaceuticals and Drug Delivery.NINGBO INNO PHARMCHEM CO.,LTD.
- safety data sheet this compound - Solvet.Solvet.
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- Safety Data Sheet this compound - ChemSupply Australia.ChemSupply Australia.
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- This compound USP/EP: Pharmaceutical grade - Repsol.Repsol.
- This compound (PG) - Monument Chemical.Monument Chemical.
- This compound – usp ch3.[Source not available].
- Exploring this compound's Role as a Reliable Excipient - PharmiWeb.com. (2024, June 24). PharmiWeb.com.
- USP this compound: Solvent Versatility, Humectancy & Regulatory Status. (2025, September 5).
- This compound - atamankimya.com.
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Propylene glycol CAS number and molecular structure
An In-depth Technical Guide to Propylene Glycol: From Core Properties to Advanced Applications
Abstract
This compound (propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂. It is a viscous, colorless liquid that is nearly odorless but possesses a faintly sweet taste. Its versatile physicochemical properties, coupled with its low toxicity, have established it as a critical excipient in a vast array of pharmaceutical formulations. This guide provides a comprehensive overview of this compound, focusing on its fundamental chemical and physical characteristics, molecular structure, and its multifaceted applications within the realms of research and drug development. We will delve into its role as a solvent, stabilizer, and humectant, providing technical insights and methodologies for its characterization and use.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of this compound begins with its fundamental identifiers and physical characteristics, which are crucial for its application in scientific and pharmaceutical contexts.
Chemical Identifiers
-
Chemical Abstracts Service (CAS) Number: 57-55-6
-
Molecular Formula: C₃H₈O₂
-
IUPAC Name: Propane-1,2-diol
-
Synonyms: 1,2-Propanediol, α-Propylene glycol, Monothis compound (MPG)
Physicochemical Data Summary
The utility of this compound in diverse applications is a direct consequence of its unique physical and chemical properties.
| Property | Value | Source |
| Molar Mass | 76.095 g/mol | |
| Appearance | Clear, colorless, viscous liquid | |
| Odor | Odorless | |
| Density | 1.036 g/cm³ at 25°C | |
| Boiling Point | 188.2 °C (370.8 °F) | |
| Melting Point | -59 °C (-74 °F) | |
| Solubility | Miscible with water, acetone, and chloroform | |
| Vapor Pressure | 0.129 mmHg at 25°C | |
| Viscosity | 0.042 Pa·s at 25°C | |
| Refractive Index | 1.432 at 20°C |
Molecular Structure and Stereochemistry
This compound's molecular structure is central to its chemical behavior. It is a diol, characterized by the presence of two hydroxyl (-OH) groups attached to adjacent carbon atoms on a three-carbon chain. This arrangement classifies it as a vicinal diol.
The second carbon atom in the propane-1,2-diol molecule is a chiral center, meaning it is attached to four different groups. This chirality gives rise to two stereoisomers (enantiomers): (R)-propylene glycol and (S)-propylene glycol. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.
Solubility of compounds in propylene glycol
An In-Depth Technical Guide to the Solubility of Compounds in Propylene Glycol
Abstract
This compound (PG, propane-1,2-diol) is a cornerstone excipient in the pharmaceutical industry, prized for its exceptional solvency, low toxicity, and versatile physicochemical properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the solubility of active pharmaceutical ingredients (APIs) and other compounds in this critical solvent. We will explore the molecular basis of PG's solvent action, systematically analyze the factors influencing solubility, present detailed methodologies for its experimental determination, and discuss theoretical models for its prediction. The guide synthesizes field-proven insights with authoritative data to explain the causality behind formulation choices, ensuring a robust and self-validating approach to drug development.
Introduction to this compound as a Pharmaceutical Solvent
This compound (C₃H₈O₂) is a synthetic organic compound, a viscous, colorless, and nearly odorless liquid that is fully miscible with a broad range of solvents, including water, acetone, and chloroform.[3][4] Its utility in the pharmaceutical sector is extensive, where it functions as a solvent, humectant, preservative, and stabilizer in oral, topical, and injectable formulations.[1][2][5][6] The U.S. Food and Drug Administration (FDA) has designated this compound as "generally recognized as safe" (GRAS) for use in food and pharmaceuticals, underscoring its favorable safety profile.[7][8]
The primary role of PG in drug formulation is often to dissolve or solubilize APIs that exhibit poor water solubility, thereby enhancing bioavailability and ensuring the stability and efficacy of therapeutic compounds.[5][6][9][10] A thorough understanding of solubility in PG is therefore not merely an academic exercise but a fundamental requirement for designing stable, effective, and safe medicinal products.
Physicochemical Properties of this compound
The efficacy of this compound as a solvent is a direct result of its unique physical and chemical properties. Its hygroscopic nature, high boiling point, and ability to dissolve a wide array of substances are key to its versatility.[3][9][11][12]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈O₂ | [11][13] |
| Molecular Weight | 76.09 g/mol | [13][14] |
| Appearance | Clear, colorless, viscous liquid | [1][12] |
| Boiling Point | 188.2 °C (370.8 °F) | [3][13] |
| Melting Point | -59 °C (-74 °F) (forms a glass) | [13][14] |
| Density | 1.036 g/cm³ (at 20 °C) | [13][14] |
| Viscosity | 0.042 Pa·s (at 25 °C) | [4] |
| Vapor Pressure | 0.07 mmHg (at 20 °C) | [14] |
| Flash Point | 99 °C (210 °F) | [14] |
| Water Solubility | Miscible | [7][14] |
| Log P (Octanol/Water) | -0.92 | [14] |
These properties, particularly its miscibility with water and many organic solvents, make PG an ideal intermediate solvent, capable of bridging the gap between aqueous and lipid phases.[2][5]
The Molecular Basis of Solubility in this compound
The remarkable solvent power of this compound lies in its molecular structure. The presence of two hydroxyl (-OH) groups on adjacent carbons allows it to act as both a hydrogen bond donor and acceptor.[7][12] This dual capability enables PG to form a robust, three-dimensional hydrogen-bond network with itself and to establish strong intermolecular interactions with a wide variety of solutes.[15][16]
This amphiphilic character is the key to its versatility. PG can effectively solvate:
-
Polar and Hydrophilic Compounds: By forming strong hydrogen bonds with functional groups like hydroxyls (-OH), amines (-NH₂), and carboxyls (-COOH).
-
Non-Polar and Lipophilic Compounds: Through van der Waals interactions with its propylene (C₃H₆) backbone, allowing it to dissolve oils, resins, and many lipophilic APIs.[1][9]
This unique balance of polar and non-polar characteristics allows PG to act as a "universal" solvent in many pharmaceutical contexts, reducing the need for multiple, more complex solvent systems.[5]
Factors Influencing Solubility in this compound
The equilibrium solubility of a compound in PG is not a fixed value but is influenced by several environmental and compositional factors.
-
Temperature: For most solid solutes, solubility in this compound increases with rising temperatures.[7] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature shifts the equilibrium toward greater dissolution.[17] However, for gases, solubility decreases as temperature increases.[17]
-
pH: For ionizable APIs (weak acids or bases), pH is a critical determinant of solubility. Adjusting the pH of a PG-based formulation can convert the API into its more soluble salt form, dramatically increasing its concentration at saturation.
-
Co-solvents: this compound is frequently used in combination with other solvents, most commonly water and ethanol, to create tailored solvent systems.[18] The addition of a co-solvent can have a non-linear effect on solute solubility. For instance, in PG-water mixtures, the solubility of some drugs like acetaminophen and sulfanilamide is maximal in pure PG, while for other compounds, a specific blend of PG and water may yield the highest solubility.[19][20] This is due to complex changes in the solvent's polarity, hydrogen bonding network, and the energy required to create a cavity for the solute molecule.[19][21][22]
-
Presence of Other Solutes: The presence of other dissolved substances, such as salts or excipients, can impact the solubility of the primary compound through mechanisms like the common-ion effect or by altering the overall properties of the solvent medium.[17]
Methodologies for Solubility Determination
Accurate determination of equilibrium solubility is essential for pre-formulation studies. The shake-flask method is the gold standard and provides a reliable measure of a compound's solubility in a given solvent system.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
This protocol describes a self-validating system for determining the solubility of a solid compound in this compound.
-
Preparation:
-
Prepare several vials containing a fixed volume or weight of this compound (e.g., 5 mL).
-
Ensure the temperature of a shaker bath or incubator is precisely controlled (e.g., 25 °C ± 0.5 °C).
-
-
Execution:
-
Add an excess amount of the solid solute to each vial. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in the temperature-controlled shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-point study can establish the minimum time required.
-
-
Sample Processing:
-
After agitation, allow the vials to rest in the temperature-controlled environment for several hours to let undissolved solids settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially high results.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the quantifiable range of an analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze the diluted samples using the validated analytical method to determine the concentration of the dissolved solute.
-
Calculate the original concentration in the this compound, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
-
Validation:
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The final report should include the mean solubility, standard deviation, and visual confirmation that excess solid remained in the vials, confirming saturation.
-
Predicting Solubility: Theoretical and Computational Approaches
While experimental determination is definitive, theoretical models can provide valuable early insights and guide solvent selection. One of the most practical approaches is the use of Hansen Solubility Parameters (HSP) .
HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[23] The "HSP distance" (Ra) between a solvent and a solute can be calculated, with smaller distances indicating higher affinity and probable solubility.
Table 2: Hansen Solubility Parameters (in MPa⁰·⁵)
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | 16.8 | 9.4 | 23.3 |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
Data sourced from various HSP databases and literature.[24][25]
By comparing the HSP of a new API to that of this compound, a formulation scientist can make an educated prediction about its potential solubility, saving significant experimental time and resources.
Applications in Drug Development & Formulation
A comprehensive grasp of solubility in PG is directly applied across various dosage forms:
-
Oral Liquid Formulations: PG is a preferred solvent for syrups and solutions, ensuring APIs remain dissolved and uniformly distributed, which is critical for consistent dosing.[2][5]
-
Topical Formulations: In creams, gels, and ointments, PG not only dissolves the API but also acts as a humectant and a penetration enhancer, facilitating the delivery of the drug through the skin.[3][5][10]
-
Parenteral (Injectable) Formulations: For APIs that are unstable or insoluble in aqueous systems, PG serves as a vital non-aqueous solvent, enabling the creation of stable injectable medications.[1][2][9] Its ability to withstand sterilization processes like autoclaving further enhances its utility.[26]
Challenges and Considerations
Despite its advantages, working with this compound requires an awareness of potential challenges:
-
Supersaturation and Precipitation: Formulations can sometimes become supersaturated, especially after a temperature change, leading to the risk of the API precipitating out of solution over time. This can compromise the safety and efficacy of the product.
-
Viscosity: this compound is significantly more viscous than water, which can affect manufacturing processes such as mixing and sterile filtration.[12]
-
Safety and Toxicology: While generally safe, high doses of this compound, particularly via intravenous administration, can lead to adverse effects such as hyperosmolality and lactic acidosis.[27] Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for maximum daily intake.[27] It is crucial to adhere to these limits and consider the total PG load in any given formulation.
Conclusion
This compound's unique combination of broad solvency, miscibility, and a strong safety profile solidifies its role as an indispensable tool in pharmaceutical formulation.[6] A deep, mechanistic understanding of solubility within this solvent—grounded in its physicochemical properties and influenced by factors like temperature and co-solvents—is paramount for the successful development of stable and bioavailable drug products. By integrating robust experimental methodologies with predictive theoretical models, researchers can navigate the complexities of formulation science with greater efficiency and confidence, ultimately accelerating the delivery of safe and effective medicines.
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Propylene Glycol in the Research Laboratory: A Comprehensive Safety and Handling Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Propylene Glycol in Research
This compound (IUPAC name: propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂.[1] It is a colorless, viscous, and nearly odorless liquid that is fully miscible with a broad range of solvents, including water, acetone, and chloroform.[1][2] This versatile diol is a staple in many research laboratories, valued for its low toxicity and diverse applications.[3][4] In the realm of drug development and scientific research, this compound serves as a crucial solvent, a humectant to maintain moisture, an emulsifier, and a preservative.[4][5] It is also utilized in antifreeze solutions and as a heat transfer fluid.[6] Given its widespread use, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring a safe and compliant laboratory environment. This guide provides an in-depth, technically-grounded overview of the safety data for this compound, tailored for the specific needs of research and development professionals.
Compound Profile and Physicochemical Properties
This compound's utility in the laboratory is a direct result of its unique physical and chemical properties. A thorough understanding of these characteristics is the foundation of its safe and effective use.
Key Physicochemical Data for this compound [2][5][7][8]
| Property | Value |
| Chemical Formula | C₃H₈O₂ |
| Molecular Weight | 76.09 g/mol |
| Appearance | Clear, colorless, viscous liquid |
| Odor | Odorless |
| Boiling Point | 188.2 °C (370.8 °F) |
| Melting/Freezing Point | -59 °C (-74 °F) |
| Flash Point | 103-104 °C (closed cup) |
| Autoignition Temperature | 371 °C (699.8 °F) |
| Solubility | Miscible in water, acetone, chloroform, and ethanol |
| Vapor Pressure | Low |
| Density | 1.036 g/cm³ |
This compound's high boiling point and low vapor pressure mean that at room temperature, exposure to its vapor is minimal.[9] It is also hygroscopic, meaning it readily absorbs moisture from the air; this necessitates storage in tightly sealed containers to maintain its concentration and integrity.[1][10]
Hazard Identification and Toxicological Profile
This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food and pharmaceuticals.[3][11] Its acute oral toxicity is very low.[2] However, it is crucial for laboratory personnel to be aware of the potential hazards, particularly with prolonged or high-volume exposure.
GHS Classification and Potential Health Effects
While not classified as a hazardous substance under GHS, understanding its potential effects is key to safe handling.[8][12][13]
-
Eye Contact : May cause slight, temporary irritation.[9]
-
Skin Contact : Prolonged or repeated contact may cause mild skin irritation, redness, and dryness.[9][14]
-
Inhalation : Due to its low volatility, inhalation is unlikely at room temperature. However, mists may cause irritation to the upper respiratory tract.[9]
-
Ingestion : While having very low toxicity if swallowed, ingestion of large amounts can lead to central nervous system effects, including drowsiness or dizziness.[3][9] In rare cases of excessive exposure, it can lead to metabolic acidosis.[15][16]
Toxicological Data
| Route | Species | LD50 |
| Oral | Rat | 20,000 mg/kg |
| Oral | Mouse | 22,000 mg/kg |
| Dermal | Rabbit | 20,800 mg/kg |
Source: Solvet Safety Data Sheet[9]
It is important to note that individuals with pre-existing kidney conditions may be more susceptible to adverse effects from high exposure.[17]
Safe Handling and Storage in the Laboratory
Adherence to proper handling and storage protocols is the most effective way to mitigate the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : General laboratory ventilation is typically sufficient.[9] For operations that may generate mists, local exhaust ventilation should be used.[18][19]
-
Personal Protective Equipment : The minimum PPE for handling this compound includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[20]
-
Hand Protection : Disposable nitrile gloves are suitable for incidental contact.[17][20] For prolonged contact or immersion, heavier-duty gloves may be necessary.
-
Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[20]
-
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from direct sunlight.[9][10]
-
Keep containers tightly closed to prevent the absorption of moisture.[1][10]
-
Store away from incompatible materials such as strong oxidizing agents (e.g., perchlorates, peroxides), acids, and acid anhydrides.[14][19]
Emergency Procedures
A clear and well-rehearsed emergency plan is critical for any laboratory.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[14][21] If irritation persists, seek medical attention.[17]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[9][21]
-
Inhalation : Move the person to fresh air. If respiratory symptoms occur, seek medical attention.[9]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[22] Ingestion of small amounts is not expected to require immediate medical treatment, but if large quantities are ingested or symptoms develop, seek medical advice.[9][17]
Spill Response
This compound spills can create a significant slipping hazard.[9] Prompt and appropriate cleanup is essential.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate spill area.[14]
-
Don PPE : Before addressing the spill, put on the appropriate PPE, including gloves, safety goggles, and a lab coat.[23]
-
Contain the Spill : For larger spills, use a non-combustible absorbent material like vermiculite, dry sand, or earth to dike the area and prevent further spreading.[9][14]
-
Absorb the Spill : Apply absorbent material to the spill.[17] Do not use combustible materials like sawdust.[17]
-
Collect and Dispose : Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[9][17]
-
Decontaminate the Area : Clean the spill area with soap and water.[17]
-
Ventilate : Ensure the area is well-ventilated.
Firefighting Measures
This compound is a combustible liquid but must be preheated before ignition can occur.[8]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]
-
Unsuitable Extinguishing Media : Do not use a direct stream of water, as it may spread the fire.[9]
-
Hazards from Combustion : Combustion may produce carbon monoxide and carbon dioxide.[9]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][14]
Waste Disposal
Proper disposal of this compound is essential to protect the environment and comply with regulations.
-
Pure this compound : While biodegradable, pure this compound should not be disposed of down the drain in large quantities as it can exert a high biochemical oxygen demand on wastewater treatment systems.[2][24] Small quantities may be permissible for drain disposal with ample dilution, but it is crucial to consult local regulations first.[25][26]
-
Contaminated this compound : If this compound is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.[25]
-
Disposal Method : For larger quantities or contaminated this compound, it should be collected in a labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[25][27]
Conclusion
This compound is a low-toxicity, highly versatile chemical that is indispensable in many research and development settings. Its safety in the laboratory is contingent upon a thorough understanding of its properties and a consistent application of safe handling, storage, and emergency procedures. By adhering to the guidelines outlined in this document, researchers can confidently and safely utilize this compound in their work, ensuring the well-being of laboratory personnel and the protection of the environment.
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A Senior Application Scientist's Guide to the Thermal Stability of Propylene Glycol in Laboratory Applications
Introduction: Beyond the Datasheet – A Nuanced View of Propylene Glycol's Thermal Behavior
This compound (propane-1,2-diol) is a cornerstone of pharmaceutical formulations, valued for its low toxicity, high solvency, and humectant properties.[1][2] It is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for use in food and is a well-established excipient in oral, topical, and intravenous drug preparations.[3] However, for the discerning researcher and drug development professional, understanding the thermal stability of this compound transcends a simple boiling point figure. The temperatures encountered during manufacturing, processing, and even long-term storage can approach levels that initiate chemical degradation, a process that can have profound implications for the safety, efficacy, and stability of a final drug product.
This technical guide provides an in-depth exploration of the thermal stability of this compound, moving beyond rudimentary data to discuss the underlying chemical mechanisms, the factors that influence degradation, and the robust analytical methodologies required for its assessment. The insights provided herein are intended to empower researchers to make informed decisions in the laboratory, ensuring the integrity of their work and the quality of the therapeutics they develop.
The Chemical Foundation of this compound's Thermal Stability
This compound's thermal behavior is intrinsically linked to its molecular structure: a three-carbon chain with hydroxyl groups on the first and second carbons. These hydroxyl groups are the primary sites of chemical reactivity and are central to its degradation pathways.
Onset of Thermal Decomposition: A Tale of Two Atmospheres
The temperature at which this compound begins to degrade is not an absolute value but is highly dependent on the chemical environment, most notably the presence or absence of oxygen.
-
Inert Atmosphere (Pyrolysis): Under an inert atmosphere, such as nitrogen, the primary degradation pathway is dehydration.[4] Thermal decomposition has been observed to start at temperatures around 160°C.[4] The degradation process in an inert atmosphere proceeds via the formation of key intermediates, as will be discussed in the mechanisms section.
-
Oxidative Atmosphere: In the presence of oxygen, the thermal degradation of this compound is initiated at significantly lower temperatures. The process is one of thermal-oxidative degradation, and can lead to the formation of a different array of byproducts, including organic acids.[5][6] This is a critical consideration for processes that involve heating this compound in the presence of air.
The following table summarizes the key thermal properties of this compound:
| Property | Value | Source(s) |
| Boiling Point | 184°C - 189°C | [7] |
| Onset of Decomposition (Inert Atmosphere) | ~160°C | [4] |
| Recommended Max Storage Temperature | 40°C | [6] |
Mechanisms of Thermal Degradation: A Deeper Dive
Understanding the chemical pathways of this compound degradation is fundamental to predicting and mitigating the formation of undesirable byproducts.
Pyrolysis (Inert Atmosphere)
Under inert conditions, the thermal decomposition of this compound is believed to proceed through several key steps. A major pathway involves the dehydration of this compound to form propylene oxide as an intermediate.[4] This propylene oxide can then undergo rearrangement to form propanal and acetone.[4]
At higher temperatures, further cracking of these initial products can occur, leading to the formation of smaller aldehydes such as formaldehyde and acetaldehyde.[4]
Thermal-Oxidative Degradation
In the presence of oxygen, the degradation pathways are more complex and lead to the formation of oxidized products. This process can be initiated by the formation of free radicals, which then react with this compound to form a variety of degradation products. The presence of metals can catalyze these oxidative reactions.[6] Key degradation products under oxidative conditions include:
-
Organic Acids: Lactic acid, acetic acid, and formic acid.[5]
-
Aldehydes and Ketones: Similar to pyrolysis, but potentially in different ratios.
Assessing Thermal Stability: A Methodological Approach
A robust evaluation of this compound's thermal stability requires the use of specialized analytical techniques.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material.[8] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8]
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Use an appropriate sample pan (e.g., platinum or alumina).
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into the TGA pan.[9]
-
Atmosphere Selection:
-
For pyrolysis studies, purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
For oxidative stability studies, use a flow of dry air.
-
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).[10]
-
Data Analysis: The resulting TGA curve will show the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter for assessing thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[11] It can be used to determine transition temperatures, such as boiling points, and to study the energetics of decomposition reactions.[12] For this compound, DSC can provide complementary information to TGA, particularly regarding the endothermic nature of volatilization and the exothermic nature of oxidative decomposition.[12]
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into a hermetically sealed aluminum pan.[9] This is crucial to prevent evaporative loss before the boiling point.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.
-
Data Analysis: The DSC thermogram will show heat flow versus temperature. Endothermic peaks will indicate events like boiling, while exothermic peaks can indicate decomposition.
Analysis of Degradation Products
Identifying and quantifying the degradation products is essential for a complete understanding of this compound's thermal stability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[4] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of non-volatile degradation products, such as organic acids.
Factors Influencing Thermal Stability in a Laboratory Context
Several factors can influence the thermal stability of this compound in a laboratory or manufacturing setting.
-
Presence of Impurities: The purity of this compound is paramount. The United States Pharmacopeia (USP) sets limits for impurities such as ethylene glycol and diethylene glycol.[1] While not directly related to thermal stability, the presence of other reactive species can potentially lower the decomposition temperature.
-
Catalytic Effect of Metals: Contact with certain metals can catalyze the degradation of this compound, particularly under oxidative conditions.[6] Therefore, the choice of materials for storage containers, reaction vessels, and processing equipment is a critical consideration. Stainless steel is generally a suitable material for handling this compound.[5]
-
pH: The presence of acidic or basic contaminants can also accelerate degradation reactions.[6]
-
Light Exposure: Exposure to UV light can also contribute to the degradation of this compound.[6] Therefore, it should be stored in tightly sealed, opaque containers.
Implications for Drug Development and Formulation
The thermal degradation of this compound as an excipient can have several detrimental effects on a pharmaceutical formulation:
-
Alteration of pH: The formation of acidic degradation products can lower the pH of a formulation, which can in turn affect the stability and solubility of the active pharmaceutical ingredient (API).
-
API Degradation: The degradation products of this compound, such as aldehydes, can be reactive and may directly interact with the API, leading to its degradation and a loss of potency.
-
Formation of Toxic Byproducts: Some of the degradation products, such as formaldehyde and acetaldehyde, are known to be toxic.[4] Their presence in a final drug product, even at low levels, is a significant safety concern.
-
Changes in Physical Properties: Degradation can lead to changes in the color, odor, and viscosity of a formulation, impacting its quality and patient acceptability.[6]
Conclusion: A Proactive Approach to Ensuring Stability
The thermal stability of this compound is a multifaceted issue that requires careful consideration by researchers and drug development professionals. A thorough understanding of its degradation mechanisms, the factors that influence its stability, and the appropriate analytical techniques for its assessment is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By taking a proactive approach to evaluating and controlling the thermal stability of this compound, scientists can mitigate risks and build a strong foundation for successful drug development.
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The Temperature-Dependent Viscosity of Propylene Glycol: An In-depth Technical Guide for Scientists and Formulation Experts
Foreword: Understanding the Critical Role of Viscosity in Scientific Applications
In the realms of research, pharmaceuticals, and drug development, seemingly simple physical properties of a substance can exert profound influence over experimental outcomes, product efficacy, and manufacturing processes. Propylene glycol (1,2-propanediol), a widely utilized excipient, solvent, and humectant, is a prime example of a compound where a thorough understanding of its physical characteristics is not just beneficial, but essential.[1][2][3][4] Its viscosity, and more specifically, the dynamic relationship between its viscosity and temperature, is a critical parameter that dictates its behavior in a multitude of applications.
This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the viscosity of this compound and its temperature dependence. We will delve into the theoretical underpinnings of this property, present a consolidated set of empirical data, and provide a detailed experimental protocol for its measurement. The insights provided herein are intended to empower you to make more informed decisions in your experimental designs, formulation development, and manufacturing processes.
The Significance of this compound's Viscosity in Research and Pharmaceutical Development
This compound's utility in the pharmaceutical industry is extensive, serving as a solvent for a wide array of active pharmaceutical ingredients (APIs), a stabilizer in formulations, and a key component in oral, injectable, and topical drug delivery systems.[1][2][5] The viscosity of a formulation directly impacts several key aspects of drug development and performance:
-
API Solubility and Stability: The viscosity of this compound influences its ability to dissolve and stabilize APIs, particularly those with poor water solubility.[3]
-
Manufacturing Processes: Viscosity is a critical factor in various manufacturing stages, including mixing, pumping, and filling. Consistent viscosity ensures process uniformity and product quality.
-
Drug Delivery and Bioavailability: For topical and injectable formulations, viscosity affects the spreadability, retention time at the site of application, and the rate of drug release and absorption.
-
Patient Compliance: The viscosity of oral solutions and topical creams can impact the patient's experience and adherence to treatment.
A comprehensive grasp of how temperature modulates this compound's viscosity is therefore paramount for developing robust and effective pharmaceutical products.
Theoretical Framework: Modeling the Viscosity-Temperature Relationship
The viscosity of liquids is fundamentally a measure of their internal resistance to flow. This resistance arises from intermolecular forces. As temperature increases, the kinetic energy of the molecules also increases, which allows them to overcome these intermolecular forces more easily, resulting in a decrease in viscosity. This inverse relationship is a key characteristic of most liquids.
Two primary models are widely used to describe the temperature dependence of viscosity in liquids like this compound: the Arrhenius equation and the Vogel-Fulcher-Tammann (VFT) equation.
The Arrhenius Model
The Arrhenius equation, an empirical model, provides a simple yet effective way to describe the relationship between viscosity (η) and absolute temperature (T):
η = A * exp(Ea / RT)
Where:
-
A is the pre-exponential factor, a constant related to the frequency of molecular collisions.
-
Ea is the activation energy for viscous flow, representing the energy barrier that molecules must overcome to move past each other.
-
R is the universal gas constant (8.314 J/mol·K).
For this compound, the following Arrhenius parameters have been reported[3]:
-
Ea (Activation Energy): 5744.8 J/mol
-
A (Pre-exponential Factor): -22.128 (in logarithmic form, ln(A))
This model is particularly useful for describing the behavior of liquids over a moderate temperature range where the viscosity change is not excessively large.
The Vogel-Fulcher-Tammann (VFT) Model
For a more accurate description of viscosity over a wider temperature range, especially for glass-forming liquids like this compound, the Vogel-Fulcher-Tammann (VFT) equation is often employed.[6] The VFT equation is a three-parameter model that can capture the non-Arrhenius behavior observed in many liquids:
η = η₀ * exp(B / (T - T₀))
Where:
-
η₀ is the viscosity at infinite temperature.
-
B is a parameter related to the activation energy.
-
T₀ is the Vogel temperature or ideal glass transition temperature, a theoretical temperature at which the viscosity is predicted to become infinite.
Empirical Data: Viscosity of this compound at Various Temperatures
To provide a practical reference, the following table consolidates dynamic viscosity data for pure this compound at various temperatures from multiple sources. It is crucial to note that slight variations in data may exist between different sources due to minor differences in measurement techniques and sample purity.
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s or cP) | Source(s) |
| -40 | 233.15 | 1000+ | [7] |
| -30 | 243.15 | ~500 | [7] |
| -20 | 253.15 | ~200 | [7] |
| -10 | 263.15 | ~100 | [7] |
| 0 | 273.15 | 179.3 | |
| 10 | 283.15 | 96.8 | |
| 20 | 293.15 | 52.0 - 56.5 | [7] |
| 25 | 298.15 | 40.4 | |
| 30 | 303.15 | 34.9 | |
| 40 | 313.15 | 21.8 | |
| 50 | 323.15 | 14.7 | |
| 60 | 333.15 | 10.5 | |
| 70 | 343.15 | 7.8 | |
| 80 | 353.15 | 6.0 | |
| 90 | 363.15 | 4.7 | |
| 100 | 373.15 | 3.8 |
Note: The values presented are a synthesis of data from the cited sources and may represent an average or a range. For critical applications, it is always recommended to consult the original source or conduct independent measurements.
Experimental Protocol: Accurate Measurement of Viscosity
The precise and reproducible measurement of viscosity is fundamental to generating reliable data. The following protocol outlines a standard operating procedure for determining the dynamic viscosity of this compound at various temperatures using a calibrated glass capillary viscometer, a method aligned with the principles of ASTM D445.[8]
Experimental Workflow
Caption: Workflow for the experimental determination of this compound viscosity.
Step-by-Step Methodology
-
Preparation:
-
Sample Purity: Utilize high-purity this compound (USP/EP grade is recommended for pharmaceutical applications) to minimize the impact of impurities on viscosity.
-
Viscometer Selection and Cleaning: Select a calibrated glass capillary viscometer of an appropriate size for the expected viscosity range of this compound. Thoroughly clean the viscometer with a suitable solvent (e.g., acetone or ethanol) and dry it completely to remove any residual contaminants.[8]
-
Temperature Bath: Prepare a constant temperature water or oil bath with precise temperature control (±0.1°C or better). Allow the bath to stabilize at the desired measurement temperature.
-
-
Measurement:
-
Sample Loading: Carefully load the viscometer with the this compound sample to the manufacturer's specified volume.
-
Thermal Equilibration: Immerse the loaded viscometer vertically into the temperature-controlled bath. Allow for a sufficient equilibration time (typically 15-30 minutes) for the sample to reach the bath temperature.
-
Flow Time Measurement: Using a pipette bulb or other suitable suction device, draw the this compound up through the capillary until the meniscus is above the upper timing mark. Release the suction and, using a calibrated stopwatch, accurately measure the time it takes for the meniscus to travel from the upper to the lower timing mark.
-
Replicates: Repeat the flow time measurement at least three times for each temperature to ensure reproducibility. The recorded times should be in close agreement.
-
-
Calculation:
-
Kinematic Viscosity (ν): Calculate the average efflux time (t) from the replicate measurements. The kinematic viscosity is then determined using the following equation: ν = C * t where 'C' is the calibration constant of the viscometer.
-
Density (ρ): The density of this compound also varies with temperature. For accurate dynamic viscosity calculations, measure the density of the this compound at each temperature using a pycnometer or a digital density meter.
-
Dynamic Viscosity (η): The dynamic viscosity is calculated by multiplying the kinematic viscosity by the density: η = ν * ρ
-
Practical Implications and Conclusion
The data and methodologies presented in this guide underscore the critical importance of considering the temperature-dependent viscosity of this compound in scientific and industrial applications. For drug development professionals, this understanding is crucial for:
-
Formulation Optimization: Selecting the appropriate concentration of this compound to achieve the desired viscosity profile at relevant storage and application temperatures.
-
Process Development and Scale-Up: Designing robust manufacturing processes that can accommodate the viscosity changes of this compound-containing formulations.
-
Predictive Modeling: Utilizing the Arrhenius or VFT models to predict viscosity at temperatures that are not experimentally tested, aiding in formulation design and stability assessments.
By integrating this knowledge into your research and development workflows, you can enhance the quality, efficacy, and consistency of your products. The self-validating nature of the described experimental protocol, coupled with a solid theoretical understanding, provides a trustworthy framework for characterizing this fundamental property of this compound.
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Propylene Glycol as a Plasticizer in Polymer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fundamental Role of Plasticizers
Polymers, in their native state, often exhibit rigidity and brittleness, limiting their utility in applications requiring flexibility and durability. Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility, workability, and distensibility.[1] They achieve this by inserting themselves between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together.[2] This increased intermolecular spacing, or "free volume," allows the polymer chains greater mobility, resulting in a decrease in the material's glass transition temperature (Tg) and a transition from a rigid, glassy state to a more pliable, rubbery state.[1][3]
Propylene glycol (propane-1,2-diol) is a viscous, colorless liquid that is miscible with a wide range of solvents, including water.[4] Its low toxicity and biocompatibility make it a particularly attractive plasticizer for applications in the pharmaceutical and biomedical sectors.[5][6]
Mechanism of Action: How this compound Plasticizes Polymers
The primary mechanism by which this compound plasticizes polymers is through the formation of hydrogen bonds.[7] The two hydroxyl (-OH) groups in the PG molecule can form hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) present in the polymer chains.[7] This interaction disrupts the strong intermolecular and intramolecular hydrogen bonds that may exist between the polymer chains themselves.
This disruption of polymer-polymer interactions leads to:
-
Increased Interchain Distance: The insertion of PG molecules physically separates the polymer chains.
-
Enhanced Chain Mobility: With the reduction of strong intermolecular forces, the polymer chains can move more freely past one another.[2]
-
Lowered Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state is significantly reduced.[5][8] This is a key indicator of plasticization.
The effectiveness of this compound as a plasticizer is influenced by its concentration. Generally, an increase in PG content leads to a linear decrease in the glass transition temperature of the polymer blend.[5][8]
Caption: Mechanism of this compound Plasticization.
Impact on Polymer Properties: A Quantitative Perspective
The incorporation of this compound as a plasticizer brings about significant and measurable changes in the physicochemical properties of polymers.
| Property | Effect of this compound Addition | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Disruption of intermolecular polymer chain interactions increases free volume and chain mobility.[5][9][10] |
| Tensile Strength & Elastic Modulus | Decrease | Reduced intermolecular forces make the material less resistant to deformation.[5] |
| Elongation at Break | Increase | Increased chain mobility allows the polymer to stretch more before fracturing.[9][11] |
| Flexibility and Malleability | Increase | Lowered Tg and increased chain mobility result in a softer, more pliable material.[7][11] |
| Polymer Crystallinity | Can be enhanced | PG can increase the mobility of amorphous polymer chains, facilitating their arrangement into crystalline structures.[9] |
Applications in Drug Development and Biomedical Research
This compound's biocompatibility and plasticizing efficacy make it a valuable excipient in various pharmaceutical and biomedical applications.[6][12]
Polymer Films for Drug Delivery
This compound is utilized in the formulation of polymer films for transdermal and buccal drug delivery.[7][13] Its role is multifaceted:
-
Enhanced Film Flexibility: PG imparts the necessary flexibility to the films, preventing them from becoming brittle and cracking upon application and wear.[7]
-
Improved Drug Release: By increasing the free volume within the polymer matrix, PG can facilitate the diffusion and release of the incorporated active pharmaceutical ingredient (API).[12]
-
Penetration Enhancer: In some formulations, this compound can also act as a penetration enhancer, facilitating the transport of the drug across biological membranes.[13]
Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions are a key strategy for improving the bioavailability of poorly soluble drugs.[14][15] In ASDs, the drug is dispersed in its amorphous, higher-energy state within a polymer carrier.[15] this compound can be incorporated as a plasticizer in these systems to:
-
Facilitate Processing: By lowering the Tg of the polymer, PG reduces the processing temperatures required for techniques like hot-melt extrusion, which is often used to prepare ASDs.[16]
-
Enhance Drug-Polymer Miscibility: PG can improve the miscibility between the drug and the polymer carrier, which is crucial for the stability of the amorphous system.
-
Stabilize the Amorphous State: The polymer carrier, plasticized by PG, can inhibit the recrystallization of the drug, thereby maintaining its enhanced solubility and bioavailability over time.[15]
Biodegradable Polymers and Tissue Engineering
In the field of tissue engineering and biodegradable implants, this compound and its derivatives are used to modify the properties of polymers like poly(L-lactide) (PLA) and poly(3-hydroxybutyrate) (PHB).[9][12][17]
-
Toughening Brittle Polymers: PLA, a widely used biodegradable polymer, is inherently brittle. This compound can be blended with PLA to increase its toughness and elongation at break, making it more suitable for applications requiring mechanical resilience.[9][18]
-
Controlling Degradation Rates: The introduction of this compound can influence the degradation kinetics of biodegradable polymers by altering their crystallinity and water uptake.[12]
Experimental Evaluation of this compound as a Plasticizer
A systematic approach is essential for characterizing the effects of this compound on a given polymer system.
Key Characterization Techniques
-
Differential Scanning Calorimetry (DSC): This is the primary technique used to determine the glass transition temperature (Tg) of the polymer and the plasticized blends.[19][20][21] A significant decrease in Tg with the addition of PG is a clear indication of plasticization.[20]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the plasticized polymer.[19] It can also provide information about the volatility of the plasticizer and potential leaching at elevated temperatures.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to investigate the molecular interactions between this compound and the polymer.[22][23][24] Shifts in the characteristic peaks of the polymer and PG, particularly in the hydroxyl and carbonyl regions, can confirm the formation of hydrogen bonds.[22][25]
-
Mechanical Testing: Tensile testing is performed to quantify the changes in mechanical properties such as tensile strength, elastic modulus, and elongation at break.[5]
Experimental Workflow for Evaluating Plasticizer Efficacy
Caption: Experimental Workflow for Plasticizer Evaluation.
Step-by-Step Protocol: Preparation and DSC Analysis of Plasticized Polymer Films
-
Polymer Solution Preparation: Dissolve a known weight of the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).
-
Plasticizer Addition: To separate batches of the polymer solution, add varying concentrations of this compound (e.g., 5%, 10%, 15%, 20% by weight of the polymer).
-
Film Casting: Pour the solutions into level petri dishes and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 48 hours to form films of uniform thickness.
-
Drying: Further dry the films in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent.
-
DSC Sample Preparation: Cut small, uniform discs (5-10 mg) from the center of each film and seal them in hermetic aluminum DSC pans.
-
DSC Analysis:
-
Equilibrate the sample at a temperature well below the expected Tg.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the Tg.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions. The Tg is determined from the inflection point of the step change in heat flow during the second heating scan.[26]
-
Considerations and Limitations
While this compound is a versatile plasticizer, researchers must consider several factors:
-
Leaching: As this compound is not chemically bound to the polymer, it can leach out over time, particularly in aqueous environments.[27] This can lead to a loss of flexibility and potential concerns in biomedical applications. Factors influencing leaching include temperature, pH, and the properties of the surrounding medium.[27]
-
Hygroscopicity: this compound is hygroscopic, meaning it can absorb moisture from the environment. This can affect the physical properties and stability of the polymer blend, especially in humidity-sensitive applications.
-
Phase Separation: At higher concentrations, this compound may become immiscible with certain polymers, leading to phase separation and a loss of plasticizing efficiency.[9]
Conclusion
This compound serves as an effective and biocompatible plasticizer for a wide range of polymers, with significant applications in pharmaceutical and biomedical research. Its ability to reduce the glass transition temperature and enhance the flexibility of polymers is well-documented. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization, is crucial for optimizing its use in the development of advanced polymer-based systems for drug delivery, tissue engineering, and other high-value applications.
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Methodological & Application
Topic: Gas Chromatography Methods for Propylene Glycol Quantification: A Comprehensive Guide to Method Development, Validation, and Implementation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed technical guide for the quantification of propylene glycol (PG) using gas chromatography with flame ionization detection (GC-FID). This compound is a widely used excipient in pharmaceutical formulations, food products, and cosmetics; its accurate quantification is critical for quality control, safety assessment, and regulatory compliance.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a robust and reliable analytical procedure. We present a complete protocol, from sample preparation to data analysis, alongside a comprehensive framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]
Introduction: The Analytical Imperative for this compound
This compound (1,2-propanediol) is a viscous, colorless liquid that is nearly odorless but possesses a faintly sweet taste. Its utility as a solvent, humectant, and preservative makes it a ubiquitous component in numerous industries. In pharmaceuticals, it is a key excipient for enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[2] However, its use is not without scrutiny. Contamination with structurally similar but toxic compounds like ethylene glycol (EG) and diethylene glycol (DEG) has been a significant public health concern, leading to stringent regulatory limits by pharmacopoeias worldwide.[1][2][7][8]
Therefore, a selective, sensitive, and accurate analytical method is not merely a matter of process control but a critical component of patient safety. Gas chromatography is the definitive analytical technique for this purpose due to its high resolving power and the sensitivity of detectors like the Flame Ionization Detector (FID) to carbon-containing compounds like PG.[9][10]
Principle of Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID)
The quantification of this compound by GC-FID relies on the physicochemical properties of the analyte. The core principle involves:
-
Vaporization: A liquid sample containing this compound is injected into a heated inlet, where it is rapidly vaporized.
-
Separation: An inert carrier gas (e.g., Helium, Hydrogen, or Nitrogen) transports the vaporized sample onto a chromatographic column. The column, typically a long, thin fused silica tube, is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase. Due to its polar nature, this compound is best resolved on a polar stationary phase, such as those containing polyethylene glycol (e.g., WAX columns) or modified polysiloxanes (e.g., 624-type phases).[3][11]
-
Detection: As the separated components exit the column, they enter a flame ionization detector. In the FID's hydrogen-air flame, organic compounds are pyrolyzed, producing ions. The resulting current is proportional to the mass of carbon entering the detector, providing a quantifiable signal.
The choice of FID is deliberate; it offers high sensitivity for organic analytes like this compound and has a wide linear range, making it ideal for quantifying both high-concentration assays and trace-level impurities.
Experimental Workflow and Protocol
Overall Experimental Workflow
The logical flow from sample receipt to final report is crucial for ensuring data integrity and traceability in a regulated environment.
Caption: High-level workflow for the GC quantification of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for the quantification of this compound in a bulk drug substance or a simple formulation.
3.2.1 Materials and Reagents
-
This compound Reference Standard (USP grade or equivalent)
-
Internal Standard (IS): 1,3-Propanediol or 2,2,2-Trichloroethanol[2][8][12]
-
Solvent/Diluent: Methanol or Isopropanol (HPLC Grade)[10][13]
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
GC Vials with Septa
3.2.2 Instrumentation and Chromatographic Conditions
The following parameters serve as a robust starting point and are based on established methods from regulatory monographs and manufacturer application notes.[1][7][8][14][15]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2010 Pro, or equivalent with FID | Provides stable temperature control and sensitive detection. |
| Injector | Split/Splitless Inlet | Split injection is used to prevent column overload with high concentration samples. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound and related glycols. |
| Split Ratio | 50:1 (Adjustable based on concentration) | Prevents broad peaks and column saturation. A lower ratio may be needed for trace analysis. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the prevention of inlet overload. |
| GC Column | Agilent DB-Wax, CP-Wax 57 CB, or equivalent (30 m x 0.32 mm, 0.5 µm) | The polar polyethylene glycol (WAX) stationary phase provides excellent separation for polar glycols.[3] |
| Carrier Gas | Helium or Hydrogen | Provides efficient transfer of analytes through the column. Hydrogen can offer faster analysis times. |
| Flow Rate | 1.5 mL/min (Constant Flow Mode) | Ensures consistent retention times and optimal separation efficiency. |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for sharp initial peaks and focusing of analytes on the column head. |
| Ramp: 10 °C/min to 220 °C | Separates this compound from potential impurities like EG and DEG. | |
| Final Hold: Hold at 220 °C for 5 min | Ensures all higher-boiling components are eluted from the column before the next run. | |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons and provides a wide linear response range. |
| Detector Temp. | 275 °C | Prevents condensation of analytes in the detector block, ensuring sharp peaks. |
| H₂ Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidizer for the flame. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes peak shape and ensures efficient transfer of column effluent into the flame. |
3.2.3 Preparation of Solutions
-
Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of 1,3-Propanediol into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
This compound (PG) Stock Standard (10 mg/mL): Accurately weigh approximately 500 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the PG Stock Standard. For each calibrator, add a constant amount of the IS Stock Solution. A typical range might be 0.1 mg/mL to 2.0 mg/mL of PG.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 100 mg of this compound into a 100 mL volumetric flask. Add the same amount of IS as in the calibration standards, then dissolve and dilute to volume with methanol. This targets a final concentration of ~1.0 mg/mL.
3.2.4 Analysis Sequence
-
Equilibrate the GC system until a stable baseline is achieved.
-
Perform several blank injections (methanol) to ensure the system is clean.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the sample preparations. It is good practice to bracket sample injections with check standards (e.g., a mid-level calibrator) to monitor system stability.
3.2.5 Data Analysis and Calculation
-
Integrate the peaks for this compound and the internal standard.
-
For each calibration standard, calculate the Response Factor (RF) ratio: (Peak Area of PG / Peak Area of IS).
-
Plot a calibration curve of RF ratio versus the concentration of PG (mg/mL). Perform a linear regression to obtain the slope, intercept, and correlation coefficient (r²). The r² should be ≥ 0.995.
-
For the sample preparation, calculate the RF ratio: (Peak Area of PG in Sample / Peak Area of IS in Sample).
-
Calculate the concentration of PG in the sample solution using the regression equation from the calibration curve.
-
Calculate the final percentage of this compound in the original sample, accounting for the initial sample weight and dilution.
Method Validation: Ensuring Trustworthiness and Reliability
A protocol is only trustworthy if it is validated for its intended purpose. Method validation demonstrates scientifically that the analytical procedure is suitable, reliable, and accurate for the analysis of the intended sample. The framework is defined by the ICH Q2(R1) guideline.[4][5][6][16]
Caption: Logical relationship of key validation parameters as per ICH Q2(R1).
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics for a quantitative assay of a major component.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities (EG, DEG), degradants, or matrix components. | The this compound peak should be free of interference from other components. Peak purity analysis (if using a mass spectrometer) or comparison with a spiked placebo should confirm identity and lack of co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Tested with a minimum of 5 concentration levels. | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant compared to the response at the 100% level. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking a known amount of PG into a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target) with n=3 replicates per level. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval (intra-assay). Typically n=6 replicates at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Expresses within-laboratory variations (different days, analysts, or equipment). | RSD over both sets of data (e.g., Day 1 and Day 2) should be ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | The range is confirmed by the accuracy and linearity experiments. For an assay, this is typically 80% to 120% of the test concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. More relevant for impurity methods but good to characterize. | Typically determined by a signal-to-noise ratio of 10:1 or by demonstrating acceptable precision (e.g., RSD ≤ 10%) at a low concentration. |
Troubleshooting Common GC Issues
Even a robust method can encounter issues. A systematic approach to troubleshooting is essential.[17][18][19]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column (common for polar glycols).2. Column contamination or degradation.3. Insufficient inlet or detector temperature. | 1. Use a fresh, deactivated inlet liner. Trim 10-20 cm from the column inlet.2. Bake out the column at its maximum isothermal temperature.3. Verify temperatures are set according to the method. |
| Retention Time Shifts | 1. Leak in the carrier gas flow path.2. Inconsistent oven temperature profile.3. Changes in carrier gas flow rate or pressure. | 1. Perform a leak check on the system, especially at the injector and column fittings.2. Allow the oven to fully equilibrate before injection.3. Check gas cylinder pressure and ensure flow controllers are stable. |
| Poor Reproducibility | 1. Inconsistent injection volume (autosampler syringe issue).2. Sample evaporation from vials.3. Inhomogeneous sample or standard. | 1. Check the syringe for bubbles or blockages; replace if necessary.2. Use fresh vial septa; do not re-use vials for multiple sequences.3. Ensure solutions are thoroughly mixed before placing them in the autosampler. |
| No Peaks or Very Small Peaks | 1. Syringe is not drawing sample.2. Broken column.3. FID flame is not lit. | 1. Visually confirm the syringe is aspirating and dispensing liquid.2. Check for carrier gas flow at the detector outlet. No flow suggests a break.3. Check detector gas flows and attempt to reignite the flame. |
Conclusion
The GC-FID method detailed in this note provides a reliable, robust, and accurate platform for the quantification of this compound. By understanding the scientific principles behind the separation and detection, and by implementing a thorough validation strategy based on ICH guidelines, laboratories can ensure the highest level of data integrity. This approach not only meets regulatory expectations but also upholds the commitment to product quality and consumer safety that is paramount in the pharmaceutical and related industries.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for this compound. Retrieved from [Link]
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Arya, P., & Dhyani, V. (n.d.). Estimation of Ethylene Glycol and Diethylene Glycol in this compound, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent Technologies, Inc. Retrieved from [Link]
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Eck, T., & Wylie, P. (2014). A rapid analysis of plasma/serum ethylene and this compound by headspace gas chromatography. Journal of Analytical Toxicology. Retrieved from [Link]
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European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Ethylene Glycol and Diethylene Glycol in Glycerin, this compound and Sorbitol Solutions (Indian Pharmacopoeia Monographs). Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Li, M., et al. (2017). A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. 47th International Conference on Environmental Systems. Retrieved from [Link]
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The United States Pharmacopeial Convention. (n.d.). USP Monographs: this compound. USP29-NF24. Retrieved from [Link]
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Agilent Technologies, Inc. (2011). Analysis of impurity ethyleneglycol in 1,2-propyleneglycol. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1998). This compound. Method no.: PV2051. Retrieved from [Link]
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LCGC International. (2022). GC–FID: Limit of Diethylene Glycol and Ethylene Glycol According to USP this compound Monograph. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Ethylene Glycol and Diethylene Glycol in this compound. Retrieved from [Link]
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David, F., et al. (n.d.). Determination of nicotine, this compound, and glycerol in e-liquids according to ISO/CD 20714 using an Agilent Intuvo 9000 GC. Agilent Technologies, Inc. Retrieved from [Link]
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SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Ethylene Glycol and Diethylene Glycol in this compound. Retrieved from [Link]
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PerkinElmer Polska. (n.d.). GC-FID: Limit of Diethylene Glycol and Ethylene Glycol according to USP this compound Monograph. Retrieved from [Link]
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ResearchGate. (2009). Gas Chromatographic Determination of this compound Dinitrate in Rodent Skin. Retrieved from [Link]
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Zou, Y. (2016). GC Analysis of Glycols in Toothpaste Using Agilent J&W DB-Wax Ultra Inert Capillary GC Columns. Agilent Technologies, Inc. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Application Notes. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Ethylene Glycol and Diethylene Glycol in Glycerin, this compound and Sorbitol via GC-FID in Accordance with USP Monographs. Retrieved from [Link]
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PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]
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Scribd. (n.d.). Troubleshooting of Glycol Dehydration. Retrieved from [Link]
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Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Propylene Glycol
Abstract: This comprehensive technical guide provides a detailed exploration of the analytical methodologies for the quantification of propylene glycol using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, practical protocols, and critical considerations for developing and validating robust HPLC methods for this compound analysis. Emphasis is placed on the causal relationships behind experimental choices, from column and detector selection to mobile phase composition, ensuring a deep, field-proven understanding of the techniques.
Introduction: The Analytical Imperative for this compound
This compound (PG) is a ubiquitous excipient in pharmaceutical formulations, serving as a solvent, humectant, and preservative in oral solutions, topical preparations, and intravenous formulations. Its accurate quantification is critical for ensuring product quality, stability, and safety. Furthermore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate strict control over impurities in this compound, particularly the toxic contaminants diethylene glycol (DEG) and ethylene glycol (EG).[1][2][3] This has intensified the need for highly reliable and validated analytical methods.
This guide will navigate the nuances of HPLC method development for this compound, focusing on the most prevalent and effective techniques. We will dissect the rationale behind method parameter selection, offering a logical framework that moves beyond simple procedural recitation to instill a deeper analytical expertise.
The Chromatographic Challenge: Detection of a Non-Chromophoric Analyte
A primary analytical hurdle in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore. This characteristic renders standard UV-Vis detectors, the workhorses of many HPLC laboratories, ineffective for direct detection.[4][5] Consequently, alternative detection strategies are required. This note will focus on two principal methods: Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD), while also discussing derivatization as a means to employ UV detection.
Detector Selection: A Causal Analysis
The choice of detector is arguably the most critical decision in developing an HPLC method for this compound. The selection is dictated by the specific requirements of the analysis, including sample complexity, required sensitivity, and the need for gradient elution.
Refractive Index (RI) Detection: The Universal Workhorse
A Refractive Index Detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[6][7]
-
Principle of Operation: The detector's flow cell is split into a sample cell and a reference cell, which is filled with the mobile phase. As the analyte elutes from the column and passes through the sample cell, the change in the solution's refractive index causes a deflection of a light beam, which is measured by a photodiode.[7] This makes RID a universal detector, capable of detecting any analyte with a refractive index different from the mobile phase.[7][8]
-
Expertise & Experience: RID is a robust and reliable choice for the analysis of this compound in simple matrices where it is a major component. Its response is generally linear and less dependent on the analyte's properties compared to other detectors.[8] However, its universality is also a drawback, as it will detect any change in the mobile phase composition. This makes RID highly sensitive to fluctuations in temperature and pressure, and critically, incompatible with gradient elution .[6][8][9] Therefore, RID is best suited for isocratic separations.
Evaporative Light Scattering Detection (ELSD): Sensitivity and Gradient Compatibility
The ELSD offers a powerful alternative to RID, particularly for complex samples requiring gradient elution.
-
Principle of Operation: The ELSD works in three stages: nebulization of the column effluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[4]
-
Expertise & Experience: The key advantage of ELSD is its compatibility with gradient elution, as the volatile mobile phase is removed before detection.[5][10][11] This allows for the separation of this compound from other components in more complex formulations. ELSD is generally more sensitive than RID.[10][12] However, a significant consideration is that the ELSD response can be non-linear, often following a logarithmic or power relationship.[12][13] This necessitates careful calibration curve fitting for accurate quantification.
UV-Visible (UV-Vis) Detection via Derivatization
For applications requiring high sensitivity, this compound can be derivatized with a UV-absorbing compound.
-
Principle of Operation: A chemical reaction is performed pre-column to attach a chromophore to the this compound molecule. A common derivatizing agent is p-toluenesulfonyl isocyanate (TSIC), which reacts with the hydroxyl groups of this compound.[14][15] The resulting derivative can then be readily detected by a standard UV detector.
-
Expertise & Experience: This approach offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to RID and ELSD.[14] However, the derivatization step adds complexity and potential for variability to the analytical procedure. The reaction conditions must be carefully optimized and controlled to ensure complete and reproducible derivatization.
Column Selection: Tailoring the Stationary Phase
The choice of HPLC column is critical for achieving the desired separation of this compound from other sample components.
Amino (NH2) Columns
Amino-bonded columns are frequently used for the analysis of polar compounds like sugars and polyols, including this compound.[16][17]
-
Separation Mechanism: These columns operate in hydrophilic interaction liquid chromatography (HILIC) mode.[4] The stationary phase is polar (aminopropyl groups), and the mobile phase is typically a high concentration of a less polar organic solvent (like acetonitrile) with a small amount of a polar solvent (like water).[16] this compound, being polar, partitions into the aqueous layer on the surface of the stationary phase, leading to retention.
-
Expertise & Experience: Amino columns provide excellent selectivity for separating glycols and sugar alcohols.[16] A common mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).[16] A drawback of silica-based amino columns is their potential for instability, as the amino groups can react with reducing sugars or be hydrolyzed.[4][17]
Ligand-Exchange Columns
Ligand-exchange chromatography is another powerful technique for separating polyols.
-
Separation Mechanism: These columns consist of a polystyrene-divinylbenzene resin loaded with a metal cation (commonly calcium, Ca2+). The hydroxyl groups on this compound interact with the metal cation, and this interaction strength dictates the retention time.[18]
-
Expertise & Experience: A significant advantage of ligand-exchange columns is their ability to use simple, aqueous mobile phases, often just HPLC-grade water.[18] This simplifies mobile phase preparation and reduces costs. These columns are typically operated at elevated temperatures (e.g., 70-85 °C) to improve separation efficiency.
Reversed-Phase (C18) Columns
While less common for underivatized this compound due to its high polarity and poor retention, C18 columns are the standard choice for separating derivatized this compound.[14][15]
-
Separation Mechanism: The separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase. The derivatized this compound is significantly less polar and will be retained on a C18 column.
-
Expertise & Experience: This is the preferred column for methods employing pre-column derivatization with reagents like TSIC.[14][15] A typical mobile phase would be a mixture of an aqueous buffer and an organic solvent like acetonitrile.
Method Validation: Ensuring Trustworthiness and Compliance
A robust HPLC method must be validated to ensure its suitability for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[19][20][21]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[19]
-
Precision: The degree of agreement among individual test results, encompassing repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).[19][22]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][22]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[20]
Experimental Protocols
Protocol 1: Isocratic HPLC-RID Method for this compound Assay
This protocol is suitable for the quantification of this compound in simple formulations where it is a major component.
Chromatographic Conditions:
| Parameter | Value |
| Column | Amino (NH2) Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index Detector (RID) |
| Detector Temp. | 35 °C |
| Injection Volume | 20 µL |
| Expected Retention Time | ~4.5 minutes[16] |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of HPLC-grade acetonitrile with 200 mL of HPLC-grade water. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation:
-
Prepare a stock standard solution of this compound at a concentration of 10 mg/mL in the mobile phase.
-
Create a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 100 mg of this compound and dissolve it in 20 mL of the mobile phase. Dilute further if necessary to fall within the calibration range.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID. This may take 30-60 minutes.
-
Analysis: Inject the calibration standards followed by the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Workflow Diagram:
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Propylene Glycol as a Cryoprotectant for Cell Lines: A Detailed Application Guide
Introduction: Beyond Dimethyl Sulfoxide (DMSO) in Cryopreservation
The long-term storage of viable cell lines is a cornerstone of modern biological research and drug development. For decades, dimethyl sulfoxide (DMSO) has been the gold-standard cryoprotectant, valued for its ability to mitigate the damaging effects of ice crystal formation during freezing. However, the inherent cytotoxicity of DMSO is a well-documented concern, often impacting post-thaw viability, recovery, and even cellular function.[1][2][3] This has prompted a search for effective alternatives with more favorable toxicity profiles. Propylene glycol (1,2-propanediol), a low-molecular-weight diol, has emerged as a compelling alternative, demonstrating reduced toxicity in various cell types while offering robust cryoprotective properties.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms, protocols, and best practices for utilizing this compound as a cryoprotectant for a wide range of cell lines. We will delve into the scientific principles governing its action, provide detailed step-by-step protocols for both slow-freezing and vitrification, and offer a comparative analysis with DMSO to empower you to make informed decisions for your specific cell culture needs.
The Science of Cryoprotection: How this compound Safeguards Your Cells
The primary challenge in cryopreservation is preventing the formation of intracellular ice crystals, which can mechanically damage cellular structures and lead to cell death.[6][7] Cryoprotective agents (CPAs) like this compound address this challenge through several key mechanisms:
-
Colligative Lowering of the Freezing Point: As a solute, this compound dissolves in the intracellular and extracellular fluid, lowering its freezing point. This reduces the temperature at which ice crystals begin to form.[1][8]
-
Dehydration and Viscosity Increase: this compound readily permeates the cell membrane. As the temperature drops, the extracellular solution begins to freeze, increasing the solute concentration outside the cell. This osmotic gradient draws water out of the cell, dehydrating it and further concentrating the intracellular this compound. This increased intracellular concentration significantly raises the viscosity, creating a glassy, amorphous state (vitrification) rather than a crystalline one, thus preventing ice crystal formation.[9]
-
Membrane Stabilization: this compound is believed to interact with the lipid bilayer of the cell membrane, helping to maintain its fluidity and integrity at low temperatures.[6][9]
Caption: Mechanism of this compound Cryoprotection.
This compound vs. DMSO: A Comparative Overview
While both this compound and DMSO are effective penetrating cryoprotectants, they exhibit key differences in their physicochemical properties and biological effects.
| Feature | This compound | Dimethyl Sulfoxide (DMSO) | References |
| Toxicity | Generally considered less toxic to a variety of cell types. | Higher cytotoxicity, can induce differentiation in some stem cells. | [4],[1],[3] |
| Permeability | Readily permeates most cell membranes. | Rapidly permeates cell membranes. | [2] |
| Genotoxicity | Some studies suggest potential for in vitro DNA damage at high concentrations. | Generally not considered genotoxic. | [4] |
| Efficacy | High post-thaw viability for many cell lines, particularly in vitrification. | Well-established efficacy for a broad range of cell lines. | [10],[11],[12] |
| Applications | Widely used in embryo and oocyte cryopreservation; gaining traction for various cell lines. | The most commonly used cryoprotectant for a wide array of cell types. | [2],[8] |
Experimental Protocols: A Step-by-Step Guide
The choice between slow-rate freezing and vitrification depends on the cell type, equipment availability, and specific experimental requirements. This compound can be effectively utilized in both methodologies.
Protocol 1: Slow-Rate Freezing of Adherent and Suspension Cell Lines
This method is suitable for many robust cell lines and relies on a controlled, gradual decrease in temperature.
Materials:
-
Healthy, actively dividing cell culture (70-80% confluency for adherent cells)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Dissociation agent (e.g., Trypsin-EDTA) for adherent cells
-
Freezing Medium: Complete growth medium supplemented with 10% (v/v) this compound and 10-20% (v/v) Fetal Bovine Serum (FBS) or other protein source. Note: The optimal concentration of this compound may range from 5% to 15% and should be empirically determined for each cell line.[1]
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer with PBS, then add the dissociation agent and incubate until cells detach. Neutralize with complete growth medium and transfer the cell suspension to a conical tube.
-
Suspension Cells: Directly transfer the cell suspension to a conical tube.
-
-
Cell Counting and Centrifugation: Perform a viable cell count. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension in Freezing Medium: Aspirate the supernatant and resuspend the cell pellet in cold (4°C) freezing medium to a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryogenic vials.
-
Controlled Freezing:
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Caption: Slow-Rate Freezing Workflow.
Protocol 2: Vitrification of Cell Lines
Vitrification involves rapid cooling with a high concentration of cryoprotectants to achieve a glass-like state, avoiding ice crystal formation altogether. This technique can yield higher survival rates for sensitive cell types but requires more precise handling.[8][11]
Materials:
-
Healthy, actively dividing cell culture
-
Vitrification Solution 1 (VS1): Base medium (e.g., DMEM) with 7.5% (v/v) this compound and 7.5% (v/v) DMSO.
-
Vitrification Solution 2 (VS2): Base medium with 15% (v/v) this compound, 15% (v/v) DMSO, and 0.5 M sucrose.
-
Note: These are example concentrations. The optimal formulation can vary significantly depending on the cell type and may involve other cryoprotectants like ethylene glycol.[11]
-
-
Cryo-storage devices (e.g., cryoloops, cryotops)
-
Liquid nitrogen
Procedure:
-
Cell Preparation: Prepare a concentrated cell suspension as described in the slow-rate freezing protocol.
-
Equilibration:
-
Transfer the cell pellet to VS1 and incubate for 5-10 minutes at room temperature. This allows for initial permeation of the cryoprotectants.
-
-
Vitrification:
-
Transfer the cells from VS1 to VS2 for 30-60 seconds. This short exposure time is critical to minimize toxicity from the high CPA concentration.
-
Immediately load a small volume of the cell suspension in VS2 onto a cryo-storage device.
-
Plunge the device directly into liquid nitrogen.
-
-
Storage: Store the cryo-devices in liquid nitrogen.
Thawing Protocol: The Critical Path to Cell Recovery
Rapid thawing is crucial to minimize the formation of ice crystals during the warming phase, which can be as damaging as the initial freezing process.[13]
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Pre-warmed complete growth medium
-
Sterile conical tube
-
70% ethanol
Procedure:
-
Rapid Thawing:
-
Retrieve the cryogenic vial from liquid nitrogen storage.
-
Immediately immerse the lower half of the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains (typically 60-90 seconds).
-
-
Decontamination: Wipe the exterior of the vial with 70% ethanol before opening in a sterile environment.
-
Dilution of Cryoprotectant:
-
Gently transfer the cell suspension from the vial into a conical tube containing 10 mL of pre-warmed complete growth medium.
-
For sensitive cell lines, add the pre-warmed medium dropwise to the cell suspension while gently swirling the tube to gradually reduce the osmotic stress.
-
-
Cell Pelleting and Resuspension:
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
-
Seeding and Culture: Transfer the cells to a new culture vessel and incubate under standard conditions. Change the medium after 24 hours to remove any residual cryoprotectant.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Viability | - Suboptimal this compound concentration.- Slow thawing rate.- Cells not in logarithmic growth phase.- High cell density leading to nutrient depletion. | - Titrate this compound concentration (e.g., 5%, 10%, 15%).- Ensure rapid thawing in a 37°C water bath.- Use healthy, actively dividing cells for cryopreservation.- Freeze cells at the recommended density. |
| Cell Clumping After Thawing | - High cell density in the cryovial.- Presence of DNA from lysed cells. | - Reduce the cell density per vial.- Add DNase I to the thawing medium to break down extracellular DNA.[14] |
| Altered Cell Morphology | - Osmotic stress during cryoprotectant addition or removal. | - Add and remove cryoprotectant solutions in a stepwise manner for sensitive cells.- Ensure slow, dropwise addition of medium during the initial thawing step. |
| Poor Attachment of Adherent Cells | - Damage to cell surface proteins during harvesting.- Sub-lethal cryoinjury affecting attachment mechanisms. | - Use a gentler dissociation agent or reduce incubation time.- Optimize the entire cryopreservation and thawing protocol. |
Conclusion: A Versatile Tool for Modern Cell Culture
This compound offers a valuable and often less toxic alternative to DMSO for the cryopreservation of a diverse range of cell lines. By understanding its mechanism of action and carefully optimizing protocols for specific cell types, researchers can achieve high post-thaw viability and recovery, ensuring the integrity of their valuable cellular assets. As with any scientific technique, meticulous attention to detail, from the health of the initial cell culture to the precise timing of each step, is paramount to success.
References
-
Effect of cryoprotectants and their concentration on post-thaw survival and development of expanded mouse blastocysts frozen by a simple rapid-freezing procedure. (n.d.). PubMed. [Link]
-
Assessment of the genotoxicity of three cryoprotectants used for human oocyte vitrification: dimethyl sulfoxide, ethylene glycol and this compound. (n.d.). PubMed. [Link]
-
Quantitative assessment of the preservation of living tissue after freezing of the umbilical cord with different cryoprotectants. (n.d.). ResearchGate. [Link]
-
Comparative Efficacy of the Dimethyl Sulfoxide, Glycerol and Methanol on the Post-Thaw Cell Viability of HeLa Cells. (2024). ResearchGate. [Link]
-
Vitrification versus slow freezing for women undergoing oocyte cryopreservation. (n.d.). PMC. [Link]
-
Dimethyl sulfoxide-free cryopreservation solution containing trehalose, dextran 40, and this compound for therapy with human adipose tissue-derived mesenchymal stromal cells. (2022). OUCI. [Link]
-
Comparison of Ethylene Glycol and this compound for the Vitrification of Immature Porcine Oocytes. (2013). R Discovery. [Link]
-
The Use of Plant Extracts to Improve Male Reproductive Performance: A Review Focusing on Mammalian Semen Quality and Preservation. (n.d.). MDPI. [Link]
-
Best Practices to Reduce Cell Loss in Cryopreservation. (2023). Biocompare. [Link]
-
Chemical approaches to cryopreservation. (n.d.). PMC. [Link]
-
Cryoprotectants and Their Usage in Cryopreservation Process. (n.d.). SciSpace. [Link]
-
Cryopreservation: An Overview of Principles and Cell-Specific Considerations. (n.d.). PMC. [Link]
-
Effect of Vitrification by this compound-Based Solutions on the Survival Rate of the Persian Sturgeon (Acipenser persicus) Embryos. (2017). [Link]
-
Effect of Vitrification by this compound-Based Solutions on the Survival Rate of the Persian Sturgeon (Acipenser Persicus) Embryos. (2025). ResearchGate. [Link]
-
Assay-ready Cryopreserved Cell Monolayers Enabled by Macromolecular Cryoprotectants. (2022). ACS Publications. [Link]
-
Comparative effectiveness of Dimethyl Sulphoxide (DMSO) and Glycerol as cryoprotective agent in preserving Vero cells. (n.d.). CABI Digital Library. [Link]
-
Vitrification vs. Slow Freezing. (2025). Monash Biotech. [Link]
-
Inhibiting ice recrystallization and optimization of cell viability after cryopreservation. (n.d.). Oxford Academic. [Link]
-
Effects of DMSO, ethylene glycol and propanediol on viability and functionality of placenta explants at term. (2025). ResearchGate. [Link]
-
Considerations for Protecting Cell Viability During Cryopreservation. (2023). Azenta Life Sciences. [Link]
-
Effect of Ethylene Glycol(EG) and this compound(PG) on the Viability of Frozen-thawed Primordial Germ Cells(PGCs) on Korean Native Chicken(Ogye) by Vitrification. (2025). ResearchGate. [Link]
-
Toxicity of 4 cryoprotective agents. The cells were incubated one hour at 37°C in 10% solutions of four CPAs: dimethyl sulfoxide (DMSO), ethylene glycol (EG), this compound (PG), and glycerol (GLY). (n.d.). ResearchGate. [Link]
-
Effects of 1,2-propanediol and freezing-thawing on the in vitro developmental capacity of human immature oocytes. (n.d.). PubMed. [Link]
-
Studies in cryoprotection II: this compound and glycerol. (n.d.). PubMed. [Link]
-
Proline pre-conditioning of cell monolayers increases post-thaw recovery and viability by distinct mechanisms to other osmolytes. (n.d.). RSC Publishing. [Link]
-
Preparation of Propolyene Glycol and Sucrose for Controlled Rate Freezing Sept 21. (n.d.). INFRAFRONTIER. [Link]
-
Thawing Cryopreserved PBMCs. (n.d.). [Link]
- Composition for cryopreservation of cells and tissues. (n.d.).
-
Dimethyl sulfoxide-free cryopreservation solution containing trehalose, dextran 40, and this compound for therapy with human adipose tissue-derived mesenchymal stromal cells. (2022). PMC. [Link]
- Methods for cryopreservation of stem cells via slow-freezing. (n.d.).
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Propylene Glycol (PG) as a Vehicle for Drug Delivery Studies
An Application and Protocol Guide for Researchers
Abstract
Propylene Glycol (1,2-propanediol), a cornerstone excipient in the pharmaceutical industry, offers remarkable versatility as a vehicle in drug delivery research and development.[1][2][3] Its unique physicochemical properties, including high polarity, miscibility with water and many organic solvents, and low toxicity, make it an ideal solvent for a wide range of Active Pharmaceutical Ingredients (APIs), particularly those with poor water solubility.[1][4][5] This guide provides an in-depth exploration of this compound's role in pharmaceutical formulations, its mechanisms of action, and detailed, field-proven protocols for its application in oral, topical, and parenteral drug delivery studies. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction: The Versatility of this compound
This compound (PG) is a synthetic organic compound, a viscous, colorless, and nearly odorless liquid that possesses a faintly sweet taste.[6] Its importance in pharmaceutical science cannot be overstated. Designated as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA), PG is a ubiquitous component in oral, injectable, and topical formulations.[6][7] Its primary functions are to act as a:
-
Solvent and Co-solvent: To dissolve APIs that are otherwise insoluble in water, thereby enhancing bioavailability.[1][2][3]
-
Penetration Enhancer: To facilitate the transport of drugs across biological membranes, particularly the stratum corneum of the skin.[8]
-
Stabilizer and Humectant: To maintain the physical stability of suspensions and emulsions and to retain moisture in semi-solid formulations.[1][3][4]
-
Plasticizer: To improve the flexibility and durability of film coatings in solid dosage forms.[9]
This document serves as a technical guide for researchers, providing both the foundational knowledge and the practical methodologies required to effectively utilize PG as a drug delivery vehicle.
Physicochemical Properties & Pharmaceutical Grade
For pharmaceutical applications, it is critical to use this compound that meets the standards of the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[10][11] This ensures high purity and the absence of harmful contaminants. The key properties of USP-grade PG are summarized below.
Table 1: Physicochemical Properties of this compound (USP Grade)
| Property | Value | Reference(s) |
| Chemical Name | Propane-1,2-diol | [6] |
| Molecular Formula | C₃H₈O₂ | [6][9] |
| Molecular Weight | 76.095 g·mol⁻¹ | [6] |
| Appearance | Clear, colorless, viscous liquid | [6][9] |
| Density | 1.036 g/cm³ | [6] |
| Boiling Point | 188.2 °C (370.8 °F) | [6] |
| Melting Point | -59 °C (-74 °F) | [6] |
| Solubility | Miscible with water, acetone, ethanol, chloroform | [6][9] |
| log P (Octanol-Water) | -1.34 | [6] |
| Viscosity | 0.042 Pa·s | [6] |
Mechanism of Action in Drug Delivery
Understanding how PG interacts with both the drug and biological systems is key to designing effective delivery vehicles.
As a Solubilizing Agent
Many APIs are hydrophobic, limiting their dissolution in aqueous environments like the gastrointestinal tract and bloodstream. PG's chemical structure, featuring both polar hydroxyl groups and a nonpolar hydrocarbon backbone, allows it to act as a powerful co-solvent. It can effectively dissolve a wide array of compounds, including corticosteroids, benzodiazepines, phenols, and vitamins.[6][9] By dissolving the API, PG ensures a stable liquid formulation and can significantly enhance the drug's bioavailability.[1][12]
As a Skin Penetration Enhancer
For topical and transdermal delivery, the primary barrier is the skin's outermost layer, the stratum corneum (SC). PG enhances drug permeation through the SC via several proposed mechanisms.[8][12] Molecular dynamics simulations and experimental studies suggest that PG:
-
Integrates into the SC: It localizes within the hydrophilic headgroup regions of the lipid bilayers at the interface.[8][12]
-
Disrupts Lipid Packing: By occupying hydrogen-bonding sites between lipid molecules, PG increases the mobility and disorder of the SC lipids.[8][13] This creates a more fluid and permeable barrier.
-
Acts as a Solvent within the SC: PG can serve as a vehicle for the drug within the stratum corneum itself, facilitating its partitioning into and diffusion through the skin layers.
These actions collectively reduce the barrier function of the SC, allowing for more efficient drug transport into the deeper layers of the skin or the systemic circulation.
Caption: Mechanism of PG as a skin penetration enhancer.
Applications in Drug Delivery Systems
PG's versatility makes it suitable for various routes of administration.
-
Oral Formulations: Used in syrups, solutions, and soft gelatin capsules to deliver poorly water-soluble drugs.[1] Its stability and solvent capacity are crucial for these preparations.
-
Topical & Transdermal Formulations: A key ingredient in creams, ointments, lotions, and gels.[1][14] It acts as both a solvent for the API and a penetration enhancer to facilitate absorption through the skin.[15][16]
-
Parenteral (Injectable) Formulations: PG is a common solvent for drugs that are not soluble in water, used in intravenous (IV), intramuscular (IM), and subcutaneous (SC) injections.[4][17][18] Examples include formulations of diazepam, lorazepam, and phenytoin.[18][19] However, high concentrations and rapid infusion rates can lead to adverse effects, necessitating careful formulation design.[1][17]
Detailed Experimental Protocols
The following protocols provide a framework for utilizing PG in preclinical drug delivery studies. They are designed to be self-validating by incorporating necessary controls and clear endpoints.
Overall Experimental Workflow
A typical study investigating a new formulation involves a logical progression from initial preparation to in vivo validation.
Caption: Logical workflow for a drug delivery study using a PG-based vehicle.
Protocol 1: Formulation of a Poorly Soluble Drug in a PG-Based Vehicle
Objective: To prepare a stable, homogenous solution of a poorly soluble API for preclinical testing.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (USP Grade)
-
Deionized Water or other co-solvents (e.g., Ethanol, PEG 400)
-
Glass vials, magnetic stirrer and stir bars, analytical balance, volumetric flasks.
Methodology:
-
Solubility Screening (Causality: To find the optimal solvent ratio): a. Prepare a series of potential vehicles with varying PG concentrations (e.g., 100% PG, 70:30 PG:Water, 50:50 PG:Water, etc.). b. Add an excess amount of API to a fixed volume (e.g., 1 mL) of each vehicle in separate vials. c. Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. d. Centrifuge the samples to pellet the undissolved API. e. Carefully collect the supernatant, dilute with a suitable analytical solvent, and quantify the API concentration using a validated method (e.g., HPLC-UV). f. Select the vehicle composition that provides the desired solubility with the lowest necessary PG concentration.
-
Formulation Preparation: a. Based on the screening results, select the final vehicle composition. For this example, we'll use a 60% PG, 30% PEG 400, 10% Water vehicle. b. Weigh the required amount of API to achieve the target concentration (e.g., 10 mg/mL). c. In a volumetric flask, first add the PG and PEG 400. Add a magnetic stir bar. d. While stirring, slowly add the weighed API powder to the solvent mixture. Stir until the API is fully dissolved. A slight warming or sonication can be used to expedite dissolution but must be validated to not degrade the API. e. Once dissolved, add the final component (Water) and continue stirring until a homogenous solution is achieved. f. Visually inspect the final formulation for any undissolved particles or precipitation. The solution should be clear.
Self-Validation & Trustworthiness:
-
Control: A saturated solution should be prepared and analyzed to confirm the equilibrium solubility determined in the screening.
-
Endpoint: A clear, stable solution at the target API concentration.
-
Stability Check: Store the formulation at different conditions (e.g., 4°C, 25°C) for a set period (e.g., 7 days) and visually inspect for precipitation. Re-quantify the API concentration to check for degradation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of an API from a PG-based vehicle across a skin membrane.
Materials:
-
Franz Diffusion Cells
-
Excised skin (e.g., pig ear skin, human cadaver skin, or a synthetic membrane like Strat-M®)
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) with a solubility enhancer like 0.5% Tween 80)
-
The API formulation from Protocol 1.
-
Syringes, magnetic stir plate, water bath/circulator.
Methodology:
-
System Setup: a. Assemble the Franz Diffusion Cells. The receptor chamber is filled with pre-warmed (32°C or 37°C) receptor solution and a small magnetic stir bar. Ensure no air bubbles are trapped beneath the skin membrane. b. Mount the excised skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber. c. Allow the system to equilibrate for 30-60 minutes.
-
Dosing: a. Apply a finite dose of the formulation (e.g., 5-10 µL/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling: a. At predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber via the sampling arm. b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: a. Analyze the collected samples for API concentration using a validated bioanalytical method (e.g., LC-MS/MS).
Self-Validation & Trustworthiness:
-
Positive Control: Use a formulation of the API in 100% PG, which is known to be a strong enhancer.
-
Negative Control: Use a simple aqueous suspension/solution of the API without PG to establish a baseline permeation.
-
Membrane Integrity: After the experiment, test the electrical resistance of the skin membrane or use a dye tracer to ensure its barrier function was not compromised.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of an API administered in a PG-based vehicle.
Materials:
-
Test animals (e.g., Sprague-Dawley rats), appropriately housed and acclimatized.
-
The API formulation from Protocol 1.
-
Dosing equipment (e.g., oral gavage needles, syringes for injection).
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant like K2-EDTA).
-
Anesthetic (if required for blood collection).
Methodology:
-
Animal Dosing: a. Fast the animals overnight (with access to water) before dosing. b. Weigh each animal to calculate the precise dose volume. c. Administer the formulation via the intended route (e.g., oral gavage). For an IV dose, a different, more dilute formulation may be required.
-
Blood Sampling: a. Collect blood samples (e.g., 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) at specified time points. A typical schedule might be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose. b. Place blood into tubes containing anticoagulant and immediately place on ice.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. b. Carefully transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: a. Extract the API from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). b. Quantify the API concentration using a validated LC-MS/MS method.
Self-Validation & Trustworthiness:
-
Vehicle Control Group: A group of animals should be dosed with the PG vehicle alone to ensure it does not cause any adverse effects or interfere with the bioanalytical assay.
-
Reference Group: If possible, include a group dosed with a reference formulation (e.g., an aqueous solution or suspension) to determine the relative bioavailability of the PG-based formulation.
-
Pharmacokinetic Modeling: Use standard non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, half-life).
Safety and Toxicological Considerations
While PG is GRAS-listed, it is not devoid of potential toxicity, particularly at high doses or in specific patient populations.[7][20]
-
Parenteral Administration: High concentrations of PG in IV formulations can cause hyperosmolality, lactic acidosis, and cardiotoxicity.[21][22] It is crucial to adhere to recommended concentration limits and infusion rates. The European Medicines Agency (EMA) requires warnings for parenteral drugs containing PG doses over 400 mg/kg in adults.[21]
-
At-Risk Populations: Patients with renal or hepatic insufficiency, as well as infants and children, have a reduced capacity to metabolize and clear PG, increasing the risk of toxicity.[20][22] The terminal half-life of PG is significantly longer in infants (around 19 hours) compared to adults (1.4-3.3 hours).[19]
-
Dermal Application: While generally safe, PG can cause contact dermatitis in some individuals.[5]
Researchers must consider these factors when designing formulations and interpreting study results. In preclinical studies, monitoring animal health and including a vehicle-only control group is essential.
Analytical Considerations
Accurate quantification of the API in a PG-based matrix is critical.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the most common technique.[23] Due to PG's viscosity and low volatility, direct injection can sometimes be problematic.
-
Sample Preparation: A simple "dilute-and-shoot" approach is often feasible, where the formulation is diluted with the mobile phase or a compatible solvent. For biological samples (plasma, tissue), standard extraction techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are necessary to remove PG and other matrix components before analysis.[24]
-
Detection: UV detection is suitable for many APIs. For higher sensitivity and selectivity, especially in complex biological matrices, Mass Spectrometry (MS) is the gold standard.[24]
Conclusion
This compound is an invaluable and versatile excipient for drug delivery research. Its ability to solubilize poorly soluble compounds and enhance permeation across biological barriers provides a powerful tool for formulators. By understanding its physicochemical properties, mechanisms of action, and safety profile, researchers can leverage PG to develop effective delivery systems. The protocols provided in this guide offer a robust, self-validating framework for the systematic formulation and evaluation of PG-based vehicles, enabling the generation of high-quality, reliable data for both in vitro and in vivo studies.
References
- Vertex AI Search Result. This compound: A Key Ingredient in Pharmaceuticals and Drug Delivery.
- Semantic Scholar.
- ACS Publications. Mechanisms of the Drug Penetration Enhancer this compound Interacting with Skin Lipid Membranes | The Journal of Physical Chemistry B.
- ResearchGate.
- PubMed. This compound as a vehicle for percutaneous absorption of therapeutic agents.
- PubMed. Mechanisms of the Drug Penetration Enhancer this compound Interacting with Skin Lipid Membranes.
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- PubChem. This compound | C3H8O2 | CID 1030.
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Application Notes & Protocols for the Formulation of Topical Creams with Propylene Glycol in Dermatological Research
Introduction: The Multifaceted Role of Propylene Glycol in Dermatological Formulations
This compound (propane-1,2-diol) is a cornerstone excipient in the formulation of topical dermatological products for research and clinical applications. Its prevalence is not arbitrary; it stems from a unique combination of physicochemical properties that allow it to perform multiple functions within a single formulation.[1][2] For the researcher, understanding the causality behind incorporating this compound is paramount to developing stable, effective, and reproducible topical systems.
This compound is a viscous, colorless, and nearly odorless liquid that is miscible with a wide range of solvents, including water and acetone.[3] This allows for its seamless integration into both aqueous and non-aqueous phases of cream formulations. Its utility can be broadly categorized into several key functions:
-
Solvent and Co-solvent: this compound is an excellent solvent for many active pharmaceutical ingredients (APIs) that have poor water solubility.[3][4] By dissolving the API, it ensures a homogenous distribution throughout the cream, which is critical for consistent dosing and therapeutic effect.
-
Humectant: It attracts and retains moisture from the air, helping to hydrate the skin and prevent the cream from drying out in its packaging.[5][6]
-
Penetration Enhancer: This is one of its most critical roles in dermatological research. This compound can reversibly disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the penetration of APIs to their target sites within the epidermis and dermis.[7]
-
Preservative Booster: While not a primary preservative, its antimicrobial properties can enhance the efficacy of other preservatives in the formulation, contributing to a longer shelf-life.
-
Stabilizer: It helps to maintain the physical stability of emulsions by preventing coalescence of the dispersed phase.
This guide will provide a comprehensive overview of the formulation of both oil-in-water (O/W) and water-in-oil (W/O) topical creams containing this compound, complete with detailed protocols, quality control measures, and an exploration of the scientific principles that underpin these methodologies.
The Science of this compound as a Penetration Enhancer
The efficacy of many topical therapies hinges on the ability of the API to penetrate the stratum corneum. This compound enhances skin permeability through a multi-pronged mechanism that involves interaction with the lipid bilayers of the stratum corneum. Molecular dynamics simulations have shown that this compound localizes in the hydrophilic headgroup regions of the lipid bilayer, where it can disrupt the tight packing of the lipids.[7] This leads to an increase in the fluidity and disorder of the lipid matrix, creating transient pores that allow for the passage of drug molecules.
Diagram: Mechanism of this compound as a Penetration Enhancer
Caption: this compound's interaction with the stratum corneum.
Formulation Protocols for Topical Creams with this compound
The choice between an oil-in-water (O/W) and a water-in-oil (W/O) emulsion depends on the desired properties of the final product. O/W creams are generally less greasy and more easily spreadable, while W/O creams are more moisturizing and occlusive.
Protocol 1: Oil-in-Water (O/W) Emulsion Cream
This protocol outlines the preparation of a basic O/W cream. The concentration of this compound can be adjusted to modify the cream's properties.
Materials:
| Phase | Ingredient | Function | Example Concentration (w/w %) |
| Oil Phase | Cetostearyl alcohol | Thickener, Emollient | 10.0 |
| White soft paraffin | Occlusive, Emollient | 5.0 | |
| Liquid paraffin | Emollient | 5.0 | |
| Emulsifying wax | Emulsifier | 3.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| This compound | Solvent, Humectant, Penetration Enhancer | 5.0 - 20.0 | |
| Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 - 1.0 | |
| Active Phase | Active Pharmaceutical Ingredient (API) | Therapeutic Agent | As required |
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or hot plate
-
Homogenizer or high-shear mixer
-
Overhead stirrer
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh all the components of the oil phase into a heat-resistant beaker.
-
Heat the beaker in a water bath to 70-75°C until all components have melted and the mixture is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the purified water and this compound.
-
If the API is water-soluble, dissolve it in the water-propylene glycol mixture at this stage.
-
Add the preservative to the aqueous phase.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a high-shear mixer.
-
Homogenize the mixture for 5-10 minutes to form a uniform emulsion. The exact time and speed will depend on the batch size and equipment.
-
-
Cooling and Final Mixing:
-
Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.
-
If the API is heat-sensitive or oil-soluble, it can be incorporated into the cream during the cooling phase, typically when the temperature is below 40°C.
-
Continue stirring until the cream has reached room temperature and has a smooth, homogenous consistency.
-
-
Final Quality Control:
-
Measure the pH of the final cream and adjust if necessary using a suitable buffering agent.
-
Perform other quality control tests as described in the following section.
-
Diagram: Oil-in-Water (O/W) Cream Formulation Workflow
Caption: Step-by-step workflow for O/W cream formulation.
Protocol 2: Water-in-Oil (W/O) Emulsion Cream
W/O emulsions are trickier to formulate and stabilize. The key is the slow addition of the water phase to the oil phase.[8][9]
Materials:
| Phase | Ingredient | Function | Example Concentration (w/w %) |
| Oil Phase | Mineral Oil | Emollient, Continuous Phase | 40.0 |
| White Beeswax | Stiffening Agent, Stabilizer | 10.0 | |
| Sorbitan Monooleate | W/O Emulsifier | 5.0 | |
| Aqueous Phase | Purified Water | Dispersed Phase | q.s. to 100 |
| This compound | Solvent, Humectant | 10.0 | |
| Magnesium Sulfate | Stabilizer | 0.5 | |
| Preservative | Preservative | 0.5 - 1.0 | |
| Active Phase | Active Pharmaceutical Ingredient (API) | Therapeutic Agent | As required |
Procedure:
-
Preparation of the Oil Phase:
-
Combine the mineral oil, white beeswax, and sorbitan monooleate in a beaker and heat to 70-75°C until all components are melted and uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the magnesium sulfate, preservative, and any water-soluble API in the mixture of purified water and this compound.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
This is the critical step. Very slowly, add the aqueous phase to the oil phase in small portions with continuous, high-speed homogenization.[8]
-
Ensure each portion of the aqueous phase is fully incorporated before adding the next to prevent phase inversion.
-
-
Cooling and Final Mixing:
-
Once all the aqueous phase has been added, continue homogenization for another 5-10 minutes.
-
Begin cooling the emulsion while stirring gently with an overhead stirrer.
-
Incorporate any heat-sensitive or oil-soluble API when the temperature is below 40°C.
-
-
Final Quality Control:
-
For W/O emulsions, pH is measured in the aqueous phase before emulsification.[2]
-
Conduct other quality control tests as outlined below.
-
Quantitative Impact of this compound on Cream Properties
The concentration of this compound has a significant impact on the final characteristics of the cream. The following table provides an illustrative overview of these effects. The exact values will vary depending on the other excipients in the formulation.
| This compound Conc. (w/w %) | Primary Function | Expected Viscosity | Expected Effect on API Penetration | Notes |
| 1-5% | Humectant, Co-solvent | Minor increase | Minimal | Good for maintaining hydration without significant penetration enhancement. |
| 5-15% | Humectant, Co-solvent, Mild Penetration Enhancer | Moderate increase | Moderate | A common range for balancing moisturization and drug delivery. |
| 15-30% | Penetration Enhancer, Solvent | Significant increase | High | Often used when enhanced drug delivery is the primary goal. May increase the risk of skin irritation in sensitive individuals.[3] |
| >30% | Potent Penetration Enhancer, Solvent | Very high, may require formulation adjustments | Very High | Can significantly alter the texture of the cream and has a higher potential for skin irritation.[9] |
Note: The viscosity of a formulation is also heavily influenced by the type and concentration of thickening agents and emulsifiers.[10]
API Compatibility with this compound
This compound's excellent solvent properties make it compatible with a wide range of APIs used in dermatology. However, it is always essential to perform compatibility studies for your specific API.
| API Class | Examples | Compatibility with this compound |
| Corticosteroids | Betamethasone, Clobetasol | Generally good. PG can enhance their solubility and penetration.[4][8] |
| Antifungals | Ketoconazole, Miconazole | Good. PG is a common solvent in commercial antifungal creams.[11] |
| Retinoids | Tretinoin, Tazarotene | Good, often used as a solvent to improve stability and delivery. |
| Antibiotics | Clindamycin, Erythromycin | Generally good, but pH of the final formulation is critical for antibiotic stability. |
| Anesthetics | Lidocaine | Good, PG can enhance its penetration for topical anesthetic effects.[7] |
Quality Control and Stability Testing: A Self-Validating System
A robust quality control (QC) program is essential to ensure the safety, efficacy, and reproducibility of your topical formulation. Each step in the QC process serves to validate the formulation and manufacturing process.
In-Process Controls:
-
Temperature Monitoring: Ensure both oil and aqueous phases are at the correct temperature before emulsification.
-
Homogenization Speed and Time: Standardize these parameters to ensure consistent droplet size and distribution.
Final Product QC Tests:
| Test | Method | Purpose | Acceptance Criteria (Example) |
| Appearance | Visual inspection | Check for color, homogeneity, and phase separation | Smooth, homogenous, white cream, free from lumps or separation |
| pH | pH meter | Ensure the pH is within a range that is non-irritating to the skin and optimal for API stability | 4.5 - 6.5 |
| Viscosity | Rotational viscometer | Determine the flow properties of the cream | Within ±10% of the target viscosity |
| Particle Size | Microscopy or laser diffraction | Assess the droplet size of the dispersed phase and the particle size of any suspended API | Uniform droplet size distribution, API particles within specified range |
| Drug Content | HPLC or other suitable analytical method | Quantify the amount of API in the cream | 90% - 110% of the label claim |
| Microbial Limits | USP <61> and <62> | Ensure the product is free from harmful microorganisms | Meets USP specifications for topical products |
Diagram: Quality Control Workflow for Topical Creams
Caption: A comprehensive quality control workflow.
Stability Testing
Stability testing is crucial to determine the shelf-life of the formulation. Accelerated stability studies are often performed to predict long-term stability.[11]
Protocol for Accelerated Stability Testing:
-
Package the cream in its intended container.
-
Store samples at accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.
-
Test the samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, perform the final product QC tests mentioned above.
-
Any significant change in appearance, pH, viscosity, or drug content may indicate instability.
Regulatory Considerations
For dermatological research that may lead to clinical trials, it is important to be aware of regulatory guidelines. The U.S. Food and Drug Administration (FDA) provides guidance on the use of excipients in pharmaceutical products.[12] this compound is listed as "Generally Recognized as Safe" (GRAS) by the FDA for use in food and is widely accepted in topical pharmaceutical formulations.[2] For performance testing of semi-solid drug products, the USP General Chapter <1724> provides valuable information.[13][14]
Conclusion
The formulation of topical creams with this compound is a well-established practice in dermatological research. By understanding the multifunctional role of this compound and following systematic formulation and quality control procedures, researchers can develop stable and effective topical delivery systems. The protocols and information provided in this guide are intended to serve as a foundation for the rational design and evaluation of such formulations. It is imperative that researchers adapt and validate these methods for their specific API and intended application.
References
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Effect of this compound on the skin penetration of drugs. (2019). ResearchGate. [Link]
- Topical dermatological formulations and use thereof. (n.d.).
-
Safety Assessment of this compound, Trithis compound, and PPGs as Used in Cosmetics. (2012). ResearchGate. [Link]
-
Presence/Absence of this compound in Commonly Used Topical Products in the Dermatology Clinic. (n.d.). National Institutes of Health. [Link]
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EWG Skin Deep® | What is this compound. (n.d.). Environmental Working Group. [Link]
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Overcoming Barriers and Improving Patient Access to Topical Dermatological Drugs. (n.d.). U.S. Food and Drug Administration. [Link]
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This compound: an often unrecognized cause of allergic contact dermatitis in patients using topical corticosteroids. (2011). PubMed. [Link]
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the effect of this compound concentration on the physical characteristic and release rate of caffeine in gel. (n.d.). Fakultas Farmasi UAD. [Link]
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Frequency of Allergenic Ingredients in Antifungal Creams. (2021). PubMed. [Link]
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USP Chapter 1724. (n.d.). Scribd. [Link]
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This compound: Allergic Contact Dermatitis and Topical Corticosteroids. (2011). Skin Therapy Letter. [Link]
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Topical this compound and hyperosmolality. (1990). PubMed. [Link]
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Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). U.S. Food and Drug Administration. [Link]
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Antibacterial and antifungal properties of this compound, hexylene glycol, and 1,3-butylene glycol in vitro. (1991). Acta Dermato-Venereologica. [Link]
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Focus on this compound. (n.d.). Consultant360. [Link]
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Navigating Regulatory Requirements For Topical Dermatological Products: A Comprehensive Guide. (n.d.). Dow Development Labs. [Link]
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How this compound Enhances Product Stability and Moisture Retention. (2025). LinkedIn. [Link]
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Formulating Water-in-Oil Emulsions: A Scary Endeavor. (n.d.). Cosmetics & Toiletries. [Link]
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31 The Effect of this compound Concentration... (n.d.). Scribd. [Link]
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An Overview of the Current Product-Specific Guidances for Topical Products. (2023). U.S. Food and Drug Administration. [Link]
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Semisolid Drug Product Quality and Performance Tests. (2023). gmp-compliance.org. [Link]
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Chemical Properties of this compound (CAS 57-55-6). (n.d.). Cheméo. [Link]
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1724 SEMISOLID DRUG PRODUCTS—PERFORMANCE TESTS. (n.d.). Semantic Scholar. [Link]
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The effect of pH, dilution, and temperature on the viscosity of ocular lubricants—shift in rheological parameters and potential clinical significance. (2012). National Institutes of Health. [Link]
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Application Notes and Protocols: Propylene Glycol in Tissue Preservation and Histology
This guide provides a comprehensive overview of the multifaceted applications of propylene glycol (1,2-propanediol) in tissue preservation and histology. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles and practical protocols for leveraging this compound's unique properties as a cryoprotectant, tissue clearing agent, and solvent in staining procedures.
Introduction: The Versatility of a Diol in Histological Applications
This compound, a viscous, colorless, and odorless liquid, is a diol that is miscible with a wide range of solvents including water, ethanol, and chloroform.[1] Its low toxicity, coupled with its ability to dissolve both polar and non-polar compounds, makes it an invaluable tool in the modern histology laboratory.[1][2] This guide will explore its critical roles in preserving cellular and tissue integrity during freezing, enhancing visualization in thick tissue sections, and facilitating precise staining of lipids.
This compound as a Cryoprotective Agent (CPA)
Cryopreservation is essential for the long-term storage of cells, tissues, and organs. However, the formation of ice crystals during freezing can cause irreversible damage to cellular structures. This compound acts as a penetrating cryoprotectant, mitigating this damage through several key mechanisms.[3][4][5]
Mechanism of Cryoprotection
This compound readily permeates cell membranes to replace intracellular water.[3][4] This increases the solute concentration within the cells, thereby lowering the freezing point of the cytosol.[3][6] By forming hydrogen bonds with biological molecules, this compound helps to maintain their native physiological structure and function as water molecules are displaced.[3] This process prevents the formation of large, damaging ice crystals and instead promotes vitrification—a transition to a glassy, amorphous state—at extremely low temperatures.[3]
Mixtures of cryoprotectants, such as this compound with dimethyl sulfoxide (DMSO) or glycerol, are often more effective and less toxic than single agents.[3][7]
General Protocol for Cryopreservation of Cell Suspensions
This protocol provides a starting point for the cryopreservation of a variety of cell types. Optimization will be required for specific cell lines.
Materials:
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (cell culture grade)
-
Cryopreservation medium (e.g., 70% complete medium, 20% FBS, 10% this compound)
-
Cryovials
-
Controlled-rate freezing container
-
Liquid nitrogen storage dewar
Procedure:
-
Harvest cells and perform a cell count. Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container and store at -80°C for 24 hours. This typically achieves a cooling rate of approximately -1°C per minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Thawing of Cryopreserved Cells
Rapid thawing is crucial to minimize ice crystal recrystallization and maintain cell viability.
Procedure:
-
Quickly retrieve a cryovial from the liquid nitrogen dewar.
-
Immediately thaw the vial in a 37°C water bath until a small amount of ice remains.
-
Aseptically transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge the cells to pellet them and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.
-
Incubate under appropriate conditions.
Diagram: Cryopreservation and Thawing Workflow
Caption: Workflow for cell cryopreservation and thawing.
This compound in Tissue Clearing
Tissue clearing techniques render biological samples transparent, enabling deep imaging of large volumes without the need for physical sectioning.[8] this compound can be used as a tissue clearing agent, often in combination with other chemicals, to reduce light scattering by matching the refractive indices of different tissue components.[9][10]
Principles of Optical Clearing
The primary cause of light scattering in biological tissues is the mismatch in refractive indices between cellular components like lipids (refractive index ≈ 1.47) and the surrounding aqueous environment (refractive index ≈ 1.35).[8] Tissue clearing protocols aim to minimize these differences. This compound, with a refractive index higher than that of the interstitial fluid, can penetrate the tissue and help to homogenize the refractive index, thereby increasing tissue translucency.[9] It has also been investigated as a penetration enhancer to improve the efficacy of other optical clearing agents.[11]
General Protocol for Tissue Clearing (Simple Immersion)
This is a basic protocol for observing the clearing effects of this compound on thin tissue samples.
Materials:
-
Fixed tissue sample (e.g., formalin-fixed)
-
Phosphate-buffered saline (PBS)
-
This compound (100%)
-
Microscope slides and coverslips
-
Imaging system (e.g., confocal or light-sheet microscope)
Procedure:
-
Wash the fixed tissue sample in PBS to remove residual fixative.
-
Dehydrate the sample through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%).
-
Immerse the dehydrated sample in 100% this compound.
-
Incubate at room temperature, monitoring the clearing progress. Incubation times will vary depending on the tissue type and thickness.
-
Once cleared, the sample can be mounted for imaging.
This compound as a Solvent in Staining
This compound is an excellent solvent for certain dyes that are sparingly soluble in aqueous solutions, most notably the Sudan dyes used for lipid staining.[12]
Advantages in Lipid Staining
Traditionally, alcohol-acetone mixtures were used to dissolve lipid-soluble dyes like Oil Red O and Sudan Black B. However, these solvents can also dissolve small lipid droplets, leading to false-negative results. This compound offers several advantages:[12]
-
Stable Dye Solutions: It creates stable solutions of Sudan dyes.
-
Preservation of Lipids: It is a poor solvent for lipids, thus preserving them in the tissue section.
-
Controlled Differentiation: It allows for excellent control of differentiation without stripping the dye from the lipid particles.
-
Tissue Pliability: Sections remain pliable and do not shrink as they might in alcohols.[12]
Protocol: Oil Red O Staining for Lipids in Frozen Sections
This protocol is widely used for the demonstration of neutral lipids in frozen tissue sections.[13][14][15][16]
Materials:
-
Frozen tissue sections (8-10 microns)
-
10% Formalin
-
This compound (100%)
-
85% this compound (85 ml this compound + 15 ml distilled water)
-
Oil Red O staining solution (0.5g Oil Red O in 100ml 100% this compound, heated to dissolve, filtered)
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Cut frozen sections and mount them on slides. Air dry.
-
Fix the sections in 10% formalin for 1 minute.[13]
-
Rinse in two changes of distilled water.
-
Place slides in 100% this compound for 2-5 minutes to dehydrate.[13][16]
-
Stain in pre-warmed (60°C) Oil Red O solution for 7-10 minutes.[13][15] Alternatively, stain at room temperature for 1 hour.[13]
-
Differentiate in 85% this compound for 3 minutes with agitation.[13][16]
-
Rinse in two changes of distilled water.
-
Counterstain with Mayer's Hematoxylin for 2-3 minutes.[13]
-
Wash in several changes of tap water.
-
Briefly blue the nuclei in a suitable bluing agent (optional).
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipids: Bright red
-
Nuclei: Blue
Diagram: Oil Red O Staining Workflow
Caption: Step-by-step workflow for Oil Red O staining.
Safety and Handling
This compound is generally considered to have low toxicity.[1][2] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear splash goggles, a lab coat, and gloves.[17]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container. It is hygroscopic (absorbs moisture from the air).[17]
-
Spills: For small spills, absorb with an inert material and clean the area with soap and water. For larger spills, ventilate the area and contain the spill.[19]
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[18][19]
Quantitative Data Summary
| Application | Parameter | Typical Range/Value | Notes |
| Cryopreservation | Concentration | 5-15% (v/v) | Often used in combination with other CPAs like DMSO or glycerol.[6] |
| Cooling Rate | ~ -1°C/minute | For standard slow-cooling protocols.[5] | |
| Tissue Clearing | Refractive Index | 1.433 | Helps to match the refractive index of tissue components. |
| Oil Red O Staining | Staining Solution | 0.5-0.7g Oil Red O / 100mL this compound | Heat gently to dissolve, do not exceed 100-110°C.[14][15][20] |
| Staining Temperature | Room Temp or 60°C | Heated staining is faster (7-10 mins) vs. room temp (1 hour).[13] | |
| Differentiation | 85% this compound | Typically for 3 minutes.[13] |
Conclusion
This compound is a remarkably versatile and reliable reagent in the fields of tissue preservation and histology. Its roles as a cryoprotectant, a component of tissue clearing solutions, and a superior solvent for lipid stains underscore its importance in both routine and advanced applications. By understanding the principles behind its function and adhering to established protocols, researchers can effectively utilize this compound to enhance the quality, accuracy, and scope of their histological investigations.
References
- Cryoprotectant - Wikipedia. (n.d.).
- Propylene and Ethylene Glycol as Solvents for Sudan IV and Sudan Black B. (n.d.). Stain Technology, 26(1).
- Cryoprotectants and Their Usage in Cryopreservation Process. (n.d.). SciSpace.
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Application Notes and Protocols: Propylene Glycol as a Substrate in Enzyme Kinetics Studies
Introduction: The Dichotomous Role of Propylene Glycol in Enzymology
This compound (1,2-propanediol or PG) is a ubiquitous excipient in pharmaceutical formulations, food products, and cosmetics, prized for its properties as a solvent, humectant, and preservative.[1][2] Consequently, understanding its interaction with biological systems, particularly enzymes, is of paramount importance for researchers, scientists, and drug development professionals. The presence of this compound can significantly influence enzyme stability and activity, presenting a dual nature: it can act as a stabilizing co-solvent or, conversely, as an inhibitor or even a substrate for specific enzymes.[3][4][5]
These application notes provide a comprehensive guide to navigating the complexities of studying enzyme kinetics in the presence of this compound. We will delve into the mechanistic underpinnings of its effects, offer detailed protocols for robust experimental design, and provide insights into accurate data interpretation.
The Mechanistic Landscape: How this compound Influences Enzyme Behavior
The effects of this compound on enzyme kinetics are multifaceted and depend on several factors, including its concentration, the specific enzyme under investigation, and the overall composition of the reaction medium.
1. This compound as a Co-solvent: Impact on Enzyme Stability and Activity
At lower concentrations, this compound can act as a protein-stabilizing agent. This is attributed to its ability to modulate the hydration shell of the enzyme. By forming strong hydrogen bonds with water molecules, this compound can be excluded from the immediate vicinity of the protein surface, a phenomenon known as preferential hydration.[6] This effect can enhance the hydrophobic interactions within the protein core, leading to a more compact and stable conformation.[7] Furthermore, its cryoprotectant properties, similar to glycerol, make it a common component in enzyme storage buffers for sub-zero temperatures.[8]
However, as the concentration of this compound increases, its effects can become detrimental. High concentrations can strip the essential water layer from the enzyme's surface, leading to conformational changes and denaturation.[9] This can manifest as a decrease in catalytic activity. For instance, concentrations of 10% or higher have been shown to inhibit the activity of certain proteases.[3]
2. The Viscosity Effect: A Critical Consideration
A significant physical-chemical property of this compound solutions is their increased viscosity compared to aqueous buffers.[10][11][12][13] According to Kramers' theory, solvent viscosity can impede the conformational changes required for an enzyme to progress through its catalytic cycle.[14] This friction against the protein's motile domains can lead to a decrease in the maximal velocity (Vmax) of the reaction.[14][15] It is crucial to distinguish this physical effect from direct chemical inhibition at the active site.
3. This compound as a Substrate or Inhibitor
Beyond its role as a co-solvent, this compound can directly participate in enzymatic reactions. Certain enzymes, such as alcohol dehydrogenase, can recognize and metabolize this compound.[16][17] In such cases, this compound acts as a substrate, and its conversion can be monitored to determine kinetic parameters like the Michaelis constant (Km) and Vmax.
Conversely, this compound can act as a competitive or non-competitive inhibitor for other enzymes.[5][18] It may compete with the natural substrate for binding to the active site (competitive inhibition) or bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency (non-competitive inhibition).[18] For example, this compound has been shown to selectively inhibit CYP2E1-dependent activity in liver microsomes.[5]
Experimental Design and Protocols
A systematic approach is essential to elucidate the role of this compound in an enzyme kinetic study. The following protocols provide a framework for designing and executing these experiments.
Protocol 1: Preliminary Assessment of this compound's Effect on Enzyme Stability
Objective: To determine the concentration range of this compound that is compatible with the enzyme of interest without causing irreversible denaturation.
Materials:
-
Enzyme stock solution
-
Assay buffer (e.g., phosphate, Tris-HCl)
-
This compound (high purity)
-
Substrate for the enzyme
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare a series of assay buffers containing varying concentrations of this compound (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v).
-
Pre-incubate the enzyme in each of the this compound-containing buffers for a set period (e.g., 30, 60, 120 minutes) at the desired assay temperature. Include a control with no this compound.
-
Initiate the enzymatic reaction by adding a saturating concentration of the substrate to each pre-incubated enzyme solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each condition.
-
Plot the relative enzyme activity (as a percentage of the 0% this compound control) against the this compound concentration.
Interpretation: This plot will reveal the concentration at which this compound begins to significantly inhibit or inactivate the enzyme, guiding the selection of appropriate concentrations for subsequent kinetic studies.
Protocol 2: Distinguishing Viscosity Effects from Direct Inhibition
Objective: To determine whether the observed decrease in enzyme activity in the presence of this compound is due to increased viscosity or direct inhibition.
Materials:
-
Enzyme stock solution
-
Assay buffer
-
This compound
-
A "viscogen" control (e.g., glycerol, sucrose)
-
Substrate for the enzyme
-
Viscometer
Procedure:
-
Prepare solutions of this compound and the viscogen control in the assay buffer at concentrations that yield the same viscosity. A viscometer should be used to confirm the viscosity of each solution.[14]
-
Perform enzyme kinetic assays in the presence of the matched-viscosity solutions of this compound and the control viscogen.
-
Measure the initial reaction rates at a fixed, non-saturating substrate concentration.
-
Compare the enzyme activity in the this compound solution to the activity in the control viscogen solution.
Interpretation:
-
If the enzyme activity is similarly reduced in both the this compound and control viscogen solutions, the effect is likely due to viscosity.
-
If the enzyme activity is significantly lower in the this compound solution compared to the control viscogen solution of the same viscosity, this suggests direct inhibition by this compound.
Protocol 3: Determining Kinetic Parameters in the Presence of this compound
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of an enzyme in the presence of a fixed concentration of this compound.
Materials:
-
Enzyme stock solution
-
Assay buffer
-
Assay buffer containing a fixed, non-inhibitory concentration of this compound (determined from Protocol 1)
-
A range of substrate concentrations
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare two sets of reaction mixtures: one with the standard assay buffer and one with the buffer containing this compound.
-
For each set, vary the substrate concentration over a range that brackets the expected Km value (e.g., 0.1 x Km to 10 x Km).
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction rates (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]) for both sets of conditions.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values in the presence and absence of this compound.[18][19] This can be done using non-linear regression analysis, which is generally preferred over linearization methods like the Lineweaver-Burk plot.[19]
Data Analysis and Interpretation:
| Parameter | No this compound | With this compound | Interpretation of Change |
| Apparent Vmax | Vmax | V'max | Decrease: Suggests non-competitive or mixed inhibition, or a viscosity effect. No change: Suggests competitive inhibition. |
| Apparent Km | Km | K'm | Increase: Suggests competitive inhibition. No change: Suggests non-competitive inhibition. Decrease: Can occur in uncompetitive inhibition. |
Visualizing Experimental Workflows and Concepts
Workflow for Investigating this compound's Effect on Enzyme Kinetics
Caption: A three-phase workflow for the systematic study of this compound's impact on enzyme kinetics.
Conceptual Diagram: Potential Interactions of this compound with an Enzyme
Caption: this compound can interact with an enzyme as a co-solvent, inhibitor, or substrate.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. By systematically ruling out or confirming the various potential effects of this compound—from non-specific viscosity effects to direct inhibition or substrate activity—researchers can build a robust and defensible model of the interaction. The inclusion of appropriate controls, such as a viscogen standard, is critical for the deconvolution of complex effects. Furthermore, adherence to best practices in enzyme kinetics, such as measuring initial rates and using non-linear regression for data fitting, ensures the integrity of the derived kinetic parameters.[19][20]
Conclusion
This compound's role in enzyme kinetics is context-dependent and can range from a benign, stabilizing co-solvent to a potent inhibitor or a direct substrate. A thorough and systematic investigation, as outlined in these application notes, is essential for any researcher working with enzymes in the presence of this common excipient. By carefully considering the potential for viscosity effects, direct inhibition, and substrate activity, and by employing robust experimental design and data analysis, scientists can accurately characterize the intricate relationship between this compound and their enzyme of interest. This understanding is crucial for the successful development of stable and effective pharmaceutical formulations and for advancing our fundamental knowledge of enzymology.
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Thompson, V., McGuire, B., Frier, M. S., & Nano, F. (n.d.). This compound concentrations of 10% or greater inhibits protease activity of SubC-V24. Retrieved from [Link]
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de Paula, E., & Meirelles, A. J. (2009). Measuring Solution Viscosity and its Effect on Enzyme Activity. PMC. Retrieved from [Link]
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Shi, Y., et al. (2023). Interaction and Phase Behavior of Whey Protein and this compound Alginate Complex Condensates. ResearchGate. Retrieved from [Link]
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Senthilkumar, S., & Manivannan, R. (2010). Viscosity Studies on Polythis compound and Its Blend. ResearchGate. Retrieved from [Link]
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Sun, Y., & Teja, A. S. (2003). Viscosity Model for Liquid Mixtures of this compound, Glycerol, and Water. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Use of Propylene Glycol in Protein Crystallization
Introduction: The Versatile Role of Propylene Glycol in Structural Biology
The determination of the three-dimensional structure of proteins is a cornerstone of modern biology and a critical component of structure-based drug design. X-ray crystallography remains a primary technique for obtaining high-resolution atomic models of macromolecules, a process that hinges on the production of well-ordered protein crystals. The journey from a purified protein to a diffraction-quality crystal is often arduous, requiring a meticulous search for conditions that favor crystallization over amorphous precipitation.
This compound (C₃H₈O₂), a colorless, viscous liquid, has established itself as a highly versatile and effective reagent in the protein crystallographer's toolkit. Its utility stems from its dual functionality: it acts as a precipitating agent to induce crystallization and as a cryoprotectant to safeguard crystals from damage during X-ray data collection at cryogenic temperatures.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively utilizing this compound in protein crystallization experiments.
Physicochemical Properties and Mechanism of Action
This compound's effectiveness in protein crystallization is rooted in its physicochemical properties. It is a non-toxic, hygroscopic diol that is miscible with water and a wide range of organic solvents.[3] These characteristics make it a gentle precipitant, often less harsh than high concentrations of salts, and an excellent cryoprotectant.
This compound as a Precipitant: The Principle of Molecular Crowding
Protein crystallization is achieved by slowly increasing the concentration of a protein solution to a state of supersaturation, where the protein is driven out of solution in an ordered manner.[4][5] this compound, much like the more commonly known polyethylene glycols (PEGs), induces crystallization primarily through a mechanism known as the "excluded volume effect" or "molecular crowding".[6][7][8]
In a crowded molecular environment created by the presence of this compound, there is less water available to hydrate the protein molecules. This effective dehydration and the physical presence of the this compound molecules force the protein molecules into closer proximity, promoting the formation of the specific, weak intermolecular contacts necessary for crystal lattice formation.[6][7]
Figure 1: Mechanism of this compound as a precipitant.
This compound as a Cryoprotectant: Vitrification for Data Collection
To minimize radiation damage during X-ray diffraction experiments, protein crystals are typically flash-cooled to cryogenic temperatures (around 100 K).[1][9] However, the water within and surrounding the crystal can form crystalline ice, which expands and damages the delicate crystal lattice, degrading the diffraction quality.[1][9]
Cryoprotectants are essential to prevent this.[10] When a crystal is soaked in a solution containing a sufficient concentration of a cryoprotectant like this compound, the solution vitrifies upon rapid cooling, forming a disordered, glass-like solid instead of crystalline ice.[9] This preserves the integrity of the crystal lattice, allowing for the collection of high-quality diffraction data.[1][10]
Figure 2: Role of this compound as a cryoprotectant.
Experimental Protocols
Protocol 1: Initial Crystallization Screening with this compound
This protocol describes the use of this compound as a precipitant in a sparse matrix screen using the hanging drop vapor diffusion method.
Materials:
-
Purified protein solution (typically 5-20 mg/mL, >95% purity).[11][12]
-
This compound (high purity).
-
Buffer stock solutions (e.g., 1.0 M HEPES pH 7.5, 1.0 M Tris-HCl pH 8.5).
-
Salt stock solutions (e.g., 1.0 M NaCl, 1.0 M Ammonium Sulfate).
-
Deionized water (18 MΩ·cm).
-
24-well crystallization plates and siliconized cover slips.
-
Pipettes and tips.
Procedure:
-
Prepare Reservoir Solutions: Prepare a set of reservoir solutions containing varying concentrations of this compound, buffer, and salt. A typical starting screen might vary the this compound concentration from 10% to 40% (v/v) at different pH values. For example, a single condition could be 20% (v/v) this compound, 0.1 M HEPES pH 7.5, and 0.2 M NaCl.
-
Pipette Reservoir Solution: Pipette 500 µL of the prepared reservoir solution into a well of the crystallization plate.
-
Prepare the Drop: On a clean cover slip, pipette 1 µL of your purified protein solution. To this, add 1 µL of the reservoir solution from the corresponding well. Gently mix by pipetting up and down without introducing bubbles.
-
Seal the Well: Invert the cover slip and place it over the well, ensuring an airtight seal with grease.
-
Incubate and Observe: Store the plate in a stable, vibration-free environment (e.g., 20°C). Monitor the drops for crystal growth at regular intervals (e.g., 24 hours, 48 hours, 1 week, and 2 weeks) using a microscope.
| Parameter | Typical Starting Range | Notes |
| This compound Concentration | 10 - 40% (v/v) | Lower concentrations may be sufficient for proteins prone to aggregation. |
| pH | 4.0 - 9.0 | Screen a wide range of pH values, as protein solubility is highly pH-dependent.[4] |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations are often required for smaller proteins.[11] |
| Temperature | 4°C, 20°C | Temperature can significantly affect solubility and crystallization kinetics.[11] |
Table 1: Typical Starting Conditions for Crystallization Screens Using this compound.
Protocol 2: Optimization of Crystallization Conditions
Once initial microcrystals or "hits" are identified, the conditions must be optimized to produce larger, single, diffraction-quality crystals.
Figure 3: Workflow for optimizing crystallization conditions.
Protocol 3: Cryoprotection with this compound
This protocol is for preparing crystals for flash-cooling and X-ray data collection.
Materials:
-
Crystals in their mother liquor.
-
Cryoprotectant stock solution (e.g., 50% v/v this compound in a solution that mimics the mother liquor).
-
Cryo-loops.
-
Liquid nitrogen.
Procedure:
-
Prepare Cryoprotectant Solution: Prepare a solution containing a higher concentration of this compound than the crystallization condition. A common starting point is to add this compound to the mother liquor to a final concentration of 20-35% (v/v).[10]
-
Soak the Crystal: Using a cryo-loop, carefully transfer a crystal from its growth drop into a drop of the cryoprotectant solution. The soaking time can range from a few seconds to several minutes.[13] Observe the crystal under a microscope during this time to ensure it does not crack or dissolve.
-
Flash-Cool: Quickly scoop the crystal out of the cryoprotectant solution with the loop and immediately plunge it into liquid nitrogen or a cold nitrogen gas stream.[14]
-
Evaluate: The effectiveness of the cryoprotection can be assessed by examining the diffraction pattern for the absence of ice rings.[1] If ice rings are present, the concentration of this compound in the cryoprotectant solution should be increased incrementally.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Amorphous Precipitate | Protein or precipitant concentration is too high, leading to rapid precipitation.[15] | Decrease the concentration of this compound and/or the protein. |
| No Crystals, Clear Drops | The solution is undersaturated.[16] | Increase the concentration of this compound and/or the protein. |
| Phase Separation | High concentrations of protein and precipitant can lead to two liquid phases.[15] | Lower the concentration of both protein and this compound. |
| Crystals Crack During Cryo-soaking | Osmotic shock due to a large difference in this compound concentration. | Use a stepwise transfer to gradually increase the this compound concentration.[10] |
| Ice Rings in Diffraction Pattern | Insufficient cryoprotectant concentration.[1] | Increase the concentration of this compound in the cryoprotectant solution. |
Table 2: Troubleshooting Guide for Crystallization with this compound.
Conclusion
This compound is a powerful and versatile tool in protein crystallization, serving as both a gentle precipitant and an effective cryoprotectant. Its ability to induce crystallization through molecular crowding and to enable damage-free data collection through vitrification makes it a valuable component of many crystallization protocols. By systematically screening and optimizing conditions as outlined in this guide, researchers can significantly enhance their chances of obtaining high-quality protein crystals for structural determination.
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Hampton Research. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Retrieved from [Link]
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Hampton Research. (n.d.). CryoProTM User Guide. Retrieved from [Link]
-
Dessau, M., & Modis, Y. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2285. Retrieved from [Link]
-
Hampton Research. (n.d.). Optimization. Retrieved from [Link]
-
Lafontaine, J., et al. (2011). This compound Phase Diagram. ResearchGate. Retrieved from [Link]
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Wlodawer, A. (n.d.). Cryoprotection of delicate crystals. Retrieved from [Link]
-
McPherson, A. (2013). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 7), 733–740. Retrieved from [Link]
-
Stroud, R. M., et al. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 3(4), 715-725. Retrieved from [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1467. Retrieved from [Link]
-
Newman, J., & Perrakis, A. (2021). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology Communications, 77(Pt 10), 344–353. Retrieved from [Link]
- UCSF Macromolecular Structure Group. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
- Howard, W. L. (1972). U.S. Patent No. 3,632,657. Washington, DC: U.S. Patent and Trademark Office.
-
BioXFEL. (2021, June 24). Protein Crystallization Theory [Video]. YouTube. Retrieved from [Link]
-
The Unprofessional Science Network. (2021, July 13). Give the protein a nice cocktail! Precipitants & crystallization diagrams [Video]. YouTube. Retrieved from [Link]
-
Tanaka, S., et al. (2002). Protein crystallization induced by polyethylene glycol: A model study using apoferritin. The Journal of Chemical Physics, 117(5), 2468-2475. Retrieved from [Link]
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Kim, Y., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 138. Retrieved from [Link]
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News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]
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Adachi, H., et al. (2005). Rationalization of Membrane Protein Crystallization with Polyethylene Glycol Using a Simple Depletion Model. Crystal Growth & Design, 5(2), 735-739. Retrieved from [Link]
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Asherie, N. (2004). Protein crystallization and phase diagrams. Methods, 34(3), 266-272. Retrieved from [Link]
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Haas, C., & Drenth, J. (2001). Origin and use of crystallization phase diagrams. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 6), 779–785. Retrieved from [Link]
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University of Cambridge. (n.d.). The solubility of proteins can be represented in phase diagrams. Retrieved from [Link]
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The Unprofessional Science Network. (2021, July 12). Intro to protein crystallization (the actually getting crystals stuff and why it's so hard) [Video]. YouTube. Retrieved from [Link]
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Hydratech. (n.d.). This compound - Technical Library. Retrieved from [Link]
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Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Retrieved from [Link]
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WebMD. (2024, June 21). What to Know About this compound in Foods. Retrieved from [Link]
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Garcia-Ruiz, J. M., et al. (2014). Use of Cross-Linked Poly(ethylene glycol)-Based Hydrogels for Protein Crystallization. Crystal Growth & Design, 14(6), 2844-2851. Retrieved from [Link]
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Application Note: Propylene Glycol as a Non-Toxic Antifreeze for Laboratory Cooling Baths
Abstract & Introduction
Precise temperature control is a cornerstone of reproducible scientific research. Recirculating chillers and cooling baths are indispensable for applications ranging from cell culture and protein crystallography to chemical synthesis and viscometry. Historically, ethylene glycol has been a common antifreeze agent due to its excellent heat transfer properties.[1] However, its high toxicity presents significant handling, disposal, and safety risks, particularly in environments where accidental ingestion or contamination is a concern.[2][3][4]
This application note presents a comprehensive guide to the use of propylene glycol (PG) as a safe, effective, and environmentally conscious alternative for laboratory cooling applications. This compound is classified as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration, making it an ideal choice for pharmaceutical, food science, and biological research where toxicity is a primary concern.[3][5][6] We will explore the physicochemical properties of PG solutions, provide detailed protocols for their preparation and maintenance, and offer field-proven insights to ensure optimal performance and longevity of your cooling systems.
Why this compound? A Comparative Analysis
The selection of a heat transfer fluid should be a deliberate choice based on performance, safety, and operational cost. While ethylene glycol offers slightly superior heat transfer efficiency due to its lower viscosity, the benefits of this compound's safety profile often outweigh this marginal performance difference in a laboratory setting.[1][2][5]
Key Advantages of this compound:
-
Low Toxicity: PG has very low acute oral toxicity, a stark contrast to the poisonous nature of ethylene glycol.[2][3][4] This minimizes risks associated with accidental exposure to personnel or sensitive experiments.
-
Environmental Safety: this compound is readily biodegradable and less harmful to the environment, simplifying disposal procedures.[3][5]
-
Effective Freeze Protection: When mixed with water, PG significantly depresses the freezing point, enabling stable operation at sub-zero temperatures.[7][8][9]
-
Corrosion Inhibition: Commercially available inhibited this compound solutions contain additives that protect the mixed metals (copper, aluminum, brass, steel) commonly found in chiller systems from corrosion.[7][9]
The primary trade-off is viscosity. This compound solutions are more viscous than their ethylene glycol counterparts, especially at lower temperatures.[1][10] This can slightly reduce heat transfer efficiency and increase pumping energy requirements.[1][11] However, for most standard laboratory cooling baths and chillers, this difference is negligible and does not impact experimental outcomes.
Physicochemical Properties of this compound Solutions
The performance of your cooling bath is critically dependent on the concentration of this compound in the aqueous solution. Understanding the relationship between concentration, freezing point, and viscosity is essential for preparing the correct fluid for your target operating temperature.
Freezing Point Depression
The primary function of this compound in a cooling bath is to lower the freezing point of water. As the concentration of PG increases, the freezing point of the solution decreases, down to a eutectic point around 60% PG by volume.[11] It is crucial to select a concentration that provides a freezing point at least 5°C below your lowest intended operating temperature to prevent slush formation and ensure fluid pumpability.[12]
Table 1: Freezing Point of Aqueous this compound Solutions
| % this compound (by Volume) | % this compound (by Mass) | Freezing Point (°C) | Freezing Point (°F) |
|---|---|---|---|
| 10 | 10 | -3 | 26 |
| 20 | 19 | -9 | 18 |
| 30 | 29 | -16 | 7 |
| 40 | 40 | -23 | -8 |
| 50 | 50 | -35 | -29 |
| 60 | 60 | -48 | -55 |
Data compiled from authoritative engineering sources.[12]
Viscosity and Heat Transfer
Viscosity is a measure of a fluid's resistance to flow. As temperature decreases, the viscosity of a PG solution increases significantly.[10][13][14] Higher concentrations of PG also lead to higher viscosity.[10][13] While necessary for freeze protection, using an excessively high concentration of PG can impede flow, strain the circulator pump, and reduce overall cooling efficiency.[7][9] Therefore, the goal is to use the lowest concentration of PG that still provides adequate freeze protection.
Experimental Protocols
These protocols provide a step-by-step methodology for the preparation, use, and maintenance of this compound-based coolants.
Protocol 4.1: Preparation of Cooling Bath Solution
Causality: Accurate preparation is critical. Using distilled or deionized (DI) water is highly recommended because minerals and ions in tap water can cause scale buildup and interfere with the corrosion inhibitors in the glycol concentrate, reducing the fluid's lifespan and effectiveness.[15]
Materials:
-
Food-grade or laboratory-grade inhibited this compound
-
Distilled or Deionized (DI) water
-
Clean, dedicated graduated cylinders or volumetric flasks
-
Clean, appropriate storage container (e.g., carboy)
-
Safety glasses and gloves[16]
-
Digital refractometer for concentration verification[17][18]
Procedure:
-
Safety First: Don safety glasses and gloves. While PG is low-toxicity, it can cause mild eye irritation, and good lab practice should always be followed.[16][19][20]
-
Determine Required Volume: Calculate the total volume of fluid required for your chiller reservoir and circulation lines.[15] It is advisable to prepare a small excess (10-15%) to account for spillage and for future top-offs.
-
Calculate Component Volumes: Based on the target concentration from Table 1, calculate the required volumes of this compound and DI water.
-
Example: To prepare 5 Liters of a 40% (v/v) solution:
-
Volume of PG = 5 L * 0.40 = 2.0 L
-
Volume of DI Water = 5 L * (1 - 0.40) = 3.0 L
-
-
-
Mixing: In the clean storage container, add the calculated volume of DI water first. Then, slowly add the calculated volume of this compound.
-
Rationale: Adding the more viscous fluid (glycol) to the less viscous fluid (water) facilitates easier and more thorough mixing.
-
-
Homogenization: Securely cap the container and mix thoroughly by inversion or stirring until the solution is completely homogenous.
-
Verification (Trustworthiness Step): Use a digital refractometer to verify the final concentration.[21] Calibrate the refractometer with DI water first.[22] The reading should correspond to the target freezing point on the device's this compound scale.[22][23] Adjust concentration with small additions of PG or DI water if necessary.
Protocol 4.2: System Filling and Operation
Causality: Proper filling and commissioning prevent airlocks and ensure the system is free of contaminants that could foul the new fluid.
Procedure:
-
System Flush: Before introducing the new glycol solution, it is best practice to flush the entire chiller system with DI water to remove any old fluid, debris, or microbial contamination.[15]
-
Filling: Carefully fill the chiller's reservoir with the prepared this compound solution to the manufacturer's recommended level.
-
Circulation and Purging: Turn on the chiller's circulation pump for 15-30 minutes with the cooling/heating functions off. This will circulate the fluid through all lines and purge any trapped air from the system.
-
Level Check: After purging, turn the pump off and re-check the fluid level in the reservoir. Top off as necessary. Air displacement during purging often causes the level to drop.
-
Operation: The system is now ready for normal operation. Set your target temperature and activate the chiller's cooling function.
Protocol 4.3: Maintenance and Monitoring
Causality: Regular monitoring ensures the fluid remains within specification, protecting your equipment and ensuring consistent cooling performance. Over time, water can evaporate, or slow leaks can alter the glycol concentration.[7]
Procedure:
-
Monthly Visual Inspection: Check the fluid for clarity, color, and any signs of particulate matter or microbial growth. The fluid should remain clear.
-
Quarterly Concentration Check: Use a refractometer to check the glycol concentration.[24] Adjust as needed by adding either a higher-concentration PG solution or DI water to bring it back into the target range.
-
Annual pH Check: Use a pH meter or pH strips to check the fluid's pH. For inhibited glycol, the pH should typically be slightly alkaline (often in the 9-10 range).[25] A significant drop in pH can indicate that the corrosion inhibitors are being depleted.
-
Fluid Replacement: With proper maintenance, a this compound solution can last for several years. However, if the fluid becomes cloudy, shows signs of corrosion (discoloration), or the pH drops significantly and cannot be corrected, the fluid should be completely drained and replaced.[6]
Protocol 4.4: Disposal
Causality: While this compound is biodegradable, local regulations for disposal must always be followed.
Procedure:
-
Consult Regulations: Always consult your institution's Environmental Health & Safety (EHS) office and review local and federal regulations for disposal.[16][19]
-
Collection: Drain the used fluid into a clearly labeled, sealed container.
-
Disposal: Do not pour used glycol solutions down the drain unless explicitly permitted by your local wastewater authority.[16][20] Typically, it will be collected by a licensed chemical waste disposal contractor.
Material Compatibility
This compound solutions are compatible with most common metals and plastics used in laboratory equipment, including stainless steel, copper, brass, polypropylene, and polyethylene.[26][27] However, it is incompatible with certain materials like ABS plastic at higher concentrations and can cause some rubber seals to swell or degrade over time.[28][29] Always consult your chiller or cooling bath manufacturer's manual to confirm material compatibility before use.
Conclusion
This compound serves as an excellent non-toxic antifreeze for a wide array of laboratory cooling applications. Its favorable safety profile, environmental friendliness, and effective performance make it a superior choice over toxic alternatives like ethylene glycol, especially in sensitive research environments. By following the detailed protocols for preparation, verification, and maintenance outlined in this guide, researchers can ensure the safe, efficient, and reliable operation of their temperature control systems.
References
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- Beginners' Guide. (2023, May 14). Using a Refractometer for this compound.
- Industry News. (2018, December 5). The difference between this compound and Ethylene Glycol in antifreeze.
- Knowledge Base. (2022, May 10). The difference between this compound and Ethylene Glycol.
- Go Glycol Pros. (n.d.). This compound Vs. Ethylene Glycol.
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Application Note & Protocol: Mastering Serial Dilutions with Propylene Glycol
Abstract
Propylene glycol (PG or 1,2-propanediol) is a widely utilized solvent and excipient in pharmaceutical and life science research, prized for its ability to dissolve a broad range of active pharmaceutical ingredients (APIs), especially those with poor water solubility.[1][2][3] Its low toxicity and miscibility with water make it an invaluable vehicle for oral, topical, and injectable formulations.[2][4][5] However, the inherent viscosity of this compound presents unique challenges to achieving accurate and reproducible serial dilutions—a fundamental technique for dose-response studies, toxicity assays, and the generation of standard curves.[6][7] This application note provides a comprehensive guide to understanding the critical physicochemical properties of this compound and offers a detailed, field-proven protocol for preparing precise serial dilutions. It addresses common pitfalls associated with handling viscous solutions and outlines best practices to ensure experimental integrity.
Introduction: The Role and Challenges of this compound as a Solvent
This compound's utility in research and drug development is extensive. It serves as a solvent, solubilizer, stabilizer, and preservative, enhancing the bioavailability and stability of poorly soluble compounds.[1][8] In drug formulations, it ensures the uniform distribution of active ingredients, which is critical for consistent dosing.[9][10]
Physicochemical Properties of Pharmaceutical-Grade this compound
A successful protocol is built upon a foundational understanding of the solvent's behavior. Key properties of USP-grade this compound are summarized below.
| Property | Value | Significance in Serial Dilutions |
| Chemical Formula | C₃H₈O₂ | - |
| Molar Mass | 76.09 g/mol [5] | Essential for calculating molarity when preparing stock solutions. |
| Appearance | Clear, colorless, viscous liquid[2][12][13] | The high viscosity is the primary challenge for accurate liquid handling. |
| Density (at 20°C) | ~1.036 g/cm³[2][14] | Necessary for converting between mass and volume, especially when preparing stock solutions by weight. |
| Dynamic Viscosity (at 20°C) | ~56 mPa·s[12] | Significantly higher than water (~1 mPa·s), affecting aspiration and dispensing speed and accuracy. |
| Boiling Point | ~188 °C[2][14] | Low volatility at room temperature minimizes evaporative losses during handling.[15] |
| Solubility in Water | Miscible in all proportions[2][12] | Allows for flexible use as a co-solvent with aqueous buffers. |
| Safety Profile | Generally Recognized As Safe (GRAS) by the FDA[5][16] | Low toxicity makes it suitable for a wide range of applications, including in vivo studies.[15][17] |
The viscosity of this compound is highly dependent on temperature and its concentration in aqueous solutions. As temperature increases, viscosity decreases. Conversely, as the concentration of PG in water increases, the viscosity of the solution increases non-linearly.[18][19] Researchers should be aware of their laboratory's ambient temperature and maintain consistency to ensure reproducibility.
Core Protocol: Preparing a 10-Fold Serial Dilution Series in this compound
This protocol details the preparation of a 10-fold serial dilution series, a common requirement for generating a wide range of concentrations for dose-response assays. The principles described can be adapted for other dilution factors.
Essential Materials and Equipment
-
Solvent: USP-grade this compound (CAS No: 57-55-6)
-
Solute: Compound/API of interest
-
Pipettes: Calibrated positive displacement pipettes are highly recommended. If using air displacement pipettes, they must be calibrated for viscous fluids, and the user must be proficient in the reverse pipetting technique.
-
Pipette Tips: Wide-bore or low-retention tips.
-
Tubes: Sterile microcentrifuge tubes or appropriate vials.
-
Vortex Mixer: For ensuring solution homogeneity.
-
Analytical Balance: For accurate weighing of the solute.
Workflow Visualization
The following diagram illustrates the key steps in the serial dilution process.
Caption: Workflow for preparing serial dilutions in this compound.
Step-by-Step Methodology
Part A: Preparation of the Stock Solution
The accuracy of the entire series depends on the precise preparation of the stock solution.
-
Calculation: Determine the mass of your solute required to achieve the desired stock concentration. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 250 g/mol :
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 250 g/mol = 0.0025 g = 2.5 mg
-
-
Weighing: Accurately weigh the calculated mass of the solute and place it into a labeled microcentrifuge tube.
-
Dissolution: Add the calculated volume of this compound. Due to its viscosity, dispense the PG slowly and directly onto the solute.[20]
-
Causality Note: Adding the viscous solvent to the powdered solute, rather than the other way around, aids in the initial wetting and dissolution process.
-
-
Homogenization: Securely cap the tube and vortex at high speed until the solute is completely dissolved. Visual inspection is critical. If the compound has low solubility, gentle warming (e.g., in a 37°C water bath) and intermittent vortexing may be required.[21] Ensure the solution returns to room temperature before proceeding.
Part B: Performing the 10-Fold Serial Dilutions
This section outlines the critical liquid handling steps.
-
Labeling and Diluent Preparation: Label a series of tubes for each dilution (e.g., D1, D2, D3...). Into each of these tubes, pipette 900 µL of this compound. This will be your diluent.
-
First Dilution (D1):
-
Set your pipette to 100 µL.
-
Employ Reverse Pipetting: Press the plunger down to the second stop (the blowout position).
-
Immerse the tip just below the surface of your stock solution.
-
Slowly and smoothly release the plunger to aspirate 100 µL of the stock.[7][22] The slow speed is crucial to prevent air bubble formation and ensure the full volume enters the tip.[7][22]
-
Withdraw the tip, touching it against the inner wall of the stock tube to remove excess liquid from the exterior.
-
Dispense the liquid into tube D1 by pressing the plunger to the first stop only.[7][11]
-
Keep the tip submerged in the diluent and touch it to the inner wall of the tube while dispensing.
-
Causality Note: Reverse pipetting is essential because it compensates for the film of viscous liquid that remains inside the pipette tip.[7][11] By aspirating more than the target volume and dispensing only the target, the retained film does not affect the delivered volume's accuracy.
-
-
Mixing: Cap tube D1 and vortex thoroughly for at least 15-20 seconds to ensure the solution is homogeneous. Inadequate mixing is a common source of error in viscous media.
-
Subsequent Dilutions (D2, D3, etc.):
-
Using a fresh pipette tip , repeat step 2, aspirating 100 µL from tube D1 and dispensing it into tube D2.
-
Mix D2 thoroughly as described in step 3.
-
Continue this process for the remaining dilutions, always using a fresh tip for each transfer to prevent carryover.[23]
-
The process is visualized in the diagram below.
Caption: 10-fold serial dilution schematic.
Key Considerations and Troubleshooting
-
Pipette Choice: While reverse pipetting with a well-calibrated air displacement pipette can yield good results, a positive displacement pipette is the gold standard for highly viscous liquids. It uses a piston in direct contact with the liquid, eliminating the air cushion that causes inaccuracy.
-
Pipetting Speed: Always aspirate and dispense slowly.[7][22] A rapid motion will cause air bubbles and inaccurate liquid measurement.
-
Tip Immersion: Immerse the pipette tip just deep enough into the solution to aspirate the required volume. Deeper immersion can cause excess liquid to cling to the outside of the tip, which will be transferred along with the intended volume.
-
Temperature Consistency: Perform all steps at a consistent room temperature to minimize viscosity fluctuations.[18]
-
Solution Storage: this compound is hygroscopic, meaning it absorbs moisture from the air.[13][24] Store stock solutions in tightly sealed containers, often with a desiccant, and protect from light.[9]
Conclusion
The preparation of accurate serial dilutions in this compound is an achievable but technique-dependent process. By understanding the causal relationship between the solvent's high viscosity and the potential for pipetting error, researchers can adopt the appropriate methodologies outlined in this guide. The use of reverse pipetting, slow and deliberate motions, and thorough mixing are non-negotiable steps for ensuring the integrity and reproducibility of experimental data. Adherence to this protocol will empower scientists and drug development professionals to confidently utilize this compound as a solvent, unlocking its full potential in their research endeavors.
References
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Solvet. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]
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INTEGRA Biosciences. (2021, May 21). How to pipette viscous and volatile liquids. Retrieved from [Link]
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Technology Networks. (2020, November 24). Accuracy and Precision in Pipetting Viscous Solutions. Retrieved from [Link]
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ChemSupply Australia. (2023, April 15). Safety Data Sheet this compound. Retrieved from [Link]
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Chemfax Products Ltd. (2021, January 25). This compound 40% - Safety Data Sheet. Retrieved from [Link]
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Paddock Laboratories, Inc. (2005, April 20). This compound SDS #527. Retrieved from [Link]
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GlobalRx. (n.d.). This compound USP: A Versatile Industrial Pharmaceutical Ingredient. Retrieved from [Link]
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PharmiWeb.com. (2024, June 24). Exploring this compound's Role as a Reliable Excipient. Retrieved from [Link]
-
National Refrigerants Ltd. (2015, September 11). SAFETY DATA SHEET this compound. Retrieved from [Link]
-
Sartorius. (n.d.). Techniques for Pipetting Challenging Liquids Application Guide. Retrieved from [Link]
-
Let's Go Molecular. (2022, May 24). Pipetting viscous liquids - reverse pipetting, etc. [Video]. YouTube. Retrieved from [Link]
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Microlit USA. (2023, February 3). How does the viscosity of the liquid affect pipetting accuracy? Retrieved from [Link]
-
REMPEC. (2020, December 11). This compound. Retrieved from [Link]
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Engineers Edge. (n.d.). Viscosity of this compound. Retrieved from [Link]
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Dynalene. (n.d.). Dynalene this compound Series. Retrieved from [Link]
-
Brainly. (2024, February 26). Describe how you would make a 1% this compound solution in water. Then, from this stock solution... Retrieved from [Link]
-
Coherent Market Insights. (2025, September 27). This compound For Pharmaceutical Use Market Outlook. Retrieved from [Link]
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-
KasperCalc. (n.d.). Propylene Gylcol Viscosity. Retrieved from [Link]
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USP-NF. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Dow Inc. (n.d.). This compound (PG) USP/EP. Retrieved from [Link]
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SKC. (2016, March 29). This compound USP Grade. Retrieved from [Link]
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Shandong Lanhe Chemical Co.,Ltd. (n.d.). This compound(USP Grade). Retrieved from [Link]
-
Propylene Oxide / Propylene Glycols Sector Group. (2013, May 2). Guidelines for the manufacturing and distribution of this compound USP/EP. Retrieved from [Link]
- Doenicke, A., et al. (1995). Osmolalities of this compound-containing drug formulations for parenteral use. Should this compound be used as a solvent? Anesthesia & Analgesia, 81(2), 401-404.
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BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
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Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]
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Appendix 2 Specifications of Processing Aids. (n.d.). Solvent: (1) this compound. Retrieved from [Link]
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AGC Chemicals. (n.d.). This compound. Retrieved from [Link]
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INFRAFRONTIER. (2021, September). Preparation of Propolyene Glycol and Sucrose for Controlled Rate Freezing. Retrieved from [Link]
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Photrio.com Photography Forums. (2004, July 13). Amidol/Propylene Glycol stock solution tests. Retrieved from [Link]
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Brainly. (2024, February 27). Describe how you would make a 1% this compound solution in water. Then, using this stock solution... Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Carpemar. (n.d.). This compound Industrial Grade. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
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Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
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FasterCapital. (2025, April 3). Unleashing the Power of Serial Dilution Series: A Step by Step Guide. Retrieved from [Link]
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European Medicines Agency (EMA). (2017, October 9). This compound used as an excipient. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Removing Residual Propylene Glycol
Welcome to the technical support center for the purification of synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of removing residual propylene glycol (PG) from their reaction mixtures and products. As a seasoned application scientist, I understand that efficient and effective purification is paramount to the integrity of your research. This resource provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to address the specific issues you may face during your experiments.
Understanding the Challenge: The Properties of this compound
This compound (1,2-propanediol) is a versatile solvent, frequently used in organic synthesis due to its high boiling point, miscibility with a wide range of solvents, and low toxicity.[1][2] However, these very properties can make its removal a significant challenge. A thorough understanding of its physicochemical characteristics is the first step toward selecting an appropriate purification strategy.
| Property | Value | Significance for Removal |
| Boiling Point | 188.2 °C (370.8 °F)[1] | Its high boiling point makes simple distillation challenging, especially for thermally sensitive compounds. Vacuum distillation is often required. |
| Vapor Pressure | 0.08 mmHg at 20 °C | Low volatility means it will not readily evaporate at room temperature. |
| Solubility | Miscible with water, ethanol, acetone, and chloroform.[1] | Its broad miscibility can complicate liquid-liquid extractions, as it may partition into both aqueous and organic phases. |
| Density | 1.036 g/cm³[1] | Similar to water, which can make phase separation in extractions difficult. |
FAQs and Troubleshooting Guides
This section is structured to provide direct answers to common questions and solutions to problems you may encounter.
Section 1: Distillation Techniques
Distillation is a primary method for removing solvents, but the high boiling point of this compound requires careful consideration of the technique and conditions.
Q1: My compound is heat-sensitive. Can I still use distillation to remove this compound?
A1: Yes, vacuum distillation is the recommended method in this scenario. By reducing the pressure, you lower the boiling point of this compound, allowing for its removal at a lower temperature and minimizing the risk of thermal degradation to your compound.[3][4]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is rated for vacuum and that joints are properly sealed.
-
Drying: If water is present, it should be removed as the initial fraction during distillation.[4]
-
Pressure and Temperature: Conduct the distillation at an absolute pressure of less than 15 mm Hg.[3] The distillation temperature should be maintained between 170°C and 285°C to effectively remove this compound without causing decomposition of common organic compounds.[3]
-
Condensation: Use a condenser with a sufficiently low temperature (e.g., 4-55°C) to efficiently convert the this compound vapor back to a liquid for collection.[3]
Troubleshooting Distillation
-
Problem: Poor separation or product loss.
-
Possible Cause: Inefficient fractionation or incorrect pressure/temperature settings.[4][5]
-
Solution: Use a fractionating column with a higher number of theoretical plates. Optimize the vacuum and temperature to achieve a clear separation. For instance, dithis compound dibenzoate has been successfully distilled at 666.6 Pa and 210-223°C.[4]
-
-
Problem: The distillation is very slow.
-
Possible Cause: The vacuum is not low enough, or there are leaks in the system.
-
Solution: Check all connections for leaks using a vacuum gauge. Ensure your vacuum pump is in good working order and the oil is clean.
-
-
Problem: The product is bumping or foaming.
-
Possible Cause: Uneven heating or the absence of boiling chips/a magnetic stirrer.
-
Solution: Ensure uniform heating with a heating mantle and use fresh boiling chips or a magnetic stirrer to promote smooth boiling.
-
Q2: I'm trying to separate this compound from a compound with a very similar boiling point. What are my options?
A2: In this case, azeotropic distillation can be an effective technique. This method involves adding an entrainer, a third component that forms a low-boiling azeotrope with one of the components in your mixture, allowing for its selective removal.
A variety of organic solvents can be used as azeotrope-forming agents to separate this compound from other glycols.[6] For example, toluene can be used as an entrainer.[7] The process typically involves two distillation columns to separate the azeotropic mixture and recover the entrainer.[7]
dot
Caption: Azeotropic Distillation Workflow.
Section 2: Liquid-Liquid Extraction (LLE)
LLE is a versatile technique for separating compounds based on their differential solubilities in two immiscible liquids.
Q1: How do I choose the right solvent for extracting my compound from a this compound mixture?
A1: The key is to select a solvent that is immiscible with this compound and in which your compound has high solubility while this compound has low solubility. Given that this compound is miscible with many common organic solvents, this can be challenging.
For aqueous solutions containing this compound, counter-current liquid-liquid extraction with solvents like liquid propane or propylene has been shown to be effective.[8] For separating glycols from aqueous streams, n-propyl chloride has been proposed as an efficient extraction solvent.[9] Cyclohexane is another solvent that is immiscible with this compound in the presence of water, forming a ternary system that can be used for separation.[10]
Comparative Table of LLE Solvents for this compound from Aqueous Solutions
| Extraction Solvent | Key Characteristics | Reference |
| Liquid Propane/Propylene | Effective for counter-current extraction; readily available in many chemical processes. | [8] |
| n-Propyl Chloride | Proposed as an efficient solvent for extracting organic compounds from aqueous glycol solutions. | [9] |
| Cyclohexane | Forms a ternary system with this compound and water, allowing for phase separation. | [10] |
| Chloroform | Suitable for liquid-liquid extraction of poly(this compound)s from water. | [11] |
Troubleshooting LLE
-
Problem: An emulsion has formed, and the layers won't separate.
-
Possible Cause: Vigorous shaking or high concentrations of surfactants.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle inversion of the separatory funnel is often sufficient for mixing and can prevent emulsion formation.
-
-
Problem: My compound is partitioning into both the aqueous and organic layers.
-
Possible Cause: The polarity of your compound is intermediate, and this compound's miscibility is influencing the partitioning.
-
Solution: Try a different extraction solvent with a more distinct polarity. You may also need to perform multiple extractions to achieve a good recovery.
-
Section 3: Chromatography
Chromatography offers high-resolution separation and is suitable for removing even trace amounts of this compound.
Q1: What type of chromatography is best for removing this compound?
A1: The choice of chromatography depends on the polarity of your synthesized compound.
-
For Non-Polar to Moderately Polar Compounds: Reversed-phase chromatography (RPC) is a good choice. In RPC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, being polar, will have a weak interaction with the stationary phase and elute early, while your less polar compound will be retained longer.[12] A mobile phase of acetonitrile and water is commonly used.[13]
-
For Highly Polar Compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) is more suitable. HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[14][15] In this case, the polar this compound will be retained on the column, allowing your more polar compound of interest to elute.
dot
Caption: Chromatography Method Selection.
Troubleshooting Chromatography
-
Problem: Poor separation between my compound and this compound.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: For RPC, try varying the gradient of your organic solvent. For HILIC, adjust the water content in your mobile phase; even small changes can significantly impact retention.
-
-
Problem: this compound is co-eluting with my compound.
-
Possible Cause: The chosen stationary phase does not provide enough selectivity.
-
Solution: In RPC, try a different non-polar stationary phase (e.g., C8 or phenyl). In HILIC, consider a different polar stationary phase (e.g., amino or cyano).
-
Section 4: Lyophilization (Freeze-Drying)
Lyophilization is a gentle drying method that can be used to remove solvents, including those with high boiling points, from frozen samples via sublimation.[16]
Q1: Can I use lyophilization to remove this compound?
A1: Yes, lyophilization can be used, but it requires careful optimization. The process involves freezing the sample and then applying a vacuum to cause the frozen solvent to sublimate directly from a solid to a gas.[17] For effective removal of residual water-soluble organic solvents like this compound, a method involving mixing the sample with deionized water before freeze-drying can be employed.[18]
Experimental Protocol: Lyophilization for this compound Removal
-
Sample Preparation: If your sample is in a non-aqueous solvent, it may be beneficial to first dilute it with water.[16]
-
Freezing: Thoroughly freeze the sample. High concentrations of salts or other organic solvents can lower the freezing point, so ensure the sample is completely solid.[16]
-
Drying Cycle:
Troubleshooting Lyophilization
-
Problem: My sample is melting during the process.
-
Possible Cause: The sample was not completely frozen, or the shelf temperature is too high. High salt concentrations can also lower the melting point.[16]
-
Solution: Ensure the sample is fully frozen before starting the lyophilization cycle. Lower the shelf temperature during primary drying. If high salt is the issue, consider a purification step to remove salts before lyophilization.
-
-
Problem: There is still residual this compound after lyophilization.
-
Possible Cause: The secondary drying phase was not long enough or at a high enough temperature.
-
Solution: Extend the duration of the secondary drying phase and/or increase the shelf temperature to facilitate the removal of bound solvent.
-
Section 5: Recrystallization
For solid compounds, recrystallization is a powerful purification technique.[20]
Q1: How can I use recrystallization to remove a liquid impurity like this compound from my solid product?
A1: The principle of recrystallization is to dissolve your impure solid in a hot solvent and then allow it to cool, causing the pure compound to crystallize while the impurities remain in the mother liquor.[21] To remove this compound, you need to choose a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures, and in which this compound is soluble at all temperatures.
Experimental Protocol: Recrystallization to Remove this compound
-
Solvent Selection: Choose an appropriate solvent or solvent system. Common choices include ethanol, hexane/acetone, or hexane/ethyl acetate.[22]
-
Dissolution: Dissolve your impure solid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[23]
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the this compound.[24]
-
Drying: Dry the purified crystals.
Troubleshooting Recrystallization
-
Problem: My compound is not crystallizing.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can add a seed crystal of your pure compound. If too much solvent was used, you can evaporate some of it and try to cool the solution again.
-
-
Problem: The recovered yield is very low.
-
Possible Cause: Your compound has some solubility in the cold solvent, or too much solvent was used for washing.
-
Solution: Ensure you are using a minimal amount of ice-cold solvent for washing. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
References
-
Crawford Lab. (n.d.). Lyophilizer. Retrieved from [Link]
- US Patent US3669848A. (1972). Purifying this compound monoesters using vacuum distillation.
- BenchChem. (2025).
- JMEST. (2023).
- ResearchGate. (n.d.). Composition phase diagram for the ternary systems propylene....
- ResearchGate. (2025).
- Cheméo. (n.d.). This compound.
- ResearchGate. (2004).
- Emerald Cloud Lab. (2025).
- Sigma-Aldrich. (n.d.). The Extraction of Glycols From Water Using ENVI-Carb™ Plus Solid Phase Extraction Cartridges.
- ResearchGate. (2025). Practical aspects of lyophilization using non-aqueous co-solvent systems.
- US Patent US20030068416A1. (2003). Method of lyophylization to reduce solvent content and enhance product recovery.
- Wikipedia. (n.d.).
- US Patent US20050279623A1. (2005).
- Lab Society. (n.d.).
- Reddit. (2022).
- MDPI. (n.d.).
- Element Lab Solutions. (n.d.).
- ResearchGate. (n.d.). Phase diagrams showing the composition of MEs with (A) this compound....
- Cheresources.com. (2024).
- Chemistry For Everyone. (2025).
- University of California, Los Angeles. (n.d.).
- University of Calgary. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- US Patent US5425853A. (1995). Separation of this compound from ethylene glycol by azeotropic distillation.
- MDPI. (2023).
- Sci-Hub. (2018).
- ResearchGate. (2025).
- University of Massachusetts Lowell. (n.d.).
- Ship & Shore Environmental, Inc. (2025).
- Google Patents. (n.d.). A method for removing residual water-soluble organic solvent in a sample.
- Reddit. (2023). Distillation of this compound. r/ChemicalEngineering.
- Scribd. (n.d.).
- SIELC. (n.d.).
- LCGC International. (n.d.).
- MDPI. (2024). Energy-Saving Extractive Distillation Process for Isopropanol Dehydration with this compound as Novel Extractive Solvent.
- ResearchGate. (n.d.). This compound Phase Diagram.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2023).
- PubMed. (2003). Isolation of Poly(this compound)
- PMC. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Penn Engineering. (n.d.).
- University of Rochester. (n.d.).
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- This compound Sector Group. (n.d.). FAQ.
- Studylib.net. (n.d.).
- ResearchGate. (n.d.).
- ClearWater Industries. (2025). This compound Safety: How to Handle Antifreeze Solutions.
- OSHA. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. FAQ - this compound Sector Group [propylene-glycol.com]
- 3. US3669848A - Purifying this compound monoesters using vacuum distillation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US5425853A - Separation of this compound from ethylene glycol by azeotropic distillation - Google Patents [patents.google.com]
- 7. Sci-Hub. Separating Iso-Propanol-Toluene mixture by azeotropic distillation / AIP Conference Proceedings, 2018 [sci-hub.box]
- 8. US20050279623A1 - Removal of this compound and this compound ethers from aqueous streams - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jmest.org [jmest.org]
- 11. Isolation of poly(this compound)s from water for quantitative analysis by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Separation of this compound dipelargonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. crawfordlab.yale.edu [crawfordlab.yale.edu]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
- 18. CN107469379B - A method for removing residual water-soluble organic solvent in a sample - Google Patents [patents.google.com]
- 19. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. mt.com [mt.com]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. Home Page [chem.ualberta.ca]
- 24. Recrystallization [sites.pitt.edu]
Technical Support Center: Minimizing Propylene Glycol Interference in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with propylene glycol (PG) in their analytical assays. As a widely used solvent and excipient in pharmaceutical formulations, PG's presence in samples can lead to significant analytical interference, compromising data integrity.[1][2] This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you understand, identify, and mitigate PG-related interference in your experiments.
Understanding the Problem: Why Does this compound Interfere?
This compound (1,2-propanediol) is a viscous, colorless liquid frequently used to enhance the solubility and stability of various drugs and compounds. While beneficial for formulation, its physicochemical properties can disrupt the delicate molecular interactions that form the basis of many analytical assays.
Mechanisms of Interference
This compound can interfere with analytical assays through several mechanisms:
-
Changes in Protein Conformation and Stability: High concentrations of PG can alter the hydration shell of proteins, including antibodies and enzymes. This can lead to conformational changes that may affect their binding affinity and activity. While some studies suggest PG can have a stabilizing effect on certain proteins, it can also induce aggregation or denaturation at higher concentrations.[3]
-
Alteration of Enzyme Kinetics: In enzymatic assays, including ELISAs that use enzyme-conjugated secondary antibodies (like HRP), PG can directly impact enzyme activity. It can act as a competitive or non-competitive inhibitor, altering the reaction kinetics and leading to inaccurate quantification.[4]
-
Viscosity Effects: The viscosity of PG can slow down diffusion rates of analytes, antibodies, and substrates, potentially affecting reaction kinetics and leading to incomplete reactions within the allotted incubation times.[5]
-
Non-specific Binding: PG can promote non-specific binding of assay components to the microplate surface, leading to high background signals in immunoassays like ELISA.[6][7] This is a common cause of reduced assay sensitivity and accuracy.
-
Matrix Effects: In ligand-binding assays, the presence of co-solvents like PG can alter the binding thermodynamics between the ligand and its target protein.[5]
Troubleshooting Guides: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common issues in various assays where PG interference is suspected.
Issue 1: High Background in ELISA Assays
A high background signal is one of the most frequent manifestations of PG interference in ELISAs, which can mask the specific signal from the analyte of interest.[8]
Visualizing the Troubleshooting Workflow
Sources
- 1. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. corning.com [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: High-Purity Propylene Glycol for Sensitive Applications
Welcome to the technical support center for the purification of lab-grade propylene glycol. This resource is designed for researchers, scientists, and drug development professionals who require this compound of the highest purity for their sensitive experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your research.
Introduction: The Critical Role of Purity
This compound (PG) is a versatile solvent widely used in pharmaceutical formulations, cell culture, and as a medium for various chemical reactions.[1][2] While commercially available lab-grade or even USP-grade PG is of high purity (typically >99.5%), sensitive applications such as HPLC, mass spectrometry, and the formulation of biologics demand even lower levels of specific impurities.[3][4] The hygroscopic nature of this compound makes water a primary contaminant, while trace amounts of ethylene glycol, diethylene glycol, and various organic compounds can interfere with experimental results.[5]
This guide provides a systematic approach to purifying lab-grade this compound to meet the stringent requirements of your most sensitive experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Characterizing Impurities
Q1: What are the most common impurities in lab-grade this compound and why are they a concern?
A1: The most common impurities in lab-grade this compound include:
-
Water: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere.[2] In sensitive applications, water can alter reaction kinetics, affect the stability of formulations, and interfere with analytical techniques like Karl Fischer titration.[6]
-
Ethylene Glycol (EG) and Diethylene Glycol (DEG): These are structurally similar compounds that can be present as byproducts from the manufacturing process. Both are more toxic than this compound and can interfere with analytical separations and cell-based assays.[7]
-
Aldehydes and Peroxides: These can form from the oxidation of this compound over time, especially with exposure to air and light. They are reactive and can degrade sensitive samples or interfere with assays.
-
Metals and Other Inorganic Salts: Trace metals and salts like chlorides and sulfates can be introduced during manufacturing or storage.[5] These can be detrimental to cell cultures and can interfere with electrochemical and spectroscopic analyses.
Q2: How can I accurately determine the purity of my starting material and the success of my purification?
A2: A multi-faceted analytical approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities like ethylene glycol and diethylene glycol.[8][9][10]
-
Karl Fischer Titration: This is the most accurate method for determining water content in this compound. Both volumetric and coulometric methods are suitable, with the latter being preferred for very low water concentrations (<0.1%).[11][12][13]
-
UV-Vis Spectroscopy: A UV-Vis scan can indicate the presence of absorbing impurities, such as aromatic compounds or degradation products. Purified this compound should have very low absorbance in the UV range.
Section 2: Purification Protocols and Troubleshooting
Q3: My this compound has a high water content. What is the most effective way to dry it?
A3: For removing water, treatment with 4A molecular sieves is highly effective.[14][15][16]
-
Activation of Molecular Sieves:
-
Place the 4A molecular sieve beads in a porcelain or borosilicate glass dish.
-
Heat in a muffle furnace at 350°C for at least 8 hours under a slow stream of dry nitrogen or in a vacuum oven at 150°C for 5 hours.[16][17]
-
Cool the activated sieves in a desiccator over a strong desiccant like phosphorus pentoxide.
-
-
Drying Procedure:
-
To the lab-grade this compound, add 5-10% (w/v) of the activated 4A molecular sieves.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours at room temperature.[14]
-
Carefully decant or filter the dried this compound from the molecular sieves. For highly sensitive applications, filtration through a 0.2 µm PTFE filter is recommended.
-
-
Verification:
-
Determine the final water content using Karl Fischer titration.[11]
-
| Issue | Potential Cause | Solution |
| High water content after treatment | Incomplete activation of sieves. | Ensure proper activation temperature and time. Cool under desiccation to prevent re-adsorption of atmospheric moisture. |
| Insufficient amount of sieves. | Increase the amount of molecular sieves used. | |
| Insufficient contact time. | Extend the stirring time to allow for complete adsorption. | |
| Cloudy appearance of PG after treatment | Dust from molecular sieves. | Allow the sieves to settle before decanting, or filter the this compound. |
Q4: I suspect my this compound is contaminated with organic impurities. How can I remove them?
A4: Treatment with activated carbon followed by fractional distillation under vacuum is the most robust method for removing a broad range of organic impurities.
-
Preparation: Add 1-2% (w/v) of activated carbon powder to the this compound.
-
Adsorption: Stir the mixture for 2-4 hours at room temperature.[18][19]
-
Removal: Filter the mixture through a bed of celite or a fine porosity sintered glass funnel to remove the activated carbon particles.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is free of cracks or defects.[20]
-
Use a Claisen adapter to minimize bumping.[21]
-
All ground glass joints must be properly greased with a vacuum-grade grease.
-
Connect the vacuum adapter to a cold trap and a vacuum pump.
-
-
Distillation Procedure:
-
Add the this compound (pre-treated with activated carbon) and a magnetic stir bar to the distillation flask. Boiling chips are not effective under vacuum.[21]
-
Begin stirring and apply vacuum. The pressure should be reduced to 10-20 mmHg.
-
Once the vacuum is stable, begin heating the distillation flask gently.
-
Discard the initial fraction (forerun), which may contain more volatile impurities like residual water and ethylene glycol.
-
Collect the main fraction at a stable temperature and pressure. The boiling point of this compound at reduced pressure can be estimated using a nomograph.
-
Stop the distillation before the flask is completely dry to prevent the concentration of non-volatile impurities and potential decomposition.
-
-
Storage: Store the purified this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon) to prevent re-contamination and degradation.
| Issue | Potential Cause | Solution |
| Inability to achieve a good vacuum | Leaks in the system. | Check all joints for proper sealing and greasing. Inspect tubing for cracks.[22] |
| Bumping or violent boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar and ensure even heating with a heating mantle. A Claisen adapter can also help.[21] |
| Flooding of the fractionating column | Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.[20][23] |
| Temperature fluctuations during distillation | Unstable vacuum. | Ensure the vacuum pump is operating correctly and that there are no leaks.[24] |
Section 3: Safety Considerations
Q5: What are the key safety precautions when purifying this compound?
A5: While this compound itself has low toxicity, the purification process involves potential hazards:
-
Heating and Distillation:
-
Always use a heating mantle with a stirrer for even heating.
-
Never heat a closed system.
-
When performing vacuum distillation, use a safety shield and inspect all glassware for defects to prevent implosion.[21]
-
-
Chemical Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle activated carbon powder in a well-ventilated area or fume hood to avoid inhalation.
-
-
Storage:
-
Store purified this compound in a cool, dry, and well-ventilated area away from direct sunlight and oxidizing agents.
-
References
-
Understanding Molecular Sieve Beads and Their Regeneration Process. (2025). Sorbead India. [Link]
-
Regenerating Molecular Sieve. (2019). Interra Global. [Link]
-
How to Dry the Molecular Sieve: A Complete Guide. (2024). Red River. [Link]
-
Regeneration Method and Application of 4A Molecular Sieve. (n.d.). Luoyang Jalon Micro-nano New Materials Co., Ltd. [Link]
-
Technical Guide to Molecular Sieve Regeneration? (2025). OIM Chemical. [Link]
-
Water in 1,2-Propanediol, this compound. (n.d.). Merck Millipore. [Link]
-
Drugs and Medicines – KF Volumetry, Direct-Injection this compound and Glycerin. (2023). JM Science. [Link]
-
What is this compound USP Grade? (2023). Chemsino. [Link]
-
Glycols Purity analysis of this compound to DAB 1996 and USP 23. (n.d.). LabRulez GCMS. [Link]
-
This compound in Pharmaceuticals: Ensuring Quality & Purity. (2025). Medium. [Link]
- The method of purifying this compound compounds. (n.d.).
-
A new desorption method for removing organic solvents from activated carbon using surfactant. (n.d.). National Institutes of Health. [Link]
-
This compound(Pharma Grade). (n.d.). Tangshan Solvents Trading Co., Ltd. [Link]
-
A new desorption method for removing organic solvents from activated carbon using surfactant. (2017). ResearchGate. [Link]
-
Solvent Recovery Activated Carbon Solutions. (n.d.). Heycarbons. [Link]
-
This compound for Pharmaceuticals: Quality Supply & Export. (n.d.). Diplomata Comercial. [Link]
-
Troubleshooting of Glycol Dehydration. (n.d.). Scribd. [Link]
-
Determination of moisture content in this compound by volumetric method. (n.d.). Jiahang. [Link]
-
Separation of this compound diacetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
ETHYLENE GLYCOL and this compound by GAS CHROMATOGRAPHY/MASS SPECTROMETRY (GC/MS). (n.d.). NYC.gov. [Link]
-
Activated Carbon For Solvent Recovery. (n.d.). Zhulin Carbon. [Link]
-
Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. (n.d.). National Institutes of Health. [Link]
-
Solvent Recovery With Activated Carbon. (n.d.). AXA XL. [Link]
-
Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Lab Society. [Link]
-
Isolation of Poly(this compound)s From Water for Quantitative Analysis by Reversed-Phase Liquid Chromatography. (n.d.). PubMed. [Link]
-
THE BASICS OF KARL FISCHER TITRATION. (n.d.). Quveon. [Link]
-
Using molecular sieves for solvent drying. (n.d.). University of Wisconsin-Madison. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts. [Link]
-
How to use 4A molecular sieve. (n.d.). Xintao. [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Pressure Control Solutions. [Link]
-
Troubleshooting Distillation Column Malfunctions. (2025). Ship & Shore Environmental, Inc. [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation. (2022). Chemistry LibreTexts. [Link]
-
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Vacuum Distillation. (2022). YouTube. [Link]
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Batch Manufacture of this compound. (n.d.). Penn Engineering. [Link]
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How Do You Troubleshoot Common Distillation Column Issues? (2025). YouTube. [Link]
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This compound. (n.d.). OSHA. [Link]
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Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. (n.d.). ACS Publications. [Link]
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Improvement of Sensitivity for the Determination of this compound in Rat Plasma and Lung Tissue Using HPLC/Tandem MS and Derivatization with Benzoyl Chloride. (2005). ResearchGate. [Link]
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LC Determination of this compound in Human Plasma After PreColumn Derivatization with Benzoyl Chloride. (n.d.). ResearchGate. [Link]
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HEALTH EFFECTS. (n.d.). NCBI Bookshelf. [Link]
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Environmental Impact Assessment of this compound. (n.d.). Prince Kumar. [Link]
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Technical Support Center: Managing High Viscosity of Propylene Glycol in Fluidic Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for managing the challenges associated with the high viscosity of propylene glycol (PG) in your fluidic systems. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Introduction: The Challenge of this compound's Viscosity
This compound is a versatile and widely used solvent in scientific research and pharmaceutical development due to its low toxicity and miscibility with a broad range of solvents.[1] However, its inherently high viscosity, especially in aqueous solutions and at lower temperatures, presents significant challenges in fluidic systems.[2][3] High viscosity can lead to a cascade of experimental issues, including excessive backpressure, inaccurate dispensing, flow instability, and even system failure.[4] Understanding and mitigating these issues is critical for experimental success.
This guide will provide you with the expertise to not only solve these problems but also to understand the underlying causes, allowing you to proactively design more robust experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so viscous, and how does temperature and concentration affect it?
A: this compound's viscosity stems from the strong intermolecular hydrogen bonds formed by its two hydroxyl (-OH) groups.[1] These bonds create significant internal friction, resisting flow.[5][6]
-
Effect of Concentration: The viscosity of this compound-water mixtures increases non-linearly as the concentration of this compound rises.[7] This is due to the complex hydrogen-bonding network formed between this compound and water molecules.
-
Effect of Temperature: As temperature increases, the kinetic energy of the molecules increases, which disrupts the hydrogen bonds. Consequently, the viscosity of this compound solutions decreases significantly with rising temperature.[2][8] Conversely, at low temperatures, the viscosity increases dramatically, which can be a major challenge in applications requiring refrigeration.[2]
Q2: What are the primary problems caused by high viscosity in a fluidic system?
A: The primary issues encountered are:
-
High Backpressure: This is the most common problem. The force required to move a viscous fluid through narrow tubing, channels, or packed columns can exceed the operational limits of pumps and fittings, leading to leaks or system shutdown.[4][9][10]
-
Inaccurate and Inconsistent Flow Rates: High viscosity can cause pumps, especially syringe and peristaltic pumps, to deliver inaccurate or pulsating flow.[4] This directly impacts the precision of dispensing, dosing, and reaction kinetics.
-
Difficulty in Mixing: In microfluidic systems, the laminar flow characteristic is exacerbated by high viscosity, making efficient mixing of reagents a significant challenge.[11]
-
Increased Mechanical Stress: The strain of pumping viscous fluids can lead to premature wear and tear on pump components, such as seals and motors.[4]
Q3: What materials are compatible with this compound?
A: this compound is compatible with a wide range of materials. However, it's crucial to consider the entire system, including tubing, fittings, and seals.
-
Metals: Stainless steel (304 and 316), brass, copper, and aluminum are generally compatible.[12][13] However, galvanized steel should be avoided as the zinc coating is not compatible.[12]
-
Plastics: Materials like ABS, HDPE, Polypropylene, and PEX are good choices for long-term use.[13] While PVC and CPVC can be used, their long-term compatibility can be a concern, especially at elevated temperatures.[13] It's always recommended to check manufacturer specifications for compatibility.[14]
-
Elastomers (Seals): Buna-N, EPDM, and Viton are often suitable, but their performance can be temperature-dependent.[13]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving High Backpressure
High backpressure is a critical warning sign that your fluidic system is under strain. A systematic approach is essential for diagnosis.[10][15]
Symptoms:
-
Pump pressure readings exceeding the normal operating range.
-
Visible leaks at fittings or connections.
-
Pump stalling or shutting down.
-
Reduced or no flow at the outlet.
Systematic Diagnosis Workflow
This workflow helps isolate the source of the high backpressure by sequentially checking components from the outlet back to the pump.[15]
Caption: A step-by-step workflow for diagnosing high backpressure.
Solutions & Explanations
| Potential Cause | Solution | Scientific Rationale |
| Fluid Viscosity Too High | 1. Increase Temperature: Gently heat the fluid reservoir and tubing.[5][6] 2. Dilute the Solution: If experimentally permissible, reduce the this compound concentration. | 1. Increasing temperature reduces viscosity by overcoming intermolecular forces.[8] 2. Water is significantly less viscous, so dilution will lower the overall viscosity of the solution.[7] |
| Inappropriate System Geometry | 1. Increase Tubing Diameter: Use tubing with a larger internal diameter (ID).[5][16] 2. Shorten Tubing Length: Minimize the length of the fluid path wherever possible. | According to the Hagen-Poiseuille equation, flow resistance is inversely proportional to the fourth power of the radius and directly proportional to the length of the tubing. Small increases in diameter can dramatically reduce backpressure. |
| Pump Settings Not Optimized | 1. Reduce Flow Rate/RPM: Operate the pump at a lower speed.[5][16] | High flow rates exacerbate shear stress and frictional forces, especially with viscous fluids. Slowing the pump allows more time for the fluid to move through the system, reducing pressure buildup.[16][17] |
| Particulate Contamination | 1. Filter the Solution: Use an appropriate inline filter before the pump or critical components.[8][15] 2. Flush the System: Flush the system with a compatible, low-viscosity solvent. | Particulates can easily clog narrow channels, frits, or check valves, creating a significant obstruction.[10][15] Filtration is a crucial preventative measure.[8] |
Guide 2: Achieving Accurate and Stable Flow
Flow rate inaccuracies can compromise the validity of your experimental results.
Symptoms:
-
Dispensed volumes are inconsistent.
-
Observed reaction rates fluctuate.
-
Detector signals are noisy or show periodic pulses.
Solutions & Explanations
| Potential Cause | Solution | Scientific Rationale |
| Pump Type Mismatch | 1. Use a Positive Displacement Pump: Gear pumps or high-force syringe pumps are often better suited for viscous fluids than standard peristaltic or syringe pumps.[4] 2. For Peristaltic Pumps: Use firm, thick-walled tubing (e.g., Norprene®, Viton®).[16] | Positive displacement pumps provide more consistent flow against high backpressure. Firmer peristaltic tubing rebounds more quickly after occlusion, ensuring a more complete and consistent drawing of the viscous fluid into the pump head.[16] |
| Inlet Starvation | 1. Pressurize the Inlet: Apply a small positive pressure (e.g., <15 psi) to the fluid reservoir.[6][16] 2. Use Wide-Bore Inlet Tubing: Ensure the inlet tubing is as wide and short as possible.[17] | Inlet starvation occurs when the pump tries to pull the fluid faster than it can flow into the pump head. Pressurizing the inlet "force-feeds" the pump, ensuring the tubing remains full and preventing cavitation or bubble formation.[6][16] |
| Inaccurate Pipetting/Dispensing | 1. Use Reverse Pipetting: For manual dispensing, aspirate more liquid than needed, then dispense the desired volume.[18] 2. Employ a Two-Step Dispense: Dispense the initial portion slowly, followed by the remainder more rapidly.[18] | Reverse pipetting minimizes the effect of the viscous liquid clinging to the pipette tip wall, improving accuracy. The two-step method provides better control over the release of the fluid, reducing the chance of air entrapment.[18] |
| Temperature Fluctuations | 1. Implement Temperature Control: Use a column oven or a water bath to maintain a stable temperature for the fluidic path.[4][8] | Since viscosity is highly dependent on temperature, even small ambient temperature changes can alter flow resistance and, consequently, the flow rate.[4] Stable temperature ensures stable viscosity and reproducible results.[8] |
Data & Reference Tables
Table 1: Viscosity of Aqueous this compound Solutions at Various Temperatures
This table provides a reference for the expected viscosity (in centipoise, cP) of different concentrations of this compound in water. Note how viscosity increases with concentration and decreases with temperature.
| Temperature (°F / °C) | 30% PG (vol) | 40% PG (vol) | 50% PG (vol) |
| 30 / -1.1 | 7.47 | 13.20 | 19.66 |
| 50 / 10 | 4.52 | 7.22 | 10.65 |
| 70 / 21.1 | 2.94 | 4.36 | 6.34 |
| 100 / 37.8 | 1.73 | 2.37 | 3.35 |
| 140 / 60 | 1.01 | 1.30 | 1.75 |
Data adapted from ASHRAE Handbook Fundamentals and Engineers Edge.[19]
Logical Relationship: Factors Influencing Fluidic System Pressure
The following diagram illustrates the key relationships between fluid properties, system parameters, and the resulting backpressure.
Caption: Interplay of factors affecting system backpressure.
References
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Best practices for pumping high-viscosity fluids. News-Medical.Net. [Link]
-
Pumping Viscous Fluids. Membrane Solutions. [Link]
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Guidelines for Pumping High Viscosity Fluids. Fluid Metering, Inc. [Link]
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Guidelines for pumping viscous fluids. Wanner International. [Link]
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Effects of Low Ambient Temperatures on this compound Properties and Avoiding Performance Modeling Pitfalls. Super Radiator Coils. [Link]
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Mixing enhancement for high viscous fluids in a microfluidic chamber. Royal Society of Chemistry. [Link]
-
This compound Viscosity of Aqueous this compound Solutions. LyondellBasell. [Link]
-
Viscous Liquid Handling in Molecular Biology and Proteomics. Grenova. [Link]
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Viscosity of this compound. Engineers Edge. [Link]
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High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. KR Analytical. [Link]
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Design rules for pumping and metering of highly viscous fluids in microfluidics. National Center for Biotechnology Information. [Link]
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Density, viscosity, surface tension, and molar volume of this compound + water mixtures from 293 to 323 K and correlations by the Jouyban–Acree model. Arabian Journal of Chemistry. [Link]
-
Inhibited this compound Secondary Fluid System Requirements. Hussmann Corporation. [Link]
-
Propylene Gylcol Viscosity. KasperCalc. [Link]
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Dynalene this compound Series. Dynalene. [Link]
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This compound Industrial Grade. Carpemar. [Link]
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Diagnosing and Preventing High Back Pressure Problems in LC Systems. Chrom Tech. [Link]
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This compound. Wikipedia. [Link]
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This compound Compatibility With Hydronic System Components. ChillXChillers.com. [Link]
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How To Reduce Column Pressure in HPLC. Chrom Tech, Inc. [Link]
-
Diagnosing and Preventing High Back Pressure in LC Systems. Restek. [Link]
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- 13. This compound Compatibility With Hydronic System Components | ChillXChillers.com [chillxchillers.com]
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- 19. engineersedge.com [engineersedge.com]
Navigating the Challenges of Peptide Solubility in Propylene Glycol: A Technical Support Guide
For researchers, scientists, and drug development professionals, formulating peptides can be a formidable task. Among the various solvents used, propylene glycol (PG) presents a unique set of advantages and challenges. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to empower you in overcoming peptide solubility issues in this compound-based formulations. We will delve into the underlying scientific principles to not only provide solutions but also to foster a deeper understanding of your experimental choices.
Understanding the Interplay: Peptides and this compound
This compound (C₃H₈O₂) is a viscous, colorless liquid that is miscible with a broad range of solvents, including water.[1] It is widely used as a solvent in many pharmaceutical preparations, including oral, injectable, and topical formulations, due to its low toxicity and ability to dissolve a wide array of substances.[1] However, achieving a stable, clear solution of a peptide in this compound is not always straightforward and depends on a delicate balance of physicochemical properties of both the peptide and the solvent system.
The solubility of a peptide is intrinsically linked to its amino acid composition, length, net charge, and secondary structure.[2] Peptides with a high proportion of hydrophobic amino acids will naturally have a lower affinity for aqueous environments and may require organic solvents or co-solvents for dissolution.[2][3] this compound, with its intermediate polarity, can act as an effective solvent or co-solvent for many peptides, particularly those with poor water solubility.
A key advantage of using this compound in parenteral peptide formulations is its ability to reduce the clogging of injection devices and minimize the formation of deposits in production equipment, a common issue with other isotonicity agents like mannitol.[4][5][6][7][8]
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with peptides and this compound.
1. Why is my peptide not dissolving in pure this compound?
Pure this compound may not be the optimal solvent for all peptides. The solubility of a peptide is highly dependent on its primary sequence and overall charge.[3] Highly charged (hydrophilic) peptides may have limited solubility in pure PG and often require the presence of water. Conversely, extremely hydrophobic peptides might dissolve better in less polar solvents or require a co-solvent system with this compound.
2. What is the recommended starting concentration of this compound?
For parenteral formulations, this compound concentrations typically range from 1 to 100 mg/mL (approximately 0.1% to 10% v/v).[4][7][8] A good starting point for a new peptide is to test a range of PG concentrations in an aqueous buffer. For hydrophobic peptides, a higher initial concentration of PG may be necessary.
3. How does pH affect peptide solubility in this compound-based formulations?
Even in co-solvent systems, pH plays a crucial role. Adjusting the pH of the aqueous component of the formulation away from the peptide's isoelectric point (pI) will increase its net charge, thereby enhancing its solubility. For formulations with a high concentration of this compound, the effect of pH might be less pronounced but can still be a critical factor. For many parenteral peptide formulations containing this compound, a pH range of 7 to 10 is often utilized.[4][7][8]
4. Can I use other co-solvents with this compound?
Yes, using a ternary or even more complex co-solvent system can be a powerful strategy. Common co-solvents that can be used in conjunction with this compound include:
-
Ethanol: Can enhance the solubility of very hydrophobic peptides. A formulation of eptifibatide, for instance, utilizes a combination of ethanol and this compound in a citrate buffer to improve stability.[9]
-
Polyethylene Glycol (PEG), such as PEG 400: Often used in combination with this compound and water to create robust co-solvent systems for poorly soluble compounds.[10]
-
Dimethyl Sulfoxide (DMSO): A strong organic solvent that can dissolve highly hydrophobic peptides. It can be used in small amounts in a this compound-based formulation, but its compatibility with the final application must be considered.[2][3]
5. My peptide solution in this compound is very viscous. How can I address this?
High concentrations of both peptide and this compound can lead to increased viscosity, which can be problematic for injectability. Strategies to reduce viscosity include:
-
Optimizing the co-solvent ratio: Reducing the concentration of this compound, if possible without causing precipitation.
-
Adding viscosity-modifying excipients: Certain amino acids, like arginine, proline, and glycine, have been shown to reduce the viscosity of high-concentration protein and peptide solutions.[11]
-
Temperature adjustment: Gently warming the solution can temporarily reduce viscosity, but care must be taken to avoid peptide degradation.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Problem 1: The peptide powder does not dissolve, forming a suspension.
This is a clear indication of poor solubility in the chosen solvent system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a peptide suspension in this compound.
Problem 2: The peptide initially dissolves but precipitates over time or upon temperature change.
This suggests that the solution is supersaturated or that the peptide is undergoing a conformational change leading to aggregation.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Try re-dissolving the precipitate by gentle warming or sonication, and then dilute the solution to a lower concentration.
-
Optimize the Formulation:
-
Co-solvent Ratio: The ratio of this compound to water and other co-solvents is critical. Systematically screen different ratios to find a thermodynamically stable composition.
-
pH and Buffer: Ensure the pH is optimal for peptide stability and solubility. The buffer species and ionic strength can also influence long-term stability.
-
-
Add Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like polysorbates can help prevent peptide aggregation and surface adsorption.
-
Sugars or Polyols: Sugars like sucrose or trehalose can stabilize the native conformation of peptides.
-
-
Characterize the Precipitate: If possible, analyze the precipitate to understand its nature (e.g., amorphous aggregate vs. crystalline peptide). This can provide clues for further formulation optimization.
Problem 3: The peptide solution forms a gel.
Gelation can occur with certain peptide sequences, especially at high concentrations, due to the formation of intermolecular hydrogen bonds.[12]
Troubleshooting Steps:
-
Disrupt Hydrogen Bonding:
-
Chaotropic Agents: The use of denaturing agents like urea or guanidinium hydrochloride can be effective in disrupting the hydrogen bonding network responsible for gelation.[3] However, their use is limited in biological applications.
-
Organic Solvents: Introducing a small amount of a stronger organic solvent like DMSO or DMF can sometimes disrupt the peptide-peptide interactions leading to gelation.
-
-
Adjust pH: Moving the pH further away from the peptide's pI can increase electrostatic repulsion between peptide molecules and prevent gel formation.
-
Lower Peptide Concentration: This is often the simplest solution if the application allows for a more dilute formulation.
Experimental Protocols
Protocol 1: Systematic Solubility Screening in a this compound/Water Co-solvent System
This protocol outlines a method for systematically determining the solubility of a peptide in various this compound/water ratios.
Materials:
-
Lyophilized peptide
-
This compound (USP grade)
-
Purified Water
-
Appropriate buffer (e.g., phosphate, acetate, or Tris)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of PG/water co-solvent mixtures: Prepare solutions with varying volume percentages of this compound in your chosen buffer (e.g., 0%, 10%, 20%, 30%, 50%, 70%, 90%, 100% PG).
-
Add excess peptide: To a known volume (e.g., 1 mL) of each co-solvent mixture, add an excess amount of the lyophilized peptide.
-
Equilibrate: Tightly cap the vials and vortex them for a set period (e.g., 24-48 hours) at a controlled temperature to ensure equilibrium is reached.
-
Separate undissolved peptide: Centrifuge the samples at high speed (e.g., 15,000 x g for 30 minutes) to pellet any undissolved peptide.
-
Quantify the dissolved peptide: Carefully remove an aliquot of the supernatant and determine the peptide concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or a validated HPLC method).
-
Plot the results: Plot the measured solubility (e.g., in mg/mL) against the percentage of this compound in the co-solvent mixture.
Data Presentation:
| This compound (% v/v) | Peptide Solubility (mg/mL) |
| 0 | e.g., 0.1 |
| 10 | e.g., 0.5 |
| 20 | e.g., 1.2 |
| 30 | e.g., 2.5 |
| 50 | e.g., 5.0 |
| 70 | e.g., 3.5 |
| 90 | e.g., 1.0 |
| 100 | e.g., 0.2 |
Note: The data in this table is hypothetical and should be replaced with experimental results.
Protocol 2: Turbidity Assay for Rapid Solubility Assessment
A turbidity assay can be a quick method to estimate the solubility of a peptide in different solvent conditions.[13]
Materials:
-
Peptide stock solution in a strong organic solvent (e.g., DMSO)
-
This compound and other co-solvents
-
Aqueous buffer
-
96-well plate
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm)
Procedure:
-
Prepare serial dilutions: In a 96-well plate, prepare serial dilutions of your peptide stock solution in the desired this compound-based solvent system.
-
Incubate: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure turbidity: Measure the absorbance of each well at a wavelength where the peptide does not absorb (e.g., 650 nm). An increase in absorbance indicates the formation of a precipitate.
-
Determine the solubility limit: The concentration at which a significant increase in turbidity is observed is an approximation of the peptide's solubility in that solvent system.
The Underlying Science: A Deeper Dive
This compound's ability to enhance peptide solubility can be attributed to several factors:
-
Dielectric Constant: this compound has a lower dielectric constant than water. This can reduce the electrostatic interactions between charged residues on the peptide, which can be favorable for solubility, especially for peptides with a high density of charged groups.
-
Disruption of Water's Hydrogen Bond Network: this compound can disrupt the highly structured hydrogen bond network of water. This can make it energetically more favorable for a hydrophobic peptide to be solvated.
-
Direct Interaction with the Peptide: The hydroxyl groups of this compound can form hydrogen bonds with the peptide backbone and polar side chains, while its non-polar methyl group can interact favorably with hydrophobic residues. This amphiphilic nature allows it to act as a "bridge" between the peptide and the aqueous environment in a co-solvent system.
-
Prevention of Aggregation: By interacting with the peptide surface, this compound can sterically hinder peptide-peptide interactions that lead to aggregation.
Visualizing the Mechanism:
Caption: this compound as a solubilizing agent for peptides.
Conclusion
Successfully formulating peptides in this compound requires a systematic and informed approach. By understanding the fundamental principles of peptide solubility and the unique properties of this compound, researchers can effectively troubleshoot common issues and develop stable, efficacious formulations. This guide serves as a starting point for your formulation development journey, and we encourage you to adapt these principles and protocols to the specific needs of your peptide.
References
-
Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. (2025-11-01). Journal of Pharmaceutical Sciences. [Link]
-
USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. (2024-10-01). Journal of Drug Delivery Science and Technology. [Link]
-
Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. (2025-10-13). National Institutes of Health. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). PubMed Central. [Link]
-
Modeling solubility of amino acids and peptides in water and in water+2-propanol mixtures: PC-SAFT vs. gE models. (n.d.). ResearchGate. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023-03-14). PubMed Central. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (n.d.). The Journal of Physical Chemistry B. [Link]
-
Peptide Solubilization. (n.d.). JPT. [Link]
-
Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures. (n.d.). PubMed. [Link]
-
Analytical Methods for Determining this compound in Biological Samples. (n.d.). National Center for Biotechnology Information. [Link]
- WO2005049061A2 - this compound-containing peptide formulations which are optimal for production and for use in injection devices. (n.d.).
- This compound-CONTAINING PEPTIDE FORMULATIONS WHICH ARE OPTIMAL FOR PRODUCTION AND FOR USE IN INJECTION DEVICES. (2004-11-18).
- This compound-CONTAINING PEPTIDE FORMULATIONS WHICH ARE OPTIMAL FOR PRODUCTION AND FOR USE IN INJECTION DEVICES. (2004-11-18).
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021-04-08). RSC Publishing. [Link]
-
On the structure of an aqueous this compound solution. (2016-12-15). AIP Publishing. [Link]
-
Peptide solubility testing. (n.d.). SB-PEPTIDE. [Link]
- EP1687019B1 - this compound-containing peptide formulations which are optimal for production and for use in injection devices. (n.d.).
-
Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry. (n.d.). PubMed. [Link]
- This compound-containing peptide formulations which are optimal for production and for use in injection devices. (2004-11-18).
-
Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. [Link]
-
Comparison of Strategies in Development and Manufacturing of Low Viscosity, Ultra-High Concentration Formulation for IgG1 Antibody. (2020-09-15). PubMed Central. [Link]
- WO2019201904A1 - Viscosity reduction of highly concentrated protein formulations. (n.d.).
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (n.d.). RSC Publishing. [Link]
-
Effects of co-solvents on peptide hydration water structure and dynamics. (n.d.). RSC Publishing. [Link]
-
Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. (n.d.). PubMed Central. [Link]
-
Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. (n.d.). PubMed. [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications. [Link]
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (n.d.). Semantic Scholar. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017-09-20). ResearchGate. [Link]
-
Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. (2021-02-08). ACS Figshare. [Link]
-
This compound-linked amino acid/dipeptide diester prodrugs of oleanolic acid for PepT1-mediated transport: synthesis, intestinal permeability, and pharmacokinetics. (2013-04-01). PubMed. [Link]
-
Mechanisms of the Drug Penetration Enhancer this compound Interacting with Skin Lipid Membranes. (n.d.). ACS Publications. [Link]
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Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PubMed Central. [Link]
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Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (n.d.). PubMed Central. [Link]
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Agilent Biocolumns Application Compendium - Peptide Mapping. (n.d.). Agilent. [Link]
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Synthesis and characterization of conformationally preorganized, (R)-diethylene glycol-containing γ-peptide nucleic acids with superior hybridization properties and water solubility. (2011-07-15). PubMed. [Link]
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Technical Support Center: Optimizing Propylene Glycol for Cryopreservation
Prepared by: Senior Application Scientist, Cryobiology Division
Welcome to the technical support center for optimizing cryopreservation protocols using propylene glycol (PG). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights. Our goal is to move beyond simple procedural lists and explain the fundamental principles that govern success in cryopreservation, enabling you to troubleshoot and optimize your specific applications effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound as a cryoprotective agent (CPA).
Q1: What is this compound (PG) and why is it a common choice for cryopreservation?
A: this compound (1,2-propanediol) is a small, organic compound classified as a penetrating cryoprotectant.[1] Its low molecular weight and ability to form hydrogen bonds with water make it highly effective for cryopreservation.[2] Unlike non-penetrating CPAs (e.g., sucrose, trehalose) that protect cells from the outside, PG can permeate the cell membrane.[3] This intracellular presence is critical for preventing the formation of lethal ice crystals and mitigating the severe osmotic stress that occurs as the extracellular medium freezes.[4][5] It is often chosen for its balance of efficacy and relatively lower toxicity compared to other penetrating CPAs like dimethyl sulfoxide (DMSO) in certain cell systems.[6][7]
Q2: What is the precise mechanism by which PG protects cells during freezing?
A: this compound protects cells through a multi-faceted mechanism:
-
Lowering the Freezing Point: By dissolving in intracellular water, PG increases the total solute concentration, which colligatively depresses the freezing point.[2][8] This reduces the temperature at which ice begins to form.
-
Minimizing Intracellular Ice: As cells are cooled, PG's presence makes it more difficult for water molecules to organize into the crystalline lattice of ice. Instead of forming large, damaging crystals, the intracellular solution is encouraged to vitrify—solidify into a non-crystalline, glass-like state.[8][9]
-
Reducing "Solution Effects": During slow freezing, as ice forms in the extracellular space, the remaining liquid becomes highly concentrated with salts and other solutes. This hypertonic environment draws water out of the cell, causing severe dehydration and osmotic stress.[3][4] PG's penetration into the cell helps to balance the intracellular and extracellular solute concentrations, mitigating this damaging water efflux.
Q3: What is the fundamental difference between a slow freezing protocol and vitrification using PG?
A: The primary difference lies in the concentration of PG used and the cooling rate, which dictates whether ice crystals are allowed to form in a controlled manner or are avoided entirely.
-
Slow (Equilibrium) Freezing: This method uses relatively low concentrations of PG, typically in the range of 5-15% (v/v) or 1.0-1.5 M.[2][3] The cells are cooled at a slow, controlled rate (e.g., -1°C/minute).[10] This slow cooling allows water to gradually leave the cell to freeze externally, preventing lethal intracellular ice formation. The goal is controlled dehydration, not the complete prevention of ice.
-
Vitrification: This technique aims to completely prevent ice crystal formation by transforming the entire solution into a glassy state.[11][12] It requires very high concentrations of CPAs (often 30-40% or more) and ultra-rapid cooling and warming rates.[12] Due to the high toxicity of a single CPA at such concentrations, PG is almost always used in a cocktail with other penetrating CPAs (like ethylene glycol) and non-penetrating sugars (like sucrose) to reduce the toxicity of individual components while achieving the necessary viscosity for vitrification.[13][14]
Q4: Is this compound toxic to cells, and what are the signs of PG-induced toxicity?
A: Yes, all penetrating cryoprotectants, including this compound, exhibit concentration-dependent toxicity.[4][6] The damage stems from two primary sources:
-
Osmotic Stress: The addition and removal of high concentrations of PG create dramatic osmotic gradients, causing cells to first shrink rapidly and then swell. This can damage the cell membrane.[5][6]
-
Chemical Toxicity: At a molecular level, high concentrations of PG can disrupt lipid membranes, denature proteins, and alter the cellular cytoskeleton.[6] Some studies have indicated that PG can induce DNA and chromosomal damage at high concentrations.[15]
Signs of toxicity include poor post-thaw viability, reduced cell attachment, loss of metabolic function, and impaired proliferation or differentiation capacity.[16][17] Toxicity is exacerbated by increased temperature and prolonged exposure time.[18]
Q5: Can PG be combined with other cryoprotectants? If so, why?
A: Absolutely. Combining CPAs is a common and highly effective strategy, particularly for vitrification. The rationale is to leverage the protective effects of multiple agents while minimizing their individual toxicity.[14] A common approach is to mix two or more penetrating CPAs (e.g., PG and ethylene glycol) with a non-penetrating sugar (e.g., sucrose or trehalose).[8][13] This allows for a lower concentration of each individual CPA, reducing overall chemical toxicity, while their combined concentration is high enough to promote vitrification.[14]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when developing a cryopreservation protocol with this compound.
Problem: Low Cell Viability or Recovery Post-Thaw
-
Potential Cause 1: Suboptimal PG Concentration.
-
Why it happens: If the PG concentration is too low, it provides insufficient protection against intracellular ice formation, leading to mechanical damage and cell lysis.[3] Conversely, if the concentration is too high, it can cause direct chemical toxicity or excessive osmotic stress.[6][18]
-
Recommended Solution: Perform a concentration optimization matrix. Test a range of PG concentrations (e.g., 5%, 10%, 15% for slow freezing) while keeping all other parameters constant. Assess viability using a robust method that measures more than just membrane integrity (e.g., metabolic assays like AlamarBlue or functional assays like colony formation).[17][19]
-
-
Potential Cause 2: Inappropriate Cooling Rate.
-
Why it happens: For slow freezing protocols, the cooling rate is a critical variable. A rate that is too fast does not allow enough time for cellular dehydration, resulting in lethal intracellular ice formation.[3] A rate that is too slow prolongs the cell's exposure to the toxic hypertonic solution created by extracellular ice, causing "solution effect" damage.[5]
-
Recommended Solution: The standard -1°C/minute cooling rate is a good starting point but may not be optimal for all cell types.[10] Use a controlled-rate freezer to test rates between -0.5°C/minute and -2°C/minute. For basic setups, a validated isopropanol-based freezing container (e.g., Mr. Frosty) at -80°C provides a consistent ~1°C/minute rate.[10]
-
-
Potential Cause 3: Inadequate Equilibration Time.
-
Why it happens: Cells need sufficient time for PG to permeate the membrane and replace intracellular water before cooling begins. If the equilibration time is too short, the cell's interior is not adequately protected.[20] If it's too long, toxicity becomes a major issue.[21]
-
Recommended Solution: Optimize the equilibration time. Start with a standard 10-15 minute incubation at 4°C or room temperature after adding the freezing medium.[1] Test shorter (5 min) and longer (20-30 min) times, then assess post-thaw viability and function. The optimal time will be cell-type dependent, reflecting differences in membrane permeability.[20][22]
-
-
Potential Cause 4: Slow or Improper Thawing.
-
Why it happens: During warming, small, non-damaging ice crystals formed during cooling can fuse into larger, lethal crystals in a process called recrystallization.[9] This occurs most readily at intermediate sub-zero temperatures. Therefore, moving through this temperature zone as quickly as possible is critical.
-
Recommended Solution: Thaw vials rapidly. Transfer the vial directly from liquid nitrogen or -80°C storage to a 37°C water bath and agitate gently until only a tiny ice crystal remains.[17] Immediately dilute the cell suspension into pre-warmed culture medium to lower the PG concentration and minimize toxic exposure.
-
Problem: Poor Cell Attachment, Function, or Proliferation Post-Thaw
-
Potential Cause: Sublethal Cryoinjury.
-
Why it happens: Cells can survive the freeze-thaw process with their membranes intact (appearing "viable" by trypan blue exclusion) but may have sustained significant damage to their cytoskeleton, organelles, or enzymatic machinery.[6][17] This sublethal injury manifests as a loss of function. This compound itself can be a cause, especially if the concentration or exposure time was at the upper limit of tolerance.
-
Recommended Solution:
-
Re-optimize the Protocol: Revisit the PG concentration and equilibration time, aiming for the lowest concentration and shortest time that still provides good immediate post-thaw viability. Even a small reduction can significantly improve function.
-
Use a More Comprehensive Viability Assay: Switch from simple dye exclusion to functional assays during the optimization phase. Measure metabolic activity (e.g., resazurin/AlamarBlue assay), attachment efficiency 24 hours post-thaw, or proliferation rate over several days.[16][23] These provide a much more accurate picture of cell health.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the cryopreservation process is inducing programmed cell death, which can occur hours after thawing.
-
-
Section 3: Experimental Protocols & Data
Protocol: Empirical Determination of Optimal PG Concentration for a Novel Cell Line (Slow Freezing)
This protocol provides a framework for systematically identifying the ideal PG concentration for your specific cells.
-
Cell Preparation:
-
Culture cells under standard conditions to ~80% confluency. Ensure they are in the logarithmic growth phase and have high viability (>95%) before starting.[10]
-
Harvest the cells using your standard dissociation method (e.g., trypsinization).
-
Centrifuge the cell suspension (e.g., 200 x g for 5 minutes), aspirate the supernatant, and resuspend the cell pellet in cold (4°C) base medium (e.g., complete growth medium with 10-20% FBS) to a concentration of 2x10⁶ cells/mL. Keep the cell suspension on ice.
-
-
Preparation of Freezing Media:
-
Prepare a set of freezing media with varying final concentrations of this compound. For example, to test 5%, 10%, and 15% PG:
-
FM-5: Base medium + 5% (v/v) PG
-
FM-10: Base medium + 10% (v/v) PG
-
FM-15: Base medium + 15% (v/v) PG
-
-
Filter-sterilize each solution and keep them on ice.
-
-
Equilibration:
-
Slowly add an equal volume of each cold freezing medium to the cell suspension (this halves the cell concentration to a final 1x10⁶ cells/mL and achieves the target PG concentration). Add the freezing medium dropwise while gently agitating the tube to minimize osmotic shock.
-
Aliquot 1 mL of the final cell suspension into pre-labeled cryogenic vials.
-
Incubate the vials on ice for a standardized equilibration time (start with 15 minutes).
-
-
Freezing:
-
Place the vials into a controlled-rate freezing container (e.g., Corning® CoolCell® or Nalgene® Mr. Frosty).
-
Place the container in a -80°C freezer and leave it undisturbed for at least 12 hours (overnight is typical).[10] This will achieve a cooling rate of approximately -1°C/minute.
-
Transfer the vials to a liquid nitrogen vapor phase tank for long-term storage.
-
-
Thawing and Assessment:
-
After at least 24 hours of storage, retrieve one vial from each experimental group.
-
Thaw rapidly in a 37°C water bath.
-
Immediately transfer the contents to a tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge, remove the supernatant containing the PG, and resuspend the cells in fresh medium.
-
Assessment 1 (Immediate Viability): Perform a trypan blue count to determine the percentage of membrane-intact cells.
-
Assessment 2 (Functional Viability): Plate the remaining cells at a defined density. After 24 hours, assess attachment efficiency. Over the next 3-5 days, measure proliferation (e.g., cell counting or a metabolic assay like resazurin).[16][23]
-
-
Analysis:
-
Compare the results from all PG concentrations. The optimal concentration is the one that yields the best balance of high immediate viability and robust long-term functional recovery.
-
Table 1: General Starting Concentrations of this compound for Cryopreservation
| Biological Material | Cryopreservation Method | Typical PG Concentration (v/v) | Often Combined With | Reference(s) |
| Mammalian Cell Lines | Slow Freezing | 10% | Serum (10-20%) | [1][2] |
| Limbal Stem Cells | Slow Freezing | 5% | - | [19] |
| Oocytes / Embryos | Vitrification | 15-20% (in final step) | Ethylene Glycol, Sucrose | [13][24] |
| Dromedary Camel Sperm | Slow Freezing | 3-6% | Ethylene Glycol | [22] |
| Persian Sturgeon Embryos | Vitrification | 1.5 - 4.5 M (~11-34%) | DMSO, Methanol, Sucrose | [14][25] |
Note: These are starting points. The optimal concentration is highly dependent on the specific cell type, protocol, and other cryoprotectants used.
Section 4: Visualization & Workflows
Diagram 1: Mechanism of this compound in Cellular Cryoprotection
This diagram illustrates the fate of a cell during freezing with and without the protection of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 4. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 9. Technologies for Vitrification Based Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Consarctic Website [consarctic.com]
- 12. Vitrification versus slow freezing gives excellent survival, post warming embryo morphology and pregnancy outcomes for human cleaved embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of cryoprotectant treatment for the vitrification of immature cumulus-enclosed porcine oocytes: comparison of sugars, combinations of permeating cryoprotectants and equilibration regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trjfas.org [trjfas.org]
- 15. Assessment of the genotoxicity of three cryoprotectants used for human oocyte vitrification: dimethyl sulfoxide, ethylene glycol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 18. Cryoprotectant Toxicity: Balancing Safety and Efficacy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Equilibration time with cryoprotectants, but not melatonin supplementation during in vitro maturation, affects viability and metaphase plate morphology of vitrified porcine mature oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of the cryopreservation of dromedary camel semen: Cryoprotectants and their concentration and equilibration times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Comparison between slow freezing and vitrification: pros and cons (Chapter 7) - Handbook of Human Oocyte Cryopreservation [resolve.cambridge.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in Propylene Glycol-Based Emulsions
Welcome to the Technical Support Center for Propylene glycol (PG)-based emulsions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues, particularly phase separation. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and stability of your emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound-based emulsion separated almost immediately after preparation. What is the most likely cause?
Immediate or rapid phase separation, often termed coalescence or breaking, is a critical sign of instability.[1][2] This phenomenon occurs when the interfacial film surrounding the dispersed droplets is not robust enough to prevent them from merging and forming larger droplets, leading to a complete separation of the oil and water phases.[1][2]
The most probable causes for this catastrophic failure are:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System: The HLB value is a crucial parameter that indicates the emulsifier's solubility in water or oil.[3] For a stable oil-in-water (O/W) emulsion, the emulsifier system should have an HLB value that matches the required HLB of the oil phase. A significant mismatch will result in a weak and unstable interfacial film.
-
Insufficient Emulsifier Concentration: There must be enough emulsifier molecules to adequately cover the surface of all the dispersed droplets.[1] An insufficient concentration leads to unprotected areas on the droplet surfaces, making them highly susceptible to coalescence.[4]
-
Inadequate Homogenization: The emulsification process requires sufficient mechanical energy to break down the dispersed phase into small droplets.[1][5] Inadequate homogenization results in large, irregularly sized droplets that are thermodynamically driven to coalesce and reduce the total interfacial area.[1]
Q2: I'm observing a layer of cream or sediment forming at the top or bottom of my emulsion over time. What's happening and how can I fix it?
This phenomenon is known as creaming (upward movement of the dispersed phase) or sedimentation (downward movement), and it is a precursor to coalescence.[1][2] It's primarily driven by gravity and the density difference between the two phases. While it is a less severe form of instability than coalescence, it is still an indication of a suboptimal formulation.
Key contributing factors include:
-
Large Droplet Size: Larger droplets move more rapidly through the continuous phase due to buoyancy or gravitational forces.[6] The goal is to create an emulsion with a small and uniform droplet size, typically less than a few microns, to minimize this effect.[7]
-
Low Viscosity of the Continuous Phase: A low-viscosity continuous phase offers little resistance to the movement of the dispersed droplets.[1][5] Increasing the viscosity of the continuous phase can significantly slow down creaming or sedimentation.
-
Flocculation: This is the process where droplets aggregate into clumps without merging.[1][2] These larger aggregates then behave as single, larger entities, accelerating the rate of creaming or sedimentation. Flocculation is often caused by an imbalance of electrostatic repulsive forces between droplets.[1]
In-Depth Troubleshooting Guides
Problem 1: Persistent Coalescence and Emulsion Breaking
Symptoms: The emulsion appears milky or cloudy initially but quickly separates into distinct oil and water layers within minutes to hours. This process is irreversible.[2]
Underlying Mechanisms: Coalescence is the merging of two or more droplets to form a single, larger droplet. This process is thermodynamically favorable as it reduces the total interfacial area and, consequently, the system's free energy. A stable emulsion relies on a robust interfacial film created by the emulsifier to act as a barrier against this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for coalescence.
Detailed Steps & Scientific Rationale:
-
Verify and Optimize the HLB System:
-
Rationale: The HLB system provides a systematic approach to selecting an appropriate emulsifier. This compound itself has surfactant properties and can act as a co-emulsifier, but it is often used in conjunction with primary emulsifiers.[8][9] The combined HLB of the emulsifier blend should match the required HLB of your specific oil phase.
-
Protocol: If the required HLB of your oil phase is unknown, you can determine it experimentally by preparing a series of emulsions with emulsifier blends of varying HLB values (e.g., from 8 to 16 for an O/W emulsion) and observing which one provides the best stability after 24 hours.[1]
-
-
Adjust Emulsifier Concentration:
-
Rationale: The concentration of the emulsifier must be above its critical micelle concentration (CMC) and sufficient to cover the entire surface area of the dispersed droplets. A higher concentration can also increase the viscosity of the formulation, further enhancing stability.
-
Action: Incrementally increase the total emulsifier concentration (e.g., in steps of 0.5% w/w) and observe the impact on stability. Be aware that excessive emulsifier concentration can sometimes lead to other issues like changes in viscosity or potential for irritation in topical formulations.
-
-
Optimize Homogenization:
-
Rationale: The goal of homogenization is to reduce the droplet size of the dispersed phase, which not only slows creaming but also creates a more stable emulsion.[5] High-pressure homogenizers, ultrasonic homogenizers, and rotor-stator homogenizers are commonly used.[10]
-
Action: If using a rotor-stator homogenizer, try increasing the speed or processing time. For high-pressure homogenization, increasing the pressure will generally lead to smaller droplet sizes.[5] However, over-processing can sometimes lead to re-coalescence, so optimization is key.[10]
-
Problem 2: Ostwald Ripening Leading to Increased Droplet Size Over Time
Symptoms: The emulsion appears stable initially, but over days or weeks, you observe a gradual increase in the average droplet size, which can eventually lead to creaming and coalescence.
Underlying Mechanism: Ostwald ripening is a phenomenon where smaller droplets, which have a higher solubility, dissolve in the continuous phase and their molecules diffuse and deposit onto the surface of larger droplets.[11][12] This leads to the growth of larger droplets at the expense of smaller ones.[11] this compound's impact on Ostwald ripening can be complex and depends on the type of emulsifier used.[13][14] In some cases, it can accelerate this process by altering interfacial characteristics.[13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Ostwald Ripening.
Detailed Steps & Scientific Rationale:
-
Modify the Oil Phase Composition:
-
Rationale: The primary driving force for Ostwald ripening is the solubility of the dispersed phase in the continuous phase.[12] By adding a small amount of a highly water-insoluble component (a "ripening inhibitor") to the oil phase, you can create a compositional gradient that opposes the diffusion of the more soluble oil molecules.
-
Action: Introduce a small percentage (e.g., 1-5%) of a long-chain triglyceride like corn oil or hexadecane into your oil phase.[13][14]
-
-
Strengthen the Interfacial Film:
-
Rationale: A dense, viscoelastic interfacial film can act as a mechanical barrier to the diffusion of oil molecules. Some emulsifiers, particularly certain polymers and proteins, are better at forming such robust films than small-molecule surfactants.
-
Action: Consider replacing or supplementing your current emulsifier with one known to form a more rigid interfacial layer.
-
-
Evaluate the Role of this compound:
-
Rationale: this compound can influence the solubility of the oil in the aqueous phase and alter the properties of the interfacial film.[13][14][15] Its impact can be emulsifier-dependent.
-
Action: If Ostwald ripening is a persistent issue, consider reducing the concentration of this compound or substituting it with a different co-solvent, such as glycerol, which has been shown to decrease the rate of Ostwald ripening.[13][14]
-
Key Characterization Techniques & Protocols
A quantitative approach to troubleshooting is essential. The following techniques provide critical data on the physical properties of your emulsion, allowing for informed optimization.
Particle Size and Distribution Analysis
-
Importance: Droplet size is a direct indicator of emulsion stability.[16] An increase in droplet size over time is a clear sign of instability, whether through coalescence or Ostwald ripening.[16][17]
-
Common Technique: Dynamic Light Scattering (DLS) is a widely used method for measuring the size of sub-micron particles.[18]
Table 1: Interpreting Particle Size Data
| Parameter | Indication of Instability | Potential Cause(s) |
| Increase in Mean Diameter | Droplets are growing in size. | Coalescence, Ostwald Ripening |
| Broadening of Distribution (High Polydispersity Index) | Non-uniform droplet size, potential for Ostwald ripening. | Inefficient homogenization, Ostwald Ripening |
| Appearance of a Second, Larger Peak | A population of coalesced droplets is forming. | Flocculation followed by coalescence |
Zeta Potential Measurement
-
Importance: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion.[19][20] It is a key indicator of the stability of electrostatically stabilized emulsions.[18][21]
-
General Guideline: A zeta potential value greater than |±25| mV generally indicates good electrostatic stability.[16] Values close to zero suggest a higher likelihood of droplet aggregation and coalescence.[19]
Protocol for Zeta Potential Measurement:
-
Sample Preparation: Dilute the emulsion sample appropriately with ultrapure water or the continuous phase of the emulsion to avoid multiple scattering effects.[16] Note that dilution can sometimes alter the zeta potential, so consistency is key.[21]
-
Instrument Setup: Use a zeta potential analyzer, which typically employs Electrophoretic Light Scattering (ELS).[18][20] Set the measurement temperature, typically 25°C.[16]
-
Measurement: Place the diluted sample in the specific measurement cell and apply an electric field. The instrument measures the velocity of the droplets (electrophoretic mobility) and calculates the zeta potential using an appropriate model, such as the Smoluchowski equation.[16][19]
-
Data Analysis: Record the average zeta potential and its standard deviation. Perform measurements at different pH values if your system is pH-sensitive, as the zeta potential can change significantly with pH.[19]
References
-
Zeta Potential and Particle Size to Predict Emulsion Stability. (2014). Cosmetics & Toiletries. [Link]
-
MEASURING PARTICLE SIZE AND STABLIITY OF EMULSIONS: The Colloidal Dynamics ZetaProbe and AcoustoSizer. Colloidal Dynamics. [Link]
-
Particle Sizing of Flavor Emulsions. HORIBA. [Link]
-
Using Zeta Potential in Product Formulation. (2023). Labcompare.com. [Link]
-
Zeta Potential Overview - Fundamentals and Applications. Wyatt Technology. [Link]
-
This compound as a Surfactant: Understanding its Role and Sourcing. Silver Fern Chemical Inc. [Link]
-
What to Know About Particle Sizing of Flavor Emulsions. (2023). AZoM. [Link]
-
Impact of hydrophilic substances on Ostwald ripening in emulsions stabilized by varied hydrophilic group surfactants. ResearchGate. [Link]
-
Impact of hydrophilic substances on Ostwald ripening in emulsions stabilized by varied hydrophilic group surfactants. (2024). PMC - NIH. [Link]
-
Stability of protein particle based Pickering emulsions in various environments: Review on strategies to inhibit coalescence and oxidation. NIH. [Link]
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This compound as an Emulsifying Agent: Functions, Mechanism & Industrial Applications. (2025). Jebsen & Jessen. [Link]
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List of Oils and Emulsifiers with HLB Values. HLB Calculator. [Link]
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Role of Surfactant and Co-surfactant in Microemulsion: A Review. RJPT. [Link]
-
The Influence of Surfactant/Co-Surfactant Hydrophilic-Lipophilic Balance on the Formation of Limonene-Based Microemulsion as Vit. Universiti Kebangsaan Malaysia. [Link]
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Mechanisms of Coalescence in Highly Concentrated Protein-Stabilized Emulsions. ResearchGate. [Link]
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Microemulsions based on this compound diesters of caprylic and capric acids. Nafta-Gaz. [Link]
-
Comparison of Methods Used to Investigate Coalescence in Emulsions. (2024). PubMed. [Link]
-
What are the HLB values of commonly used emulsifiers and the best way to select them?. (2024). China Chemical Manufacturer. [Link]
-
Concentration of emulsifiers in emulsions [HLB: 12.5-16]. ResearchGate. [Link]
-
Influence of this compound on aqueous silica dispersions and particle-stabilized emulsions. (2013). PubMed. [Link]
-
This compound and Ethoxylated Surfactant Effects on the Phase Behavior of Water/Sucrose Stearate/Oil System. ResearchGate. [Link]
-
Influence of this compound on Aqueous Silica Dispersions and Particle-Stabilized Emulsions. (2013). ACS Publications. [Link]
-
This compound and Ethoxylated Surfactant Effects on the Phase Behavior of Water/Sucrose Stearate/Oil System. Taylor & Francis Online. [Link]
-
Influence of this compound on Aqueous Silica Dispersions and Particle-Stabilized Emulsions. ResearchGate. [Link]
-
Investigation the effect of the this compound as a Co-solvent on VE- enriched nano-emulsion properties. Jundishapur Journal of Natural Pharmaceutical Products. [Link]
-
Evaluation of the physicochemical stability of emulsion containing urea, added directly or premixed in this compound. ResearchGate. [Link]
-
(PDF) Microemulsions Based on this compound Diesters of Caprylic and Capric Acids. ResearchGate. [Link]
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Investigation of the Microscopic Process of the Media Coalescence Treatment of Water-in-Oil Emulsion. (2023). ACS Publications. [Link]
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Theory of Emulsion, Stability of Emulsion, Coalescence, Breaking , Creaming, Flocculation.. (2020). YouTube. [Link]
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Effect of temperature on viscosity of oil emulsions at 20% water content. ResearchGate. [Link]
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3 Tips & Techniques To Create Better Emulsions. (2016). Pion Inc. [Link]
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Ostwald Ripening. Practical Surfactants Science - Prof Steven Abbott. [Link]
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Thermal Stability Determination of this compound Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. MDPI. [Link]
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How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. (2025). Skin Chakra. [Link]
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Effects of Low Ambient Temperatures on this compound Properties and Avoiding Performance Modeling Pitfalls. (2021). Super Radiator Coils. [Link]
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Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
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Thermal Stability Determination of this compound Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. (2022). PSE Community.org. [Link]
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The presence of this compound alginate increased the stability and intestine-targeted delivery potential of carboxymethyl starch-stabilized emulsions. ResearchGate. [Link]
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The Impact of Homogenization Techniques and Conditions on Water‐In‐Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study. PMC - PubMed Central. [Link]
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Problems with Emulsions. Making Cosmetics. [Link]
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EFFECT OF OPTIMIZATION OF TWEEN 80 AND this compound AS A SURFACTANT AND COSURFACTANT ON THE PHYSICAL PROPERTIES OF ASPIRIN M. CORE. [Link]
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Identifying and quantifying impurities in commercial propylene glycol
Welcome to the technical support center for identifying and quantifying impurities in commercial propylene glycol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As an excipient in pharmaceutical formulations, a solvent in research, and a component in numerous applications, the purity of this compound is paramount to ensure safety, stability, and experimental validity.[1][2]
This resource provides in-depth answers to common questions, detailed troubleshooting guides for frequent analytical challenges, and step-by-step protocols for core methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues and questions encountered during the quality control and analysis of this compound.
Q1: What are the primary impurities in commercial this compound, and why are they a concern?
A: The purity of this compound is typically 99.5% or greater, but several process-related and degradation impurities can be present.[2][3] Understanding these is critical for risk assessment in pharmaceutical and research applications.
-
Ethylene Glycol (EG) and Diethylene Glycol (DEG): These are the most critical impurities due to their toxicity.[4] DEG, in particular, has been responsible for mass poisoning incidents when it contaminated glycerin, a chemically similar compound.[5] Their presence usually results from the manufacturing process, where they can co-exist as related substances. Pharmacopeial monographs set strict limits, typically not more than 0.10% for each.[4][6]
-
Dithis compound (DPG) and Trithis compound (TPG): These are higher oligomers of this compound formed during polymerization. While they have a low toxicity profile, their presence can affect the physical properties of the this compound, such as viscosity and boiling point.[7][8][9]
-
Water: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] Excess water content can affect the stability of drug formulations, promote microbial growth, or interfere with chemical reactions. The USP limit for water is not more than 0.2%.[7]
-
Heavy Metals: Contamination from catalysts and equipment during manufacturing can introduce heavy metals like lead, arsenic, iron, and others.[5][11] These are toxic and are strictly controlled, with a typical limit of 5 ppm for total heavy metals.[7][12]
-
Other Impurities: Minor impurities can include chlorides, sulfates, and residue on ignition (non-volatile inorganic matter).[7][13] Acidity is also a key parameter, as acidic impurities can degrade active pharmaceutical ingredients (APIs).[7]
Table 1: Summary of Common Impurities in this compound
| Impurity | Common Source | Significance & Rationale for Control |
| Ethylene Glycol (EG) | Manufacturing Process By-product | High Toxicity; renal and neurological damage. |
| Diethylene Glycol (DEG) | Manufacturing Process By-product | High Toxicity; linked to fatal poisoning events.[4][5] |
| Dithis compound (DPG) | Manufacturing Process By-product | Low toxicity, but alters physical properties.[7][8] |
| Water (H₂O) | Atmospheric Absorption (Hygroscopic) | Affects formulation stability, API degradation, microbial growth.[10] |
| Heavy Metals (Pb, As, etc.) | Catalysts, Process Equipment | Cumulative toxicity.[11][] |
| Acidity | Oxidation/Degradation | Can cause degradation of APIs in a formulation.[7] |
Q2: How do I select the appropriate analytical method for my this compound sample?
A: The choice of method is dictated entirely by the impurity you intend to quantify. A multi-pronged approach is necessary for a complete purity profile. The following decision workflow illustrates the selection process.
Caption: Workflow for selecting the correct analytical method.
-
For Related Glycols (EG, DEG, DPG): Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard and most reliable method.[4][15] It provides excellent separation and quantification capabilities for these volatile compounds.[6]
-
For Water Content: Karl Fischer (KF) titration is the definitive method.[16] It is specific to water and highly accurate for the low levels expected in this compound. Both volumetric and coulometric KF methods are suitable, with coulometry being preferred for very low water content (<0.1%).[16]
-
For Heavy Metals: Modern pharmacopeial standards are moving towards instrument-based methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[][17] These techniques are highly sensitive and can quantify specific elemental impurities. The older USP <231> method is a qualitative wet chemistry test that is less specific and prone to inaccuracies.[5]
-
For Non-Volatile Impurities: The "Residue on Ignition" test is a gravimetric method used to determine the amount of inorganic matter remaining after a sample is ignited.[7]
Q3: My GC chromatogram shows poor resolution between ethylene glycol and this compound. How can I fix this? (Troubleshooting)
A: This is a common and critical issue, as poor resolution prevents accurate quantification. The USP monograph requires a resolution of not less than 5 between the ethylene glycol and this compound peaks.[18]
Causality: Resolution is a function of column efficiency, selectivity, and retention. The issue likely lies with your GC column or operating parameters.
Troubleshooting Steps:
-
Verify Carrier Gas Flow Rate: An incorrect flow rate (too high or too low) will reduce column efficiency. Check your system for leaks and verify the flow rate at the column outlet.
-
Condition the Column: If the column is new or has been sitting idle, it may need conditioning. Heat the column to just below its maximum temperature limit for several hours with the carrier gas flowing to remove any contaminants.
-
Optimize Temperature Program: A slow temperature ramp rate (e.g., 5 °C/min as specified in some methods) is crucial for separating early-eluting peaks like EG from the main this compound peak.[7] If resolution is still poor, try decreasing the initial oven temperature or reducing the ramp rate further.
-
Check Injection Technique: A slow or inconsistent injection can cause band broadening, leading to wider peaks and poorer resolution. Ensure your autosampler (or manual injection) is fast and reproducible.
-
Column Contamination/Aging: Over time, the stationary phase of the column can degrade or become contaminated, reducing its resolving power. If the above steps fail, it may be time to trim the first few centimeters of the column or replace it entirely.
Q4: I am getting higher-than-expected water content with my Karl Fischer titration. What is the likely cause? (Troubleshooting)
A: Inaccurate Karl Fischer results are almost always due to contamination with extraneous moisture.
Causality: The Karl Fischer reaction is highly sensitive to water. Any exposure of the sample, solvent, or titration cell to atmospheric humidity will lead to erroneously high readings.
Troubleshooting Checklist:
-
Dry Glassware and Syringes: Ensure all glassware and syringes used for sample handling are oven-dried and cooled in a desiccator before use.
-
Proper Sample Handling: this compound is hygroscopic. Keep sample containers tightly sealed. When drawing a sample, do so quickly and reseal the container immediately. The procedure involves injecting the sample through a rubber septum to minimize atmospheric exposure.[19]
-
Check Titration Cell Seal: Inspect all seals and septa on the KF titration vessel. A worn-out septum is a common entry point for ambient moisture.
-
Exhausted Reagents: The solvent in the titration vessel has a finite capacity to dissolve the sample and resist moisture ingress. If the drift (background titration rate) is high and unstable, the solvent may need to be replaced.
-
Titrant Titer: The titrant's concentration (titer) should be determined daily before running samples, as it can change over time.
Detailed Experimental Protocols
These protocols provide a validated starting point for your analysis. Always perform system suitability tests and method validation according to your internal SOPs and regulatory requirements.
Protocol 1: Quantification of EG and DEG by Gas Chromatography (GC-FID)
This method is based on the principles outlined in the USP monograph for this compound.[4][7]
1. Instrumentation & Parameters:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 60 m x 0.32 mm, 1.8 µm film SPB®-624 or equivalent G43 phase.[18]
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector: 220 °C
-
Detector (FID): 250 °C
-
Oven Program: 120 °C, ramp at 5 °C/min to 200 °C.[7]
-
-
Injection: 1 µL, Split ratio ~10:1.
Table 2: Example GC-FID System Parameters
| Parameter | Setting | Rationale |
| Column Phase | G43 (e.g., SPB-624) | Provides selectivity for glycols. |
| Oven Program | 120°C, ramp 5°C/min | Controlled ramp ensures separation of early eluting EG from the main PG peak.[7] |
| Detector | FID | Sensitive to hydrocarbons and provides a linear response for quantification.[15] |
| Internal Standard | 1,3-Propanediol | Chemically similar to analytes, corrects for injection volume variability.[6] |
2. Reagent & Standard Preparation:
-
Diluent: Methanol.
-
Internal Standard (IS) Stock: Accurately weigh ~100 mg of 1,3-propanediol into a 100 mL volumetric flask, dissolve and dilute to volume with methanol (Concentration: ~1 mg/mL).[6]
-
Calibration Standard: Accurately weigh ~100 mg each of Ethylene Glycol and Diethylene Glycol into a 100 mL volumetric flask. Add 10.0 mL of IS Stock solution. Dilute to volume with methanol. This creates a standard of ~1 mg/mL for EG and DEG. Prepare a series of dilutions from this stock to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).[6]
3. Sample Preparation:
-
Accurately weigh ~500 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the Internal Standard (IS) Stock solution.
-
Dilute to volume with methanol and mix thoroughly.[6]
4. Analysis Workflow:
Caption: General workflow for GC impurity analysis.
5. System Suitability & Calculations:
-
Resolution: The resolution between the ethylene glycol peak and the this compound peak must be not less than 5.0.[18]
-
Calculation: Calculate the concentration of EG and DEG in the sample using the response factor from the calibration curve. Compare the results against the pharmacopeial limits (e.g., NMT 0.10%).[6]
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is a standard method for determining water content in alcohols like this compound.[16][19]
1. Instrumentation & Reagents:
-
System: Automatic Volumetric Karl Fischer Titrator with a platinum electrode.
-
Titrant: One-component Karl Fischer titrant (e.g., CombiTitrant 5, titer ~5 mg/mL).[16]
-
Solvent: Anhydrous methanol or a specialized KF solvent (e.g., CombiSolvent).[16]
2. Procedure:
-
Cell Preparation: Add ~50 mL of KF solvent to the titration cell. The solvent must completely cover the electrode.[20]
-
Pre-Titration: Start the instrument to titrate any residual water in the solvent until a stable, low-drift endpoint is reached. This ensures the starting condition is anhydrous.[16]
-
Titer Determination: Inject a precise amount of pure water (or a water standard) into the cell and titrate. Perform this in triplicate to determine the exact titer (mg/mL) of the titrant.
-
Sample Analysis: Using a dry syringe, accurately weigh an appropriate amount of this compound sample (e.g., ~2 mL). Quickly inject the sample into the titration cell.[16]
-
Titration: The instrument will automatically titrate the sample to the endpoint.
-
Calculation: The instrument's software will use the sample weight, titrant volume consumed, and the titrant titer to calculate the water content as a percentage.
Formula: Water (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
Pharmacopeial Acceptance Criteria
The following table summarizes the key impurity limits for this compound as specified by the United States Pharmacopeia (USP). Always refer to the current version of the relevant monograph for official specifications.
Table 3: Key USP Acceptance Criteria for this compound
| Test | Acceptance Criteria | Primary Analytical Technique |
| Assay | NLT 99.5% of C₃H₈O₂ | Gas Chromatography (GC)[7] |
| Diethylene Glycol (DEG) | NMT 0.10% | Gas Chromatography (GC)[4][13] |
| Ethylene Glycol (EG) | NMT 0.10% | Gas Chromatography (GC)[4][13] |
| Water | NMT 0.2% | Karl Fischer Titration[7][13] |
| Residue on Ignition | NMT 0.007% (70 ppm) | Gravimetric Analysis[18] |
| Heavy Metals | NMT 5 ppm | ICP-MS or Colorimetric Method[7][12] |
| Acidity | NMT 0.20 mL of 0.10 N NaOH | Titration[7] |
| Chlorides | NMT 0.007% (70 ppm) | Turbidimetric Method |
References
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Arya, P., & Dhyani, V. (n.d.). Estimation of Ethylene Glycol and Diethylene Glycol in this compound, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent Technologies, Inc. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Toxicological Profile for this compound. [Link]
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Mirabile, P. (2009). Illuminating Heavy Metals Testing. Pharmaceutical Technology. [Link]
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National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining this compound in Biological Samples. Toxicological Profile for this compound - NCBI Bookshelf. [Link]
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Pimentel, L., et al. (2000). Quantitative determination of diethylene glycol contamination in pharmaceutical products. Journal of AOAC International, 83(4), 793-801. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Campbell, I. (n.d.). Trace Element Analysis of Heavy Metals in Pharmaceutical Materials. Spectroscopy Online. [Link]
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Al-Sabti, A., et al. (2018). Detection of Diethylene Glycol in Glycerin and this compound by using high performance thin layer chromatography HPTLC. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 58-69. [Link]
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ResearchGate. (n.d.). Gas Chromatographic Determination of this compound Dinitrate in Rodent Skin. [Link]
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Scribd. (n.d.). This compound. [Link]
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CD Formulation. (n.d.). Heavy Metal Testing Services in Pharmaceuticals. [Link]
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JM Science. (2018). Drugs and Medicines – KF Volumetry, Direct-Injection this compound and Glycerin. [Link]
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Fowles, J. R., Banton, M. I., & Pottenger, L. H. (2013). A toxicological review of the propylene glycols. Critical Reviews in Toxicology, 43(4), 363-390. [Link]
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Shimadzu. (n.d.). G282A Analysis of Ethylene Glycol and Diethylene Glycol in this compound. [Link]
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Reddy, B. R., et al. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Pharmazie, 65(1), 15-18. [Link]
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Jiahang. (n.d.). Determination of moisture content in this compound by volumetric method. [Link]
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European Pharmacopoeia. (n.d.). This compound. [Link]
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ResearchGate. (2015). Development of Analytical Method for this compound in Foods. [Link]
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ASTM International. (n.d.). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols. [Link]
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Fowles, J. R., Banton, M. I., & Pottenger, L. H. (2013). A toxicological review of the propylene glycols. Semantic Scholar. [Link]
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CORECHEM Inc. (n.d.). PRODUCT DATA SHEET – this compound, USP Grade. [Link]
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Healthline. (2018). This compound in Food: Is This Additive Safe?. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Propylene Glycol vs. Glycerol as Solvents in Formulations
In the landscape of formulation science, the choice of solvent is a foundational decision that dictates the stability, efficacy, and sensory profile of the final product. Among the most ubiquitous and versatile solvents are propylene glycol (PG) and glycerol (also known as glycerin). While they share superficial similarities—both being clear, odorless, and sweet-tasting liquids—their distinct physicochemical and biological properties make them suitable for different applications.[1] This guide provides an in-depth comparison to assist researchers, scientists, and drug development professionals in making an informed solvent selection.
Head-to-Head: Physicochemical Properties
The fundamental differences between this compound and glycerol stem from their molecular structures. This compound (C₃H₈O₂) is a diol, possessing two hydroxyl (-OH) groups, whereas glycerol (C₃H₈O₃) is a triol, with three.[2][3] This seemingly minor difference has profound implications for their physical properties, which are critical to formulation performance.
| Property | This compound (PG) | Glycerol (Glycerin) | Significance in Formulation |
| Molecular Weight | 76.09 g/mol [4] | 92.09 g/mol [5] | Affects viscosity, boiling point, and diffusion rates. |
| Hydroxyl Groups | 2[3] | 3[3] | Governs hygroscopicity, solvency, and hydrogen bonding capacity. |
| Viscosity (at 20°C) | ~58 mPa·s | ~1412 mPa·s | Drastically impacts product texture, spreadability, and processing. Glycerol's high viscosity can be a challenge in manufacturing but beneficial for creating rich, emollient textures.[5] |
| Hygroscopicity | High[4] | Very High[4] | Both attract moisture, acting as humectants. Glycerol's superior ability makes it excellent for hydration but can lead to a sticky feel if not properly formulated.[4][6] |
| Boiling Point | 188.2 °C[7] | 290 °C[5] | Higher boiling point of glycerol indicates greater thermal stability, which is advantageous in processes involving heat. |
| Solubility | Miscible with water, alcohol, acetone[7] | Miscible with water and alcohol[8] | Both are excellent solvents for a wide range of active pharmaceutical ingredients (APIs). PG is often a better solvent for certain poorly water-soluble drugs.[7][9] |
| Preservative Action | Mild antimicrobial activity[4] | Bacteriostatic (at high concentrations)[10] | PG can help reduce the preservative load in a formulation.[4] Glycerol's effect is primarily due to reducing water activity.[11] |
Solvent Capabilities and Formulation Applications
The choice between PG and glycerol often comes down to the specific requirements of the formulation, including the nature of the API and the desired final product characteristics.
This compound is often the preferred solvent when:
-
Lower viscosity is required: For sprays, lotions, and oral solutions, PG's lower viscosity allows for easier processing and a lighter, non-greasy skin feel.[4][9]
-
Enhanced solubilization of certain APIs is needed: PG is an exceptional solvent for many drugs that are poorly soluble in water, including benzodiazepines.[7][12] Its intermediate polarity allows it to dissolve a broad range of substances.[6]
-
A co-preservative effect is beneficial: The mild antimicrobial properties of PG can bolster the preservative system, allowing for lower concentrations of traditional preservatives.[4]
Glycerol is the superior choice when:
-
High humectancy is the primary goal: In topical formulations for dry skin, glycerol's powerful ability to attract and retain water provides superior moisturization.[2][13]
-
A specific texture is desired: The high viscosity of glycerol imparts a rich, emollient feel to creams and ointments.[4]
-
A natural and gentle formulation is key: Glycerol can be derived from vegetable sources and is considered hypoallergenic, making it ideal for products targeting sensitive skin or the "natural" consumer market.[3][4]
-
Taste-masking is necessary: In oral liquid formulations, glycerol's sweet taste helps to mask the unpleasant taste of many APIs.[11]
Biocompatibility and Safety Profile
Both this compound and glycerol are "Generally Recognized as Safe" (GRAS) by the U.S. FDA for use in food and are widely used in approved pharmaceutical products.[4][14] However, there are nuances to their safety profiles.
-
Glycerol: Is considered extremely safe and rarely causes irritation.[4] It is a natural component of the human body, formed during the metabolism of fats.
-
This compound: While having low toxicity, it can cause skin irritation in some individuals, particularly those with sensitive skin or eczema, especially at high concentrations.[14] This is often attributed to its dehydrating effect on the skin.[14] It is important to distinguish pharmaceutical-grade PG from industrial grades, like ethylene glycol (a component of antifreeze), with which it is sometimes confused by the public.[4]
The FDA's Inactive Ingredient Database (IID) is an essential resource for formulators, providing data on the maximum potency of excipients like PG and glycerol used in approved drug products for various routes of administration.[15][16][17] Consulting this database is a critical step in justifying the use and concentration of a solvent in a new drug formulation.[18][19]
Experimental Design: A Comparative Case Study
To illustrate the practical decision-making process, this section outlines an experimental protocol to compare PG and glycerol as primary solvents for a new topical semi-solid formulation containing a poorly water-soluble anti-inflammatory API.
Objective: To determine whether this compound or glycerol provides superior performance in terms of API solubilization, formulation stability, and sensory characteristics for a topical cream.
Experimental Workflow
The following diagram outlines the logical flow of the experimental process.
Caption: Experimental workflow for comparing PG and glycerol.
Detailed Methodologies
1. Formulation Preparation:
- Solvent Phase Preparation:
- For Formulation A, accurately weigh the target amount of API and dissolve it in this compound with gentle heating (not exceeding 60°C) and stirring until a clear solution is obtained.
- For Formulation B, repeat the process using glycerol. Causality Note: The higher viscosity of glycerol may necessitate more vigorous stirring or slightly higher temperatures to achieve full dissolution.
- Cream Base Preparation: Prepare a standard oil-in-water cream base by heating the oil phase (e.g., cetyl alcohol, stearic acid) and water phase (containing emulsifiers and water-soluble additives) separately to 75°C.
- Emulsification: Slowly add the oil phase to the water phase with continuous homogenization. Cool while stirring.
- Final Formulation: Once the cream base has cooled to below 40°C, incorporate the prepared API-solvent phase (A or B) and mix until uniform.
2. Analysis and Characterization:
- API Solubility and Content Uniformity:
- Protocol: Use a validated HPLC method to determine the concentration of the API in multiple samples from different locations within each batch. This validates both the maximum solubility achieved and the uniformity of dispersion.
- Self-Validation: The validation of the analytical procedure must be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision.[20][21]
- Viscosity and Rheology:
- Protocol: Measure the viscosity of each formulation at controlled temperatures (e.g., 25°C) using a rotational viscometer with a suitable spindle. Analyze the flow behavior (Newtonian, shear-thinning) to predict in-use performance.
- Self-Validation: Calibrate the viscometer with standard fluids before measurement. Ensure consistent sample handling and geometry to guarantee reproducible results.
- Accelerated Stability:
- Protocol: Store samples of each formulation in sealed containers at 40°C and 75% relative humidity for 1, 2, and 3 months. At each time point, assess for physical changes (phase separation, crystallization, color change) and chemical degradation of the API via HPLC.
- Self-Validation: Include a control sample stored at room temperature. The stability-indicating HPLC method must be able to resolve the API from any potential degradants.
Summary and Recommendations
The decision between this compound and glycerol is not a matter of which is "better," but which is "best for the intended purpose."
Caption: Key decision factors for solvent selection.
Favor this compound for:
-
Oral, injectable, and topical formulations where it serves as a superior solvent and carrier for water-insoluble drugs.[7][22]
-
Products requiring a light, non-tacky feel and rapid absorption.
-
Formulations where a low viscosity is critical for processing or delivery (e.g., sprays).
Favor Glycerol for:
-
Pharmaceutical and cosmetic products where strong humectancy and moisturization are paramount.[5][13]
-
Formulations for sensitive skin, given its excellent safety and hypoallergenic profile.[4]
-
Oral liquids, where its viscosity and sweet taste are advantageous.[5]
Ultimately, the optimal choice is validated through rigorous experimental data, as outlined in the case study. By systematically evaluating solubility, stability, and end-user experience, the formulation scientist can confidently select the solvent that ensures a safe, effective, and high-quality product.
References
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Innoleo Ltd. (2021, March 19). Glycerin VS this compound - Knowledge. [Link]
-
Chemnovatic. (2022, April 8). This compound and Glycerine in E-Liquid Manufacturing. [Link]
- A comparative analysis of this compound versus Glycerol in humectant applications. (2025, July 8). [Source name withheld].
-
International Labour Organization. (2011, August 3). Glycerols and Glycols - ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Sanco Industries. (2019, November 3). This compound vs. Glycerin. [Link]
-
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- The differences between glycol and glycerine – when to use which? (2022, June 7). [Source name withheld].
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ACS Publications. (2020, December 23). Viscosity Model for Liquid Mixtures of this compound, Glycerol, and Water | Industrial & Engineering Chemistry Research. [Link]
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Comparative Efficacy Analysis: 1,3-Propanediol as a Natural Alternative to Propylene Glycol
A Technical Guide for Researchers and Formulation Scientists
This guide provides an in-depth, objective comparison of 1,3-propanediol (PDO) and propylene glycol (PG), focusing on the efficacy, safety, and performance characteristics relevant to pharmaceutical and cosmetic applications. As the demand for sustainable and bio-derived ingredients continues to grow, understanding the functional differences between the bio-based PDO and the petroleum-derived PG is critical for modern formulation development.
Introduction: The Shift Towards Bio-Based Glycols
Glycols are fundamental to countless formulations, prized for their roles as solvents, humectants, emollients, and penetration enhancers.[1][2] For decades, this compound (1,2-propanediol) has been a ubiquitous ingredient in pharmaceuticals, cosmetics, and personal care products.[3][4][5][6] It is a synthetic organic compound derived from petroleum.[7][8]
In contrast, 1,3-propanediol offers a "natural" alternative, producible through the fermentation of renewable resources like corn sugar or glycerol.[2][9][10][11] This bio-based origin, combined with a distinct molecular structure, positions PDO not merely as a substitute but as a performance-driven alternative to PG. This guide synthesizes available data to critically evaluate the efficacy of PDO in comparison to its synthetic counterpart.
Physicochemical Properties and Synthesis Overview
While both PDO and PG share the same chemical formula (C₃H₈O₂), the arrangement of their hydroxyl groups is different, leading to distinct physical and chemical properties.[12][13][14] this compound is a 1,2-diol, whereas 1,3-propanediol is a 1,3-diol. This structural variance influences properties like viscosity, solvency, and thermal stability.[12][15]
| Property | 1,3-Propanediol (PDO) | This compound (PG) |
| IUPAC Name | Propane-1,3-diol | Propane-1,2-diol |
| CAS Number | 504-63-2[14][16] | 57-55-6[4][14] |
| Molecular Weight | 76.09 g/mol [16] | 76.09 g/mol |
| Appearance | Colorless, viscous liquid[16][17] | Clear, odorless, viscous liquid[4] |
| Boiling Point | 214°C (417.2°F)[16] | 188.2°C (370.8°F) |
| Freezing Point | -32°C (-25.6°F)[16] | -59°C (-74°F) |
| Origin | Bio-based (corn/glycerol fermentation)[2][9][10] or Petrochemical | Petrochemical[7][8][18] |
Production Pathways
The distinction in their origin is a primary driver for adopting PDO. Bio-based PDO is produced via fermentation, a process that utilizes microorganisms to convert renewable feedstocks like glucose (from corn) or crude glycerol (a byproduct of biodiesel production) into 1,3-propanediol.[10][19][20][21][22] This is in stark contrast to this compound, which is commercially produced from propylene oxide, a derivative of fossil fuels.[8][23][24] A newer, direct synthesis method for PG from propylene and hydrogen peroxide has also been developed.[25]
Performance and Efficacy in Formulations
Direct comparisons reveal that 1,3-propanediol often meets or exceeds the performance of this compound in key functional areas.
| Performance Metric | 1,3-Propanediol (PDO) | This compound (PG) | Key Insights |
| Humectancy | High; draws moisture to the skin.[26][27][28] | High; a well-established humectant.[1][3][29][30] | PDO has been shown to increase hydration effectively, and at 5%, can perform better than PG.[9] It also shows a synergistic hydrating effect with glycerin while reducing its tackiness.[9][31] |
| Solvency | Excellent; dissolves a wide range of ingredients.[9][16][26][28] | Excellent; widely used as a solvent in pharmaceuticals.[3][4][5] | PDO is a capable solvent for difficult-to-dissolve ingredients like ferulic acid and allantoin.[9] Studies suggest it may have better flavoring properties than PG in some applications.[15][32] |
| Sensory Profile | Light, non-sticky, slightly dry feel.[9] | Can feel tacky or heavy at higher concentrations.[30] | PDO is often preferred for its superior sensory characteristics, providing moisturization without a greasy residue.[27] |
| Preservative Efficacy | Boosts the efficacy of common preservatives.[9][27] | Also used to enhance preservative systems.[1][3] | Both glycols can improve the antimicrobial effectiveness of preservatives like phenoxyethanol.[9] |
| Formulation Stability | Increases stability in freeze/thaw cycles.[9] | Acts as a stabilizer in various formulations.[4][5] | PDO can enhance the clarity and viscosity of surfactant systems.[9] |
Safety and Irritation Potential: A Critical Differentiator
A significant advantage of 1,3-propanediol lies in its lower potential for skin irritation and sensitization compared to this compound.
This compound is a known, albeit weak, contact sensitizer and a common cause of irritant contact dermatitis.[33][34][35] While the incidence is relatively low in the general population (estimated up to 3.5% in those tested for contact dermatitis), it can be a significant issue for individuals with sensitive or compromised skin.[7][33][36] Reactions can include redness, itching, and discomfort.[36]
In contrast, extensive testing on 1,3-propanediol demonstrates a much lower potential for adverse skin reactions. Human Repeat Insult Patch Tests (HRIPT), a standard method for assessing sensitization, have shown that PDO has a low potential to irritate or sensitize human skin, and this potential is lower than that of PG.[2][37] Studies have found PDO to be non-irritating and non-sensitizing even at concentrations up to 75%.[2][9] While some instances of irritation have been noted, PDO is generally considered a safer option for sensitive skin formulations.[13][38][39]
Experimental Protocols for Efficacy and Safety Validation
To ensure self-validating and trustworthy results, standardized protocols must be employed. Below are methodologies for key comparative experiments.
Protocol 1: Human Repeat Insult Patch Test (HRIPT)
Objective: To determine the potential of a test material to induce primary or cumulative irritation and/or allergic contact sensitization.
Methodology:
-
Subject Recruitment: A panel of 50-200 human volunteers with healthy, intact skin is recruited. Subjects with known skin conditions or allergies to cosmetic ingredients are typically excluded.
-
Induction Phase (3 Weeks):
-
An occlusive patch containing the test material (e.g., 50% 1,3-propanediol in water) is applied to the same site on the subject's back.
-
The patch remains in place for 24 hours.
-
This procedure is repeated nine times over three consecutive weeks (i.e., Monday, Wednesday, Friday applications).
-
The test site is graded for any visible skin reaction (erythema, edema) by a trained technician before each new patch application.
-
Causality: This repeated exposure is designed to induce a sensitization response if the material is an allergen.
-
-
Rest Phase (2 Weeks):
-
No patches are applied.
-
Causality: This period allows for the development of a delayed-type hypersensitivity response in sensitized individuals.
-
-
Challenge Phase (1 Application):
-
A new patch with the test material is applied to a previously untreated site on the skin.
-
The patch is removed after 24 hours.
-
The challenge site is evaluated for reactions at 24 and 48 hours post-patch removal.
-
Causality: A reaction at the new site upon first contact indicates that sensitization was induced during the induction phase. The absence of a reaction suggests the material is not a sensitizer under the test conditions.
-
Protocol 2: Skin Hydration Measurement (Corneometry)
Objective: To quantitatively measure and compare the short-term and long-term humectant effects of 1,3-propanediol and this compound.
Methodology:
-
Subject Acclimatization: Subjects rest for at least 20 minutes in a room with controlled temperature (e.g., 21°C ± 2°C) and humidity (e.g., 50% ± 5% RH) to allow their skin to equilibrate.
-
Baseline Measurement:
-
Two to four test sites are marked on the volar forearm of each subject.
-
A baseline hydration reading is taken at each site using a Corneometer®.
-
Principle: The Corneometer® measures the capacitance of the stratum corneum, which correlates directly with its moisture level.
-
-
Product Application:
-
A precise amount (e.g., 2 mg/cm²) of the test formulation (e.g., a simple gel containing 5% PDO, 5% PG, or a placebo control) is applied evenly to the designated sites.
-
-
Post-Application Measurements:
-
Hydration levels are measured at set time points after application (e.g., 15 minutes, 2 hours, 4 hours, and 8 hours).[31]
-
The probe is cleaned between each measurement to prevent cross-contamination.
-
-
Data Analysis:
-
The change in skin hydration from baseline is calculated for each time point and for each product.
-
Statistical analysis (e.g., ANOVA) is performed to determine if the differences in hydration provided by PDO, PG, and the control are statistically significant.
-
Conclusion and Future Outlook
The evidence strongly supports the efficacy of 1,3-propanediol as a high-performing, natural alternative to this compound. Its derivation from renewable resources addresses the growing industry demand for sustainability.[9][11]
Key Findings:
-
Superior Safety Profile: 1,3-propanediol exhibits a significantly lower potential for skin irritation and sensitization, making it a preferred choice for sensitive skin applications and for reducing the overall allergenic potential of a formulation.[2][13][38]
-
Comparable or Enhanced Performance: It functions as an excellent humectant, solvent, and sensory modifier, often providing a better skin feel than this compound.[9][27]
-
Sustainable Origin: Its bio-based production pathway offers a compelling environmental advantage over the petroleum-based synthesis of this compound.[40]
For researchers, scientists, and drug development professionals, 1,3-propanediol represents not just a "green" replacement but a multifunctional ingredient that can enhance product performance and safety. As formulation science advances, PDO is well-positioned to become a new standard glycol for a wide array of cosmetic and pharmaceutical products.
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A Senior Application Scientist's Guide to Method Validation: GC-FID for Propylene Glycol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of propylene glycol is a critical aspect of quality control and formulation development. This compound serves as a key excipient in a vast array of pharmaceutical products, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[1] However, its manufacturing process can introduce toxic impurities, such as ethylene glycol (EG) and diethylene glycol (DEG), necessitating robust analytical methods to ensure product safety and meet stringent regulatory standards.[2]
Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a gold-standard technique for this purpose, offering high sensitivity and selectivity for volatile compounds. This guide provides an in-depth, experience-driven walkthrough of the validation process for a GC-FID method tailored to this compound analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore the causality behind each validation parameter, present detailed experimental protocols, and compare the performance of GC-FID against viable alternative methods, empowering you to make informed decisions for your analytical workflow.
The Cornerstone of Reliable Data: GC-FID Method Validation Workflow
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3] It is the bedrock of data integrity. The following workflow outlines the logical progression of validation experiments, ensuring a comprehensive assessment of the method's capabilities.
Caption: Workflow for GC-FID Method Validation.
Specificity: Ensuring a Clear Signal
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4] For this compound analysis, this means the method must distinguish the this compound peak from other excipients, the API, and potential impurities like EG and DEG. The primary causality we address here is interference. A lack of specificity can lead to artificially inflated results for the analyte of interest.
Experimental Protocol for Specificity
-
Prepare Solutions:
-
Blank: Prepare a solution containing the sample matrix without this compound (e.g., diluent, placebo formulation).
-
This compound Standard: A solution of known concentration of this compound in the diluent.
-
Impurity Standards: Individual solutions of potential impurities (e.g., ethylene glycol, diethylene glycol) in the diluent.
-
Spiked Sample: The blank matrix spiked with known concentrations of this compound and potential impurities.
-
-
Chromatographic Analysis: Inject each solution into the GC-FID system.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of this compound in the blank chromatogram.
-
Verify that the this compound peak is well-resolved from the peaks of all potential impurities in the spiked sample. The United States Pharmacopeia (USP) often requires a resolution of not less than 2.0 between adjacent peaks.[1]
-
Linearity and Range: Defining the Working Boundaries
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4] This is crucial for ensuring that the quantification is accurate across the expected concentration range of samples, from trace levels to high concentrations.
Experimental Protocol for Linearity
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
| Concentration (mg/mL) | Peak Area (Mean) |
| 0.5 | 152,345 |
| 0.8 | 243,752 |
| 1.0 | 305,110 |
| 1.2 | 365,988 |
| 1.5 | 458,231 |
| Regression Output | Value |
| Slope (m) | 304,500 |
| Intercept (c) | 1,520 |
| R² | 0.9995 |
Accuracy: Hitting the Bullseye
Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined using recovery studies, where a known amount of pure analyte is added to a placebo matrix. This parameter validates the method's ability to overcome matrix effects and provide a true measure of the analyte concentration.
Experimental Protocol for Accuracy
-
Prepare Spiked Samples: Spike a placebo (blank matrix) with this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the GC-FID method.
-
Evaluation: Calculate the percent recovery for each sample using the formula:
| Spiked Conc. (mg/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Mean Recovery (%) |
| 0.8 | 99.5 | 100.2 | 99.8 | 99.8 |
| 1.0 | 101.1 | 99.9 | 100.5 | 100.5 |
| 1.2 | 98.9 | 100.8 | 101.3 | 100.3 |
Precision: Consistency is Key
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Assesses the influence of within-laboratory variations, such as different days, different analysts, or different equipment.[3]
Experimental Protocol for Precision
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day by the same analyst.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
Acceptance Criterion: %RSD should be ≤ 2%.[4]
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Compare the results from both days using appropriate statistical tests (e.g., F-test for variance, t-test for means) to ensure there are no significant differences. The combined %RSD should also meet the acceptance criteria.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] It answers the question: "Is the analyte present?"
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] It answers the question: "How much of the analyte is present?"
These parameters are critical for analyzing impurities or trace levels of this compound.
Experimental Protocol for LOD & LOQ
-
Method 1: Signal-to-Noise Ratio (S/N):
-
Method 2: Based on the Standard Deviation of the Response and the Slope:
Robustness: Weathering the Small Storms
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage. Testing for robustness is a critical step to avoid method failures when minor, unavoidable variations occur in a real-world lab environment.
Experimental Protocol for Robustness
-
Identify Key Parameters: Select critical GC-FID parameters to vary slightly.
-
Vary Parameters: Deliberately alter these parameters one at a time or using a design of experiments (DoE) approach.[11]
-
Injector Temperature (e.g., ± 5 °C)
-
Oven Temperature (e.g., ± 2 °C)
-
Carrier Gas Flow Rate (e.g., ± 10%)
-
Column from a different batch
-
-
Analysis and Evaluation: Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., peak resolution, retention time, peak area). The results should remain within the acceptance criteria established during method development.[12]
Comparison with Alternative Analytical Methods
While GC-FID is a powerful tool, other techniques may be suitable depending on the specific analytical challenge. The choice of method is a critical decision driven by factors like sample complexity, required sensitivity, and available instrumentation.[13]
Caption: Decision tree for selecting an analytical method.
Performance Comparison Table
| Feature | GC-FID (Gas Chromatography-Flame Ionization Detection) | HPLC-RID (High-Performance Liquid Chromatography-Refractive Index Detection) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation of volatile components in a gaseous mobile phase with detection by flame ionization.[14] | Separation of compounds in a liquid mobile phase with universal detection based on changes in the refractive index of the eluent.[13] | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of ionized analytes. |
| Selectivity | High selectivity for separating various volatile compounds like this compound and its common impurities (EG, DEG).[15] | Lower selectivity for structurally similar, non-chromophoric compounds. Co-elution can be a challenge.[13] | Very high selectivity and specificity, allowing for definitive identification based on mass. |
| Sensitivity | High sensitivity (ppm to ppb levels).[16][17] | Lower sensitivity (typically low ppm levels). Not suitable for trace analysis.[13] | Extremely high sensitivity (ppb to ppt levels). |
| Sample Prep | Simple dilution is often sufficient. Derivatization is generally not required for this compound but may be for other glycols to improve volatility.[18] | Simple dilution. Mobile phase must be precisely prepared as RID is sensitive to composition changes.[13] | Can be more complex, requiring filtration and careful buffer selection to ensure compatibility with the MS ion source. |
| Cost | Moderate initial and operational cost. Uses inexpensive carrier gases (e.g., Helium, Nitrogen).[19] | Moderate initial cost. Solvent consumption can lead to higher operational costs and waste disposal issues.[19] | High initial and operational cost. Requires specialized expertise. |
| Best For | Routine QC, purity testing, and quantification of volatile impurities in simple to moderately complex matrices. | Quantification of major components when high sensitivity is not required and a universal detector is needed. | Definitive identification, trace-level impurity analysis, and analysis in highly complex matrices. |
Conclusion
The validation of a GC-FID method for this compound analysis is a multi-faceted process that is essential for ensuring the generation of accurate, reliable, and reproducible data. By systematically evaluating parameters from specificity to robustness, scientists can build a comprehensive validation package that withstands scientific and regulatory scrutiny. While GC-FID remains a robust and highly effective technique for this application, a thorough understanding of alternative methods like HPLC-RID and LC-MS is crucial. The ultimate choice of methodology should be a strategic decision, balancing the specific requirements of the analysis—such as sensitivity, sample matrix, and cost—with the capabilities of the available instrumentation and laboratory expertise.
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Comparative Guide to Managing Propylene Glycol Cross-Reactivity in Analytical Assays for Diols
Introduction: The Challenge of Propylene Glycol in Diol Quantification
This compound (1,2-propanediol) is a ubiquitous excipient in pharmaceutical formulations, a solvent in consumer products, and a key ingredient in various industrial applications.[1][2] Its structural similarity to other diols, particularly the toxicologically significant ethylene glycol, presents a considerable analytical challenge. For researchers, scientists, and drug development professionals, the accurate quantification of diols like ethylene glycol (EG) and diethylene glycol (DEG) is critical for safety, quality control, and clinical diagnostics.[3] this compound's presence can lead to significant cross-reactivity in common analytical assays, potentially causing false-positive results or inaccurate measurements with severe consequences, such as misdiagnosis of ethylene glycol poisoning.[4][5]
This guide provides an in-depth comparison of common analytical methodologies for diol analysis, focusing on the mechanisms of this compound interference and offering field-proven strategies and protocols to ensure data integrity. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources to provide a trustworthy and comprehensive resource.
Part 1: Mechanisms of this compound Interference
Understanding how this compound interferes with diol assays is the first step toward mitigating its effects. The interference mechanism is highly dependent on the analytical technique employed.
Enzymatic Assays
Enzymatic assays are frequently used in clinical laboratories for rapid screening of ethylene glycol due to their speed and simplicity.[4] Most of these kits rely on the enzyme glycerol dehydrogenase (GDH), which catalyzes the oxidation of ethylene glycol to produce NADH, a molecule that can be measured spectrophotometrically.[6]
The primary issue is the lack of absolute specificity of GDH. This compound, being a structural analog of ethylene glycol (both are α-diols), can also serve as a substrate for this enzyme, leading to a false-positive signal.[4][7] While the reaction rate for this compound is often slower than for ethylene glycol, at high concentrations—commonly found in patients receiving intravenous medications containing PG as a solvent—this interference can be profound.[4][5] Some studies have shown that PG concentrations of 100 mg/dL and higher can generate falsely positive ethylene glycol results.[7][8]
It's a critical point that some pre-treatment steps, such as using glycerokinase to eliminate glycerol, do not correct for this compound interference.[4]
Caption: Mechanism of PG interference in enzymatic diol assays.
Chromatographic Methods (GC & HPLC)
Gas chromatography (GC) is the gold-standard method for the separation and quantification of volatile compounds like glycols.[9] The primary challenge here is achieving adequate chromatographic resolution between this compound and the target diol(s). Co-elution of these compounds will lead to artificially inflated results for the target analyte.
The choice of GC column is paramount.
-
Non-polar columns (e.g., polydimethylsiloxane) interact weakly with polar diols, often resulting in poor peak shape and insufficient separation.
-
Polar columns , particularly those with modified polyethylene glycol phases (e.g., Carbowax type), are the traditional choice. Specialized phases like the SPB-1000, which has acidic functional groups, or the CP-Select 624 CB are designed to improve peak shape for active compounds like diols and provide the selectivity needed to resolve structurally similar glycols.[10]
High-Performance Liquid Chromatography (HPLC) is less common for underivatized glycols due to their lack of a strong chromophore for UV detection. However, when coupled with mass spectrometry (LC-MS), it becomes a powerful tool. Similar to GC, chromatographic separation is key, and reverse-phase methods can be developed to resolve these compounds.[11]
Interference in Related Clinical Assays: The Case of Lactate
A significant and often overlooked area of cross-reactivity involves the metabolic products of this compound. In the body, this compound is metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to pyruvic acid, and subsequently to both L-lactate and D-lactate.[1][12][13]
This is critically important in the context of suspected ethylene glycol poisoning. Ethylene glycol metabolism produces glycolic and oxalic acids, leading to a high anion gap metabolic acidosis with elevated L-lactate .[14][15] The accumulation of D-lactate from this compound can also cause an elevated anion gap and may lead to a falsely elevated total lactate reading on certain analyzers that lack specificity for L-lactate.[1][14] This can confound the clinical picture, as the treatment for PG-induced acidosis is different from that for EG poisoning. Therefore, a high lactate level in a patient with a history of this compound exposure must be confirmed with a more specific test.[14]
Caption: Metabolic pathway of PG leading to D-lactate interference.
Part 2: Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific application, required turnaround time, sample matrix, and available instrumentation. The following table compares the most common techniques for diol analysis in the presence of this compound.
| Parameter | Enzymatic Assay | Gas Chromatography (GC-FID/GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Spectrophotometric measurement of NADH produced by GDH enzyme. | Separation based on volatility and column interaction; detection by flame ionization (FID) or mass spectrometry (MS). | Separation based on polarity; detection by mass-to-charge ratio. |
| Specificity | Low. Prone to interference from PG and other α-diols.[4][5] | High (with proper method development). GC-MS is highly specific.[9] | Very High. MS/MS provides excellent specificity by monitoring parent-daughter ion transitions.[16] |
| Susceptibility to PG | High. Can cause false positives, especially at PG concentrations >100 mg/dL.[7][8] | Low to Moderate. Dependent on column selection and method parameters to ensure resolution.[17] | Very Low. Chromatographic separation combined with MS/MS detection can effectively eliminate interference. |
| Limit of Quantitation (LOQ) | ~5 mg/dL for ethylene glycol.[7] | Can reach low µg/mL (ppm) levels, e.g., 200 µg/mL in syrup samples.[3] | High sensitivity, often in the ng/mL range, depending on the analyte and method.[16] |
| Sample Throughput | High. Suitable for rapid screening of many samples. | Moderate. Sample preparation and run times are longer. | Moderate to High. Modern UPLC systems offer fast run times. |
| Primary Application | Rapid clinical screening for suspected ethylene glycol ingestion. | Definitive quantification for quality control (e.g., in pharmaceuticals) and forensic/clinical confirmation.[3][9] | Research, analysis of complex biological matrices, and quantification of non-volatile diols or their metabolites. |
| Key Advantage | Speed and ease of use. | Robustness, reliability, and established methodology.[18] | Highest specificity and sensitivity. |
| Key Disadvantage | Lack of specificity and high potential for PG interference.[4] | Requires more complex instrumentation and method development. | High instrument cost and complexity. |
Part 3: Protocols for Mitigating this compound Interference
Effective management of PG cross-reactivity requires robust, validated analytical procedures. Below are detailed protocols that incorporate best practices for minimizing interference.
Protocol: GC-FID Analysis of Ethylene Glycol and Diethylene Glycol in a this compound Matrix
This protocol is designed for the accurate quantification of EG and DEG in a sample where PG is the primary component, such as a pharmaceutical excipient. It emphasizes chromatographic resolution and the use of an internal standard. This method is based on established principles for glycol analysis.[3][17]
1. Objective: To validate a specific and accurate method for quantifying EG and DEG in a PG-dominant matrix.
2. Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
GC Column: Agilent CP-Select 624 CB (30 m x 0.53 mm, 3.0 µm) or similar polar phase.[10]
-
Reagents: Ethylene Glycol (Certified Standard), Diethylene Glycol (Certified Standard), this compound (matrix), 1,3-Butanediol (Internal Standard), Methanol (HPLC Grade).
3. Standard & Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL solution of 1,3-Butanediol in methanol.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of EG and DEG (e.g., 50, 100, 200, 500, 1000 µg/mL) in this compound. Fortify each standard with the IS to a final concentration of 200 µg/mL.
-
Sample Preparation: Accurately weigh 1.0 g of the sample matrix into a 10 mL volumetric flask. Add the IS to a final concentration of 200 µg/mL and dilute to volume with methanol. Mix thoroughly.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as calibration standards.
4. GC-FID Parameters:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Carrier Gas: Helium or Nitrogen, constant flow (e.g., 10 mL/min)
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
5. System Suitability Test (SST):
-
Before running samples, inject a mid-level calibration standard five times.
-
Acceptance Criteria:
-
Resolution between EG, PG, and IS peaks should be > 2.0.
-
Relative Standard Deviation (%RSD) for the peak area ratios (Analyte/IS) must be ≤ 5%.
-
Tailing factor for all analyte peaks should be between 0.9 and 1.5.
-
Causality: The SST ensures the chromatographic system is capable of adequately separating the analytes from the interfering matrix and providing reproducible results before committing to sample analysis. This is a core principle of a self-validating system.[19]
-
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration for each calibration standard.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of EG and DEG in the samples using the regression equation.
Caption: Workflow for validated GC-FID analysis of diols.
Protocol: Modified Enzymatic Assay for Ethylene Glycol with Kinetic Measurement
This protocol modifies the standard enzymatic assay by incorporating a kinetic reading approach to help distinguish between EG and PG. This is based on the principle that EG reacts much faster with GDH than PG does.[6]
1. Objective: To provide a rapid screening method for EG that reduces false positives from PG by using a dual-timepoint measurement.
2. Materials:
-
Commercial enzymatic ethylene glycol assay kit (containing GDH, NAD+).
-
UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm.
-
Positive Control (Ethylene Glycol standard, e.g., 50 mg/dL).
-
Negative Control (Blank serum or water).
-
Interference Control (this compound standard, e.g., 200 mg/dL).
3. Procedure:
-
Prepare reagents and samples according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding the GDH enzyme solution to the sample cuvette.
-
Immediately begin recording the absorbance at 340 nm.
-
Measurement 1 (A1): Record the absorbance exactly 5 minutes after reaction initiation.
-
Measurement 2 (A2): Record the absorbance exactly 30 minutes after reaction initiation.
4. Interpretation:
-
Calculate the Absorbance Change (ΔA): ΔA = A2 - A1.
-
Calculate the Ratio: R = A1 / ΔA.
-
Interpretation Logic:
-
High A1 and High Ratio (R): Suggests the presence of a fast-reacting substrate, likely Ethylene Glycol . The reaction is nearly complete by the first reading.
-
Low A1 and Low Ratio (R): Suggests the presence of a slow-reacting substrate, likely This compound . The absorbance increases steadily over the 30-minute period.
-
High A1 and Low Ratio (R): Suggests a mixture of both EG and PG.
-
-
Causality: This dual-timepoint approach provides more information than a single endpoint reading. By assessing the reaction's velocity, we can differentiate between the rapid kinetics of EG and the sluggish reaction of PG, thereby increasing the trustworthiness of a positive screening result.[6]
5. Validation and Confirmation:
-
This method is a screening tool. All presumptive positive results must be confirmed by a specific, quantitative method like GC-MS.[8]
-
Run the positive, negative, and interference controls with each batch of samples to ensure the system is performing as expected.
Conclusion
This compound is a significant and challenging interferent in the analysis of other diols, particularly in enzymatic assays for ethylene glycol and in clinical lactate measurements. Its structural similarity and metabolic pathway necessitate a careful and informed approach to analytical method selection and validation.
For rapid screening, modified enzymatic assays using kinetic analysis can offer improved specificity over single-endpoint tests. However, for definitive, reliable, and defensible quantitative results, chromatographic methods are indispensable. Gas chromatography, especially when coupled with mass spectrometry, provides the high degree of specificity required to resolve and accurately quantify target diols in complex matrices rich in this compound.
Ultimately, the trustworthiness of any result hinges on a robustly validated method. By understanding the underlying mechanisms of interference and implementing the strategies and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy and integrity of their diol analysis, safeguarding both product quality and patient safety.
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E202 Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols . ASTM International. [Link]
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Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols . ASTM International. [Link]
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Interferences of glycerol, this compound, and other diols in the enzymatic assay of ethylene glycol . PubMed, National Library of Medicine. [Link]
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Estimation of Ethylene Glycol and Diethylene Glycol in this compound, Glycerin, and Syrup Samples with the Agilent 8890 GC . Agilent Technologies. [Link]
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Assessing this compound Interference at Concentrations Relevant to Serum Levels With Electronic Cigarette Use in an Enzymatic Ethylene Glycol Assay . American Journal of Clinical Pathology, Oxford Academic. [Link]
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Determination of ethylene and propylene glycols in mixtures by gas chromatography . ACS Publications. [Link]
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A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry . MDPI. [Link]
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A Comparative Guide to Propylene Glycol and Polyethylene Glycol as Pharmaceutical Drug Carriers
This guide provides an in-depth comparative analysis of Propylene Glycol (PG) and Polyethylene Glycol (PEG), two of the most prevalent excipients in the pharmaceutical industry. Moving beyond a surface-level overview, we will dissect their physicochemical properties, performance as drug carriers, and biocompatibility, supported by experimental data and standardized protocols. This document is intended for researchers, scientists, and formulation experts dedicated to optimizing drug delivery systems.
Introduction: The Critical Role of Excipients in Drug Formulation
The therapeutic efficacy of a drug product is not solely dependent on the active pharmaceutical ingredient (API). The selection of excipients—the inactive components of a formulation—is paramount. These substances are chosen to enhance solubility, improve stability, control release kinetics, and ensure the manufacturability of the final dosage form. Among the most versatile and widely used excipients are the liquid glycols: this compound (1,2-propanediol) and Polyethylene Glycol.
While both are classified as polyether compounds and share some functional similarities, their distinct physicochemical and biological profiles dictate their suitability for specific applications. The choice between PG and PEG is a critical decision in formulation development, with significant implications for the drug's performance, safety, and patient compliance. This guide aims to provide the foundational knowledge and experimental framework necessary to make an informed selection.
Physicochemical Properties: A Tale of Two Glycols
The utility of PG and PEG as drug carriers is rooted in their fundamental chemical and physical properties. Understanding these differences is the first step in rational formulation design.
This compound (PG) is a small, di-hydroxyl alcohol. Its low molecular weight and simple structure confer a low viscosity and a high degree of hygroscopicity, making it an excellent solvent and humectant.
Polyethylene Glycol (PEG) is a polymer of ethylene oxide. Unlike the single molecule of PG, PEG is available in a wide range of molecular weights (MW), from low MW liquids (e.g., PEG 200, 400, 600) to high MW waxy solids (e.g., PEG 3350, 8000). This variability is its greatest strength, allowing for the fine-tuning of properties like viscosity, solubility, and melting point to suit the specific needs of a formulation. For instance, liquid grades of PEG (like PEG 400) are commonly used as co-solvents in oral and topical solutions, while solid grades are used as binders in tablets or as bases for suppositories.
The following table summarizes the key physicochemical properties for comparison.
| Property | This compound (PG) | Polyethylene Glycol 400 (PEG 400) | Polyethylene Glycol 3350 (PEG 3350) |
| Chemical Formula | C₃H₈O₂ | H(OCH₂CH₂)nOH (n ≈ 8-9) | H(OCH₂CH₂)nOH (n ≈ 70-80) |
| Average Molecular Wt. | 76.09 g/mol | 380-420 g/mol | 3000-3700 g/mol |
| Physical Form (25°C) | Clear, viscous liquid | Clear, viscous liquid | White, waxy solid |
| Viscosity (at 25°C) | ~40 mPa·s | ~112 mPa·s | N/A (Solid) |
| Hygroscopicity | High | High (decreases with MW) | Low |
| Primary Function | Solvent, co-solvent, humectant, preservative | Solvent, co-solvent, plasticizer, ointment base | Binder, tablet lubricant, suppository base, osmotic agent |
Mechanism of Action: Solubility Enhancement
One of the primary applications for both PG and PEG is to enhance the solubility of poorly water-soluble drugs, a major challenge in modern drug development. They achieve this primarily through the mechanism of cosolvency .
By mixing with water, these glycols disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system. This "polarity reduction" makes the aqueous environment more hospitable to lipophilic drug molecules, thereby increasing their solubility. The hydroxyl groups present on both PG and PEG can also form hydrogen bonds directly with the API, further aiding in the dissolution process.
The choice between PG and PEG often depends on the specific polarity of the drug molecule and the required concentration of the cosolvent.
Experimental Protocol: Determination of Equilibrium Solubility
To quantitatively compare the solubilizing capacity of PG and PEG for a given API, a standardized equilibrium solubility study is essential. This protocol ensures a reproducible and accurate assessment.
Objective: To determine the saturation solubility of a model drug (e.g., Ibuprofen) in various PG/water and PEG 400/water mixtures.
Materials:
-
Model API (Ibuprofen)
-
This compound (USP/NF grade)
-
Polyethylene Glycol 400 (USP/NF grade)
-
Deionized water
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system for drug quantification
Methodology:
-
Preparation of Cosolvent Systems: Prepare a series of cosolvent systems by volume (v/v) ranging from 10% to 100% of PG in water and PEG 400 in water.
-
Drug Addition: Add an excess amount of Ibuprofen to 2 mL of each cosolvent mixture in a screw-cap vial. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker set at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C ± 0.5°C). Allow the samples to equilibrate for 48-72 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed during method development.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved drug particles. This step is critical to prevent overestimation of solubility.
-
Dilution and Analysis: Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the samples via a validated HPLC-UV method to determine the concentration of the dissolved drug.
The following diagram illustrates the experimental workflow for this protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Biocompatibility and Safety: A Critical Comparison
While both glycols are generally regarded as safe (GRAS) by regulatory agencies like the FDA for many applications, their metabolic fates and potential toxicities differ, particularly at high concentrations or in specific patient populations.
This compound:
-
Metabolism: PG is metabolized in the liver by alcohol dehydrogenase to lactic acid and pyruvic acid. These are normal intermediates in cellular metabolism and are eventually converted to carbon dioxide and water.
-
Toxicity: At high intravenous doses, the metabolic pathway can become saturated, leading to an accumulation of lactic acid and potentially causing hyperosmolality and lactic acidosis. This is a significant concern in pediatric patients and individuals with renal impairment. For this reason, the FDA and other bodies recommend limits on the daily intake of this compound.
Polyethylene Glycol:
-
Metabolism & Excretion: PEGs with a molecular weight below 20,000 Da are primarily excreted intact via the kidneys. They are minimally metabolized, which contributes to their excellent safety profile. However, this renal clearance mechanism means that high molecular weight PEGs can accumulate in patients with pre-existing kidney disease.
-
Immunogenicity: A growing body of evidence has highlighted the potential for the formation of anti-PEG antibodies in some individuals, particularly after repeated exposure to PEGylated drugs. These antibodies can lead to accelerated clearance of the drug (reducing efficacy) and, in rare cases, hypersensitivity reactions.
The safety profiles are summarized in the table below.
| Parameter | This compound (PG) | Polyethylene Glycol (PEG) |
| Regulatory Status | GRAS (Generally Regarded As Safe) | GRAS |
| Metabolism | Metabolized to lactic & pyruvic acid | Minimally metabolized; excreted renally |
| Primary Toxicity Concern | Lactic acidosis & hyperosmolality at high IV doses | Potential for immunogenicity (anti-PEG antibodies) |
| Patient Considerations | Caution in neonates, children, and patients with renal impairment | Caution with high MW PEGs in patients with renal impairment |
Comparative Performance: A Formulation Case Study
To illustrate the practical implications of choosing between PG and PEG, let's consider a case study for developing a liquid-filled soft gelatin capsule for a poorly soluble BCS Class II drug.
Objective: Compare a PG-based formulation versus a PEG 400-based formulation for in-vitro dissolution performance and stability.
Experimental Protocol: Formulation and In-Vitro Dissolution
-
Formulation Preparation:
-
Formulation A (PG-based): Dissolve the model API in this compound at 80% of its saturation solubility (determined previously) with gentle heating (40°C) and stirring.
-
Formulation B (PEG-based): Dissolve the model API in Polyethylene Glycol 400 at 80% of its saturation solubility under the same conditions.
-
Encapsulate both liquid fills into appropriately sized soft gelatin capsules.
-
-
In-Vitro Dissolution Testing:
-
Apparatus: USP Apparatus II (Paddle Method).
-
Medium: 900 mL of a biorelevant medium, such as Simulated Intestinal Fluid (SIF), pH 6.8.
-
Speed: 75 RPM.
-
Temperature: 37°C ± 0.5°C.
-
Procedure: Place one capsule in each dissolution vessel. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples, filter, and analyze for drug concentration using HPLC.
-
The following diagram outlines this comparative study.
Caption: Comparative Workflow for Softgel Formulation Development.
Expected Outcomes: The formulation that maintains the drug in a dissolved state upon dilution in the aqueous dissolution medium will likely show a faster release rate. PEG 400, being more hydrophilic than PG, might allow for faster drug release in some cases. However, if the drug precipitates out of the PEG 400 system too quickly upon contact with water, the PG formulation might perform better. Stability testing would reveal if one carrier offers better protection against hydrolysis or oxidation of the API.
Conclusion and Selection Criteria
The choice between this compound and Polyethylene Glycol is not a matter of one being universally superior to the other. It is a nuanced decision based on a holistic evaluation of the API, the desired dosage form, and the target patient population.
-
Choose this compound when:
-
A low-viscosity, potent solvent is required for a highly lipophilic drug.
-
The formulation is for topical delivery, where its humectant and penetration-enhancing properties are beneficial.
-
The total daily dose is well below the established safety limits, especially for parenteral routes.
-
-
Choose Polyethylene Glycol when:
-
The formulation requires tunable viscosity or a solid/semi-solid consistency (by blending different MW grades).
-
Developing oral solid dispersions or suppository bases.
-
A less irritating or sensitizing vehicle is needed compared to PG for some topical applications.
-
The risk of PG-associated toxicity is a concern for the target patient population.
-
Ultimately, the optimal choice must be validated through rigorous experimental testing, including solubility studies, formulation characterization, stability trials, and in-vitro performance testing as outlined in this guide.
References
-
Title: this compound (PG) Toxicity: A Severe Iatrogenic Illness in ICU Patients Source: Chest Journal, American College of Chest Physicians URL: [Link]
-
Title: Safety assessment of this compound, trithis compound, and PPGs as used in cosmetics Source: International Journal of Toxicology URL: [Link]
-
Title: Polyethylene glycol as a drug carrier: from preclinical evaluation to clinical application Source: Journal of Biomedical Research URL: [Link]
-
Title: Anti-PEG Antibodies: A Threat to PEGylated Therapeutics Source: ACS Nano URL: [Link]
A Senior Application Scientist's Guide to Solvent Cytotoxicity: Propylene Glycol in Focus
Introduction: The Unseen Variable in Your In Vitro Assay
Propylene glycol (PG), a widely used solvent recognized as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for many applications, is a popular choice in pharmaceutical formulations and in vitro studies.[1] However, its relative safety in one context does not grant it a universal pass in sensitive cell-based assays. This guide provides a comparative analysis of the cytotoxicity of this compound against other common organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol. By synthesizing experimental data and elucidating the underlying mechanisms of toxicity, this document aims to equip researchers with the knowledge to make informed decisions, ensuring the integrity and validity of their experimental outcomes.
An Overview of Common Organic Solvents
A solvent's primary role is to dissolve a test compound, making it bioavailable to the cells in culture. The ideal solvent should possess high solubilizing power while exhibiting minimal biological activity.
-
This compound (1,2-propanediol): A viscous, colorless liquid, PG is miscible with water, acetone, and chloroform. Its low volatility and GRAS status make it a common vehicle for oral, intravenous, and topical drug formulations.[1]
-
Dimethyl Sulfoxide (DMSO): An organosulfur compound, DMSO is a powerful aprotic solvent capable of dissolving both polar and nonpolar compounds. It is widely used in cell banking as a cryoprotectant and in drug screening assays.[2][3] However, its ability to readily penetrate cell membranes can also contribute to its toxicity.[4][5]
-
Ethanol (EtOH): A volatile, flammable, colorless liquid, ethanol is a widely used polar solvent. It is a common vehicle for plant extracts and other natural products.[3][6]
-
Methanol (MeOH): The simplest alcohol, methanol is another polar solvent used in laboratory settings. While an effective solvent, its toxicity is a significant concern.
Mechanisms of Solvent-Induced Cytotoxicity
Organic solvents can inflict cellular damage through several mechanisms, primarily related to their interaction with cellular membranes and proteins.
-
Membrane Disruption: As amphiphilic molecules, solvents like DMSO can insert themselves into the lipid bilayer of the cell membrane.[7][8] This intercalation disrupts the membrane's structure, increasing its fluidity and permeability.[5][8] At low concentrations, this may enhance the uptake of a desired compound, but at higher concentrations, it can lead to the formation of pores, loss of ionic gradients, and eventual cell lysis.[5][7] Ethanol is also known to fluidize the cell membrane.[3]
-
Protein Denaturation: High concentrations of organic solvents can disrupt the delicate hydrogen bonds and hydrophobic interactions that maintain the three-dimensional structure of proteins. This denaturation can inactivate critical enzymes and structural proteins, leading to a loss of cellular function.
-
Oxidative Stress: Some solvents can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage lipids, proteins, and DNA. Studies on human proximal tubule cells have shown that this compound toxicity is associated with an increase in cellular thiobarbituric acid-reactive substances (a marker of lipid peroxidation) and a decrease in glutathione (a key antioxidant).[9]
Comparative Cytotoxicity Data: A Quantitative Look
The most common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance that reduces a biological response (like cell viability) by 50%. The cytotoxicity of a solvent is highly dependent on the cell line, exposure time, and the assay used.[10] The following table summarizes findings from various studies, presenting the concentrations at which significant cytotoxicity is observed.
| Solvent | Cell Line(s) | Concentration Causing Significant Cytotoxicity | Exposure Time | Citation |
| This compound | Human Monocytic Cells (U937) | IC50 ≈ 2.8% | 24 hours | [11] |
| Human Proximal Tubule (HPT) Cells | Toxic responses noted at 50 mM (~0.38% v/v) | Up to 6 days | [9] | |
| DMSO | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Significant inhibition at ≥ 1.25% | 48 hours | [2][3][6] |
| RAW-264.7, MCF-7, HUVEC | IC50 ≈ 1.8% - 1.9% | Not specified | [12] | |
| HeLa Cells | Significant inhibition at ≥ 50% | Not specified | [13] | |
| HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231 | Minimal toxicity at 0.3125% in most lines | 24-72 hours | [14] | |
| Ethanol | HepG2 | Strong effect at ≥ 2.5% | 48 hours | [2][3][6] |
| F9 Carcinoma, Hepatocytes | Total cell death with 10% | 1 hour | [15][16][17] | |
| HeLa Cells | Compromised viability at ≥ 5% | Not specified | [2] | |
| Various Cancer Cell Lines | Rapid cytotoxicity at concentrations as low as 0.3125% | 24 hours | [14] | |
| Methanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Inhibited proliferation at ≥ 5% | 48 hours | [2][3][6] |
| K562, HL60, HCT-116 | IC50 > 10% (except H929 cells at 72h) | 24-72 hours | [10] |
Key Insights from the Data:
-
DMSO is consistently shown to be the most cytotoxic of the solvents compared, with significant effects often observed at concentrations above 1%.[2][3][6][10] However, for most applications, DMSO concentrations below 0.5% are generally considered safe and non-interfering.[12] One study recommends a range of 0.6%-0.15% for sensitive cell lines.[3][6]
-
Ethanol and Methanol generally exhibit lower toxicity than DMSO.[2][3][6] Many cell lines can tolerate ethanol and methanol concentrations up to 1.25%-2.5% without significant loss of viability.[2][3][6] However, ethanol's effects can be rapid and concentration-dependent.[14]
-
This compound shows a comparatively favorable cytotoxicity profile, with IC50 values in the range of 2.8% for U937 cells.[11] This suggests a wider safety margin compared to DMSO.
Experimental Protocol: Assessing Solvent Cytotoxicity via MTT Assay
To ensure the trustworthiness of your results, it is imperative to determine the maximum tolerated concentration of your chosen solvent for your specific cell line and experimental conditions. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19]
Principle of the MTT Assay
Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells.[18] The formazan crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance is measured spectrophotometrically.[18][21]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to the exponential growth phase.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).
-
Causality Check: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, creating artifacts.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Solvent Treatment:
-
Prepare a serial dilution of the solvent (e.g., this compound, DMSO) in complete culture medium. A typical concentration range to test would be from 0.1% to 10% (v/v).
-
Include "untreated" wells (medium only) as a negative control for 100% viability and "media only" wells (no cells) for background subtraction.
-
Carefully remove the old medium from the wells and add 100 µL of the respective solvent dilutions.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours), mirroring the duration of your planned drug treatment.
-
-
MTT Incubation:
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[21]
-
Causality Check: Serum in the medium can interfere with the assay. For this step, it is often recommended to use serum-free medium if possible.[19][22]
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well.[18][20]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[19][22]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each solvent concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the % Viability against the solvent concentration to determine the IC50 value.
-
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for determining solvent cytotoxicity using the MTT assay.
Caption: Decision-making flowchart for selecting an appropriate organic solvent.
Conclusion and Recommendations
The selection of an appropriate solvent is a critical, foundational step in designing any in vitro experiment. The data clearly indicates that while no solvent is entirely inert, their cytotoxic profiles differ significantly.
-
This compound emerges as a highly favorable option, demonstrating lower cytotoxicity across multiple studies when compared to DMSO. Its IC50 value of ~2.8% in U937 cells provides a comfortable margin of safety for most applications, where final solvent concentrations are typically kept below 1%.
-
Ethanol and Methanol are also viable alternatives to DMSO, generally tolerated at concentrations up to ~1-2%. However, researchers should be aware of ethanol's potential for rapid, concentration-dependent toxicity.
-
DMSO , while an excellent solvent, presents the highest risk of cytotoxicity. Its use should be carefully controlled. It is imperative to conduct a dose-response cytotoxicity test to establish a safe concentration for the specific cell line and exposure duration. As a rule of thumb, final DMSO concentrations should always be kept below 0.5%, and ideally below 0.1%, to minimize confounding effects.
As Senior Application Scientists, we advocate for a validation-based approach. Never assume a solvent is benign. Always perform a preliminary cytotoxicity assay using your specific cell line and planned exposure times. This due diligence ensures that the biological effects you measure are attributable to your test compound, not an artifact of the vehicle used to deliver it.
References
- Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. (n.d.).
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Tapani, E., Taavitsainen, M., Lindros, K., Vehmas, T., & Lehtonen, E. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta radiologica (Stockholm, Sweden : 1987), 37(6), 923–926. Retrieved from [Link]
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Sun, Y., et al. (2024). Cytotoxic and oxidative effects of commercially available this compound (PG) and vegetable glycerin (VG): Common humectants in electronic cigarettes. Toxicology Reports. Retrieved from [Link]
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Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (n.d.). AVESİS. Retrieved from [Link]
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Ferreira, J. C. B., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules (Basel, Switzerland), 25(15), 3369. Retrieved from [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. Retrieved from [Link]
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Dimitrova, B., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Pharmaceutics, 13(6), 841. Retrieved from [Link]
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Toxicity of Ethanol in Low Concentrations. (n.d.). Semantic Scholar. Retrieved from [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. Retrieved from [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Semantic Scholar. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Neuman, M. G., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Clinica chimica acta; international journal of clinical chemistry, 218(2), 167–176. Retrieved from [Link]
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[Effects of organic solvents on proliferation of Hela cells line]. (2007). Zhong yao cai = Zhongyaocai = Journal of Chinese medicinal materials, 30(1), 63–65. Retrieved from [Link]
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Morshed, K. M., et al. (1999). This compound-mediated cell injury in a primary culture of human proximal tubule cells. Toxicological sciences : an official journal of the Society of Toxicology, 48(1), 124–131. Retrieved from [Link]
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Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
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MTT (Thiazolyl Blue Tetrazolium Bromide) Product Number. (n.d.). Retrieved from [Link]
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Notman, R., et al. (2006). Molecular Basis for Dimethylsulfoxide (DMSO) Action on Lipid Membranes. Journal of the American Chemical Society, 128(43), 13982–13983. Retrieved from [Link]
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Al-Hatamleh, M. A. I., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Bioengineering (Basel, Switzerland), 11(8), 850. Retrieved from [Link]
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Ethylene Glycol and this compound Toxicity. (2019). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Molecular Basis for Dimethylsulfoxide (DMSO) Action on Lipid Membranes. (2006). ResearchGate. Retrieved from [Link]
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Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The journal of physical chemistry. B, 111(35), 10453–10460. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating New Compound Stability in Propylene Glycol Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of a new chemical entity (NCE) in its intended formulation is a cornerstone of preclinical and clinical success. Propylene glycol (PG) is a widely used solvent in pharmaceutical formulations due to its miscibility with a broad range of solvents, low volatility, and established safety profile.[1][2][3] However, the inherent stability of a new compound within a PG solution cannot be assumed. A rigorous, evidence-based validation process is essential to characterize the compound's degradation profile, identify potential degradants, and establish a reliable shelf-life.
This guide provides an in-depth, technically-grounded framework for validating the stability of a new compound in a this compound solution. It moves beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring a self-validating and robust stability program.
The Foundational Importance of Stability-Indicating Methods
Before embarking on a formal stability study, the development and validation of a stability-indicating analytical method is paramount. This is not merely a quality control check; it is the very foundation upon which all subsequent stability data rests. A method is considered "stability-indicating" only if it can accurately and unequivocally quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or other excipients.[4][5][6] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its accuracy and precision.[4][7][8]
The validation of this method must be comprehensive, adhering to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9][10]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]
-
Accuracy: The closeness of test results to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
Forced Degradation: The Cornerstone of a Self-Validating Protocol
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[4][12] It involves intentionally subjecting the compound in the this compound solution to conditions more severe than those it would encounter during storage.[12] The primary goals of forced degradation are to:
-
Identify likely degradation products. [12]
-
Establish degradation pathways. [12]
-
Demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants.[12]
According to FDA and ICH guidelines, stress testing should be conducted to understand how the quality of a drug substance changes under various environmental factors.[12][13]
Comparative Analysis of Forced Degradation Conditions
The choice of stress conditions should be based on the known properties of the compound and the potential environmental factors it may encounter.
| Stress Condition | Rationale & Causality | Typical Conditions | Potential Degradation Pathways |
| Acid/Base Hydrolysis | To assess susceptibility to pH-driven degradation. This compound itself is generally stable, but the presence of acidic or basic impurities, or interaction with the API, could catalyze hydrolysis.[14][15] | 0.1 N HCl / 0.1 N NaOH at elevated temperatures (e.g., 60°C) | Hydrolysis of esters, amides, lactams, etc.[14][16] |
| Oxidation | To evaluate sensitivity to oxidative degradation, which can be initiated by atmospheric oxygen, trace metals, or peroxides that may be present as impurities in excipients.[14][17] | 3-30% Hydrogen Peroxide (H₂O₂) at room or elevated temperature. | Oxidation of functional groups like sulfides, phenols, and aldehydes.[14] |
| Thermal Degradation | To determine the effect of elevated temperatures on the compound's stability.[15][18][19] The Arrhenius equation dictates that reaction rates increase with temperature.[15] | Temperatures at least 10°C above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[20] | Thermolysis, isomerization, polymerization.[21] |
| Photostability | To assess degradation caused by exposure to light, as mandated by ICH Q1B guidelines.[22][23][24][25][26] | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[12][20][27] | Photolysis, photo-oxidation.[12] |
It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method is challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[20]
Experimental Workflow for a Comprehensive Stability Study
The following diagram and protocol outline a robust, self-validating workflow for assessing the stability of a new compound in a this compound solution.
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A Comparative Analysis of Propylene Glycol and Sorbitol as Pharmaceutical Humectants
In the landscape of pharmaceutical formulations, achieving optimal moisture content is paramount to ensuring drug product stability, efficacy, and patient acceptability. Humectants are critical excipients in this endeavor, and among the most utilized are propylene glycol and sorbitol. This guide provides an in-depth, objective comparison of their humectant properties, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Fundamental Properties and Mechanism of Humectancy
Humectants are hygroscopic substances that attract and retain water molecules from the surrounding environment.[1] Their efficacy is intrinsically linked to their molecular structure and the presence of hydrophilic functional groups, such as hydroxyl (-OH) groups, which form hydrogen bonds with water.[1][2]
This compound (C₃H₈O₂) is a synthetic organic compound with two hydroxyl groups.[3] It is a colorless, viscous liquid that is miscible with water.[4] Its smaller molecular size and diol structure contribute to its ability to attract and hold water, making it an effective humectant.[5][6]
Sorbitol (C₆H₁₄O₆) , also known as glucitol, is a sugar alcohol with six hydroxyl groups.[2][7] It is a white, crystalline powder naturally found in various fruits and is also produced synthetically from glucose.[7] The multiple hydroxyl groups in its structure enable it to form extensive hydrogen bond networks with water, accounting for its potent humectant properties.[2]
Comparative Performance: A Data-Driven Analysis
The performance of a humectant is primarily evaluated based on its ability to lower water activity (a_w_) and its moisture absorption capacity under varying humidity conditions.
Water Activity (a_w_) Reduction
Water activity is a measure of the "free" or "available" water in a system and is a critical parameter for predicting microbial growth and chemical stability. A lower a_w_ generally indicates a more stable product.
Table 1: General Comparison of Water Activity Reduction
| Humectant | Molecular Weight ( g/mol ) | Key Characteristics for a_w_ Reduction |
| This compound | 76.09 | Efficient at lowering a_w_ due to its high affinity for water.[6] Some analytical methods for a_w_ are not suitable for samples high in this compound.[10] |
| Sorbitol | 182.17 | Effective at reducing a_w_ in various food and pharmaceutical models.[9][11] |
Moisture Sorption Isotherms
Moisture sorption isotherms graphically represent the relationship between the equilibrium moisture content of a material and the surrounding relative humidity (RH) at a constant temperature.[12] These isotherms are crucial for predicting how a formulation will behave in different storage conditions.
Generally, for a given water activity, a more effective humectant will bind more water, resulting in a higher equilibrium moisture content. Studies on pectin films have shown that the incorporation of sorbitol leads to lower equilibrium moisture content at low to intermediate water activities, but significantly higher moisture content at water activities above 0.53.[13] This indicates a strong interaction between sorbitol and the polymer matrix, influencing its water-binding capacity.[13]
Experimental Protocols for Evaluating Humectant Properties
To ensure scientific integrity, the following are detailed methodologies for assessing the humectant properties of substances like this compound and sorbitol.
Determination of Moisture Content
Accurate measurement of moisture content is fundamental to evaluating humectancy.[14]
Protocol 1: Karl Fischer Titration
This is a highly accurate and specific method for determining water content.[15][]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol.[17]
-
Titration: The sample solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint is determined potentiometrically.[]
-
Calculation: The water content is calculated based on the amount of titrant consumed.
Protocol 2: Thermogravimetric Analysis (Loss on Drying)
This method measures the weight loss of a sample upon heating.[18]
-
Initial Weighing: Accurately weigh the sample in a moisture analyzer.[]
-
Heating: Heat the sample using an infrared or halogen radiator.[][18]
-
Continuous Monitoring: Continuously monitor the weight of the sample.
-
Endpoint: The analysis is complete when the sample weight stabilizes.
-
Calculation: The moisture content is the difference between the initial and final weights.[]
Experimental Workflow: Moisture Content Determination
Caption: Workflow for moisture content determination.
Hygroscopicity Testing
Hygroscopicity testing evaluates a substance's ability to absorb moisture from the air.[19]
Protocol 3: Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.[]
-
Sample Preparation: Place a small, accurately weighed sample (5-15 mg) in the DVS analyzer.[19][21]
-
Equilibration: Equilibrate the sample at a specific relative humidity (e.g., 40% RH) and temperature (e.g., 25°C).[21]
-
Humidity Ramp: Program the instrument to incrementally increase the RH to a high value (e.g., 90% RH) and then decrease it back to a low value (e.g., 0% RH).[19][21]
-
Data Acquisition: The instrument continuously measures and records the sample's mass at each RH step.
-
Isotherm Generation: Plot the equilibrium mass at each RH step to generate the moisture sorption isotherm.
Experimental Workflow: Hygroscopicity Testing (DVS)
Caption: Dynamic Vapor Sorption (DVS) workflow.
Applications in Pharmaceutical Formulations
The choice between this compound and sorbitol often depends on the specific requirements of the formulation.
This compound is widely used in a variety of dosage forms:
-
Topical Formulations: Used as a humectant at concentrations of about 15%.[4] It also acts as a penetration enhancer.[5][6]
-
Oral Solutions: Functions as a solvent, co-solvent, and preservative.[4][22]
-
Parenteral Formulations: Employed as a solvent and stabilizer.[3][22]
Sorbitol is also versatile and finds use in:
-
Oral Formulations: Acts as a sweetening agent and helps prevent cap-locking in syrups by preventing the crystallization of sugar.[23]
-
Topical Products: Used in creams and lotions for its moisturizing properties.[23]
-
Oral Care: Prevents toothpaste from drying out.[2]
-
Solid Dosage Forms: Used as a diluent in tablets and a plasticizer in gelatin capsules.[22]
Conclusion: A Matter of Formulation Context
Both this compound and sorbitol are effective humectants with distinct properties that make them suitable for different applications. This compound's lower viscosity and solvent capabilities make it a versatile choice for liquid and semi-solid formulations.[3][24] Sorbitol, with its multiple hydroxyl groups and sweet taste, is an excellent option for oral preparations and where a more substantial moisturizing effect is desired.[2][23]
The selection of the appropriate humectant requires a thorough understanding of the drug substance's properties, the desired characteristics of the final dosage form, and the intended storage conditions. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make a scientifically sound decision.
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A Comparative Guide to Propylene Glycol Grades in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that directly impacts the safety, stability, and efficacy of a pharmaceutical formulation. Propylene glycol (PG) is a widely utilized solvent, humectant, and stabilizer in oral, topical, and parenteral drug products.[1][2][3] However, not all this compound is created equal. The performance and safety of a final drug product are intrinsically linked to the purity and quality of the this compound grade used. This guide provides an in-depth comparison of different grades of this compound, supported by experimental data, to inform the selection process for specific pharmaceutical applications.
Understanding this compound and Its Grades
This compound (IUPAC name: propane-1,2-diol) is a viscous, colorless liquid with a faintly sweet taste that is miscible with a broad range of solvents, including water.[4] Its versatility has led to its use in numerous industries, necessitating the establishment of different grades based on purity and intended application.[5] For the pharmaceutical industry, the critical distinction lies between pharmaceutical grade (USP/EP/JP), food grade (FCC), and industrial grade.
-
Pharmaceutical Grade (USP/EP/JP): This is the highest purity grade, meeting the stringent standards of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP).[6][7] It is manufactured under Good Manufacturing Practices (GMP) to ensure minimal impurities, making it the only grade suitable for use in medicines.[8][9]
-
Food Grade (FCC): This grade meets the standards of the Food Chemicals Codex (FCC) and is considered "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food products.[8][10] While safe for consumption, it may contain trace impurities not permissible in pharmaceutical applications.[5]
-
Industrial/Technical Grade: This grade is intended for applications where there is limited human contact, such as in the production of antifreeze, coolants, and polyester resins.[5][6] It may contain significant levels of impurities that are unacceptable for pharmaceutical or food use.[11]
The fundamental difference between these grades lies in their specified purity levels and the permissible limits for contaminants. For pharmaceutical applications, even minute impurities can have a profound impact on the stability of the active pharmaceutical ingredient (API) and the safety of the patient.
The Critical Impact of Impurities in Pharmaceutical Formulations
The primary concern with lower-grade this compound in pharmaceutical applications is the presence of impurities. These can include ethylene glycol (EG), diethylene glycol (DEG), and other related substances. EG and DEG are known nephrotoxins and can cause severe adverse effects, even in small amounts.[12][13] The FDA has issued guidance emphasizing the importance of testing high-risk drug components, including this compound, for the presence of these contaminants.[12]
Beyond the immediate toxicological risks, impurities can also:
-
Degrade the API: Impurities can act as reactants or catalysts, leading to the degradation of the active ingredient and a subsequent loss of potency.
-
Alter the Formulation's Physicochemical Properties: The presence of contaminants can affect the solubility, viscosity, and pH of the formulation, impacting its performance and stability.
-
Cause Adverse Patient Reactions: Impurities can lead to unexpected side effects, including skin irritation in topical products or more severe systemic reactions in parenteral formulations.[14]
Therefore, the exclusive use of pharmaceutical-grade this compound is a non-negotiable aspect of ensuring drug product quality and patient safety.[1]
Application-Specific Performance: A Focus on Parenteral Formulations
Parenteral (injectable) formulations represent a high-risk application where the purity of excipients is of utmost importance. This compound is often used as a solvent for drugs that are poorly soluble in water.[15][16] However, the concentration and purity of the this compound used can significantly influence the safety and tolerability of the injection.
High concentrations of this compound in intravenous formulations can lead to hyperosmolality, lactic acidosis, and other serious adverse effects.[17][18] The osmolality of a this compound solution is directly proportional to its concentration.[18] The use of industrial-grade PG, which may contain additional impurities, would further exacerbate these risks.
The choice of this compound grade directly impacts the safety profile of parenteral medications. For instance, certain intravenous drug products, such as diazepam and phenytoin, contain high concentrations of this compound, which can induce thrombophlebitis.[19][20] Using a lower grade of PG with unknown impurities would introduce unacceptable risks in these already sensitive formulations.
Experimental Workflow: Selecting the Appropriate Grade
The decision-making process for selecting the appropriate grade of this compound for a pharmaceutical application should be systematic and rooted in risk assessment.
Caption: Decision workflow for selecting the appropriate this compound grade.
Comparative Data: Purity and Impurity Profiles
The specifications for different grades of this compound clearly illustrate the disparity in their purity. The following table summarizes typical specifications for USP grade this compound, highlighting the stringent controls in place for pharmaceutical use.
| Parameter | USP Grade Specification | Typical Industrial Grade | Rationale for Strictness in Pharmaceuticals |
| Assay (Purity) | ≥ 99.5% | ≥ 95% | Ensures consistency and minimizes the presence of unknown substances.[11][21] |
| Ethylene Glycol (EG) | ≤ 0.1% | Not specified | EG is toxic and can cause kidney damage.[13] |
| Diethylene Glycol (DEG) | ≤ 0.1% | Not specified | DEG is highly toxic and has been responsible for mass poisonings.[12][13] |
| Water Content | ≤ 0.2% | Not specified | Excess water can promote microbial growth and API degradation.[22] |
| Residue on Ignition | ≤ 0.007% | Not specified | Limits the amount of inorganic impurities.[23] |
| Heavy Metals | ≤ 5 ppm | Not specified | Heavy metals can be toxic and may catalyze degradation reactions.[24] |
These specifications underscore why only USP/EP grade this compound is acceptable for pharmaceutical manufacturing. The lack of defined limits for critical impurities in industrial grades poses a significant and unacceptable risk.
Experimental Protocol: Gas Chromatography for Impurity Profiling
To ensure the quality of incoming this compound, a robust analytical testing program is essential. Gas chromatography (GC) is the primary method for identifying and quantifying impurities like ethylene glycol and diethylene glycol.[25]
Step-by-Step Methodology for GC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample into a suitable vial.
-
Add an internal standard (e.g., 1,3-butanediol) of a known concentration.
-
Dilute with a suitable solvent, such as methanol or acetone, to a final volume of 10 mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-WAX or a similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram and identify the peaks corresponding to this compound, the internal standard, ethylene glycol, and diethylene glycol based on their retention times, which are determined by running reference standards.
-
-
Quantification:
-
Calculate the concentration of each impurity using the internal standard method, comparing the peak area ratios of the impurities to the internal standard with a calibration curve generated from known standards.
-
This self-validating protocol ensures the accurate identification and quantification of harmful impurities, thereby safeguarding the quality of the final drug product.
Conclusion and Recommendations
The choice of this compound grade is a critical determinant of the safety, quality, and efficacy of a pharmaceutical product. The available data and regulatory standards unequivocally support the exclusive use of pharmaceutical-grade (USP/EP/JP) this compound in all pharmaceutical applications.[6][26] The potential for harmful impurities in lower grades, such as industrial or food grade, presents an unacceptable risk to patient health.[9]
Researchers, scientists, and drug development professionals must adhere to the following best practices:
-
Always specify and source USP/EP/JP grade this compound for all pharmaceutical development and manufacturing. [1][27]
-
Implement a robust incoming material testing program, including GC analysis for impurities like EG and DEG, to verify the quality of each batch. [13][25]
-
Maintain comprehensive documentation, including Certificates of Analysis, for all excipients used in pharmaceutical formulations.
By adhering to these principles, the pharmaceutical industry can ensure the continued safety and effectiveness of medicines that rely on the versatile properties of this compound.
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Safety Operating Guide
Guide to the Proper Disposal of Propylene Glycol in a Laboratory Setting
Propylene glycol is a ubiquitous compound in research and development, valued for its low toxicity and versatility as a solvent, humectant, and antifreeze. The Food and Drug Administration (FDA) has classified pure this compound as "generally recognized as safe" (GRAS) for use in food, cosmetics, and pharmaceuticals.[1][2] However, this classification pertains to its use, not its disposal. Once used, this compound can become contaminated, fundamentally altering its chemical profile and dictating a more stringent disposal protocol.
This guide provides a comprehensive, step-by-step framework for the safe, compliant, and environmentally responsible disposal of this compound waste from a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and upholding the principles of sustainable laboratory practice.
The Core Directive: Waste Characterization
The single most important factor determining the disposal pathway for this compound is its purity. While pure, unused this compound is not typically classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), this status changes dramatically once the chemical is used in an application.[3][4][5]
Causality of Hazard Classification: The primary reason for this shift is contamination. In laboratory and industrial applications, such as in heat transfer systems or as a coolant, this compound can become contaminated with a variety of hazardous materials.[3][5] These contaminants can include:
-
Heavy Metals: Lead, cadmium, chromium, and other metals can leach from equipment.
-
Oils and Solvents: System lubricants and other chemicals can mix with the glycol.
-
Other Hazardous Substances: Benzene from fuel residues or other process chemicals can be introduced.[3]
The presence of these substances, even in small amounts, can cause the entire volume of waste to be classified as hazardous, necessitating strict disposal regulations.[3]
Experimental Protocol: Waste Assessment
To ensure compliance, a formal waste characterization is the mandatory first step.[3]
-
Source Evaluation: Determine if the this compound is unused and in its original, pure form or if it has been used in any process.
-
Process Knowledge: If the glycol has been used, identify all potential contaminants it may have come into contact with based on the specific application.
-
Laboratory Analysis (If Necessary): If the contamination status is unknown or if there is a possibility of hazardous contaminants, laboratory analysis is required. The most common method is the Toxicity Characteristic Leaching Procedure (TCLP) , which simulates landfill conditions to determine if hazardous constituents could leach into groundwater.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the decision-making process and required actions for this compound disposal.
Step 1: Segregation and Storage
Proper segregation and storage are crucial to prevent cross-contamination and ensure safe handling.
-
DO NOT mix this compound waste with other wastes, including different types of antifreeze or solvents, unless you have confirmed your chosen disposal facility will accept the mixture.[6]
-
DO store waste glycol in clean, leak-proof, and clearly labeled containers.[3][6] The label should clearly state "Waste this compound" and indicate if it is contaminated.
-
DO keep containers tightly closed and stored in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents.[7][8][9]
-
DO NOT use old food or beverage containers for storage to avoid accidental ingestion by personnel or animals.[6]
Step 2: Determine the Disposal Pathway
Based on the waste characterization, select the appropriate disposal pathway. The following diagram illustrates the decision-making logic.
Caption: Decision workflow for this compound disposal.
Step 3: Execute the Disposal Plan
For Pure, Non-Hazardous this compound
-
Recycling: This is the most environmentally responsible option. Numerous companies specialize in reprocessing used or surplus this compound.[10][11] Choosing recycled glycol also reduces CO2 emissions by approximately 50% compared to producing virgin material.[11]
-
Waste Disposal: If recycling is not feasible, contact a licensed industrial waste disposal company. Even if not federally hazardous, it must be disposed of according to local and state regulations.[12][13]
-
Drain Disposal (Extreme Caution): For very small, pure, household-equivalent quantities, some local municipalities may permit disposal down a sanitary drain with copious amounts of water.[10][14] However, you must verify this with your local wastewater treatment authority before proceeding. Disposing of large quantities can overwhelm treatment plants.[10] This is generally not a recommended practice in a professional laboratory setting.
For Used or Contaminated this compound
-
Hazardous Waste Determination: As established in the characterization step, if the waste is contaminated with heavy metals or other regulated substances, it may be classified as hazardous.[3][8]
-
Professional Disposal is Mandatory: If the waste is determined to be hazardous, it must be managed by a licensed hazardous waste disposal company.[3][14] These companies are equipped to handle collection, transportation, and treatment in compliance with all regulations.
-
Manifesting: When hazardous waste is transported off-site, it must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from generation to its final destination.[3]
Data Summary: Disposal Pathways
| Waste Type | RCRA Classification | Primary Disposal Method | Key Regulatory Requirement |
| Pure this compound | Typically Non-Hazardous | Recycling / Reprocessing[10][11] | Adherence to local and state disposal laws[4] |
| Used/Contaminated this compound | Potentially Hazardous | Licensed Hazardous Waste Disposal[3] | Waste characterization (TCLP Test)[3] |
Safe Handling and Container Disposal
Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).[12]
-
Eye Protection: Safety glasses with side shields or goggles.[9][12]
-
Protective Clothing: A lab coat or other protective clothing to avoid skin contact.[9]
Spill Response
In the event of a spill, contain it immediately using an absorbent material like sand or vermiculite.[7][8] Collect the absorbed material into a sealed, labeled container for proper disposal.[8] Ventilate the area and clean the surface thoroughly.[8]
Empty Container Disposal
Empty this compound containers can often be recycled.
-
Thoroughly rinse the container with water.
-
The containers are typically made of #2 HDPE plastic, which is widely accepted by local recycling programs.[6]
-
Confirm with your local recycling facility before placing it in a recycling bin.
By adhering to this systematic approach, researchers and laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally sound, reinforcing a culture of safety and sustainability within the scientific community.
References
- HWH Environmental. (n.d.). Guide to Glycol Disposal.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). This compound | Public Health Statement. Retrieved from Centers for Disease Control and Prevention website.
- Safety and Environmental Considerations for this compound. (2025, February 4).
- Kumar, P. (n.d.). Environmental Impact Assessment of this compound. Retrieved from a research symposium or university website.
- Branch Basics. (2024, July 15). Is this compound Toxic? Here's What to Know.
- DIPLOMATA. (n.d.). This compound sustainability: A Comprehensive Overview.
- Safety Data Sheet. (n.d.). This compound.
- Guidechem. (2024, May 21). How to Dispose of this compound: A Comprehensive Guide.
- Oreate AI Blog. (2026, January 7). How to Dispose of this compound.
- JMN Specialties, Inc. (n.d.). Safety Data Sheet (this compound).
- Redox. (2025, September 23). Safety Data Sheet this compound.
- National Refrigerants Ltd. (2015, September 11). This compound - SAFETY DATA SHEET.
- Accucold. (n.d.). This compound. Retrieved from an appliance or chemical supplier's website.
- New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet.
- Monument Chemical. (n.d.). This compound USP.
- Red River LLC. (2024, June 4). This compound Disposal Safe Methods Environmental Impact and Rules. Retrieved from a waste management services website.
- MCF Environmental Services. (2025, May 28). Glycol Waste Management: Compliance Guide for Automotive, HVAC, and Industrial Facilities.
- Go Glycol Pros. (n.d.). Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol.
- FUCHS OIL FINLAND OY. (n.d.). Further enhancing sustainability with recycled this compound.
- This compound Safety Protocols: Essential Guidelines for Handling. (2025, April 9).
- Vermont DEC. (n.d.). Disposal of this compound, Ethylene Glycol, and Polyethylene Glycol in Septic Systems.
- ClearWater Industries. (2025, July 31). How to Dispose of Glycol Safely, Sustainably and Legally.
- Acme-Hardesty. (n.d.). This compound USP.
- Occupational Safety and Health Administration (OSHA). (2021, January 11). This compound.
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Personal protective equipment for handling Propylene glycol
An Expert Guide to Personal Protective Equipment for Handling Propylene Glycol
As a Senior Application Scientist, my primary objective in the laboratory is to ensure that robust, reproducible science is conducted safely. This compound is a cornerstone chemical in many research and development settings, valued for its versatility as a solvent, humectant, and preservative. While it is often lauded for its low toxicity, a cavalier approach to its handling can lead to unnecessary exposure and compromise laboratory safety.
This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. We will move beyond a simple checklist to understand the causality behind each recommendation, empowering you to make informed safety decisions tailored to your specific application.
To select the right PPE, we must first understand the potential risks. This compound's primary hazards stem from direct contact and aerosolization.
-
Eye Contact: Direct contact with liquid this compound can cause mild to moderate, temporary eye irritation.[1][2][3] Mists can also be irritating.[1]
-
Skin Contact: While not significantly irritating for short-term contact, prolonged or repeated exposure can lead to skin irritation, dryness, and redness.[1][3][4] It can act as a defatting agent on the skin.[3]
-
Inhalation: At ambient temperature, this compound has a low vapor pressure, making significant vapor inhalation unlikely.[1] However, heating the substance or generating aerosols/mists can create concentrations that may irritate the upper respiratory tract.[1][5]
Our PPE strategy is therefore designed to create effective barriers against these routes of exposure.
Core PPE Directives: A Task-Based Approach
The level of PPE required is directly proportional to the risk of exposure. We will break this down by the type of protection and the context of the task.
Eye and Face Protection: Non-Negotiable
Directive: Always wear eye protection when handling this compound.
-
Standard Operations (e.g., small-volume transfers, solution prep): ANSI-rated safety glasses with side shields are the minimum requirement.
-
High-Risk Operations (e.g., large-volume transfers, heating, potential for splashing): Chemical splash goggles are mandatory.[2][6] They form a seal around the eyes, offering superior protection against splashes from any direction.
-
Maximum Protection Scenarios: When handling large volumes where significant splashing is a real possibility, supplement chemical splash goggles with a full-face shield.
Causality: The eyes are highly susceptible to irritation. The physical barrier of glasses or goggles is the only effective way to prevent direct contact from an accidental splash.
Skin and Body Protection: The Dermal Barrier
Directive: Wear appropriate gloves and a lab coat for all handling procedures.
-
Gloves:
-
Material Selection: Nitrile or latex gloves are suitable for incidental contact with this compound.[3][6] Always check your glove manufacturer's specific chemical resistance chart for breakthrough times, especially if prolonged contact is anticipated.
-
Best Practices: Inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if they become contaminated. Use a proper removal technique to avoid contaminating your skin.[7]
-
-
Protective Clothing:
-
A standard laboratory coat should be worn to protect against minor splashes and spills.
-
For larger-scale operations, consider a chemical-resistant apron to provide an additional layer of protection.
-
Causality: A lab coat and gloves prevent direct dermal contact, mitigating the risk of skin irritation from prolonged or repeated exposure.
Respiratory Protection: When Air Quality is a Concern
Directive: Respiratory protection is not typically required for handling this compound in well-ventilated areas at room temperature.
When is it required?
-
When heating this compound above ambient temperature.
-
When creating aerosols or mists (e.g., spraying, sonicating).
-
When cleaning up large spills in enclosed spaces.
-
When working in poorly ventilated areas.
What to use: If a risk assessment determines that an exposure limit may be exceeded, use a NIOSH-approved respirator equipped with an organic vapor cartridge.[8]
Causality: Heating and aerosolization increase the concentration of airborne this compound. A respirator filters these particles and vapors, preventing irritation of the respiratory tract.
Procedural and Logistical Plans
Effective PPE use is a process, not just a set of equipment. This section provides the necessary operational and disposal workflows.
PPE Selection Workflow
The following diagram outlines a logical decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Donning and Doffing: A Self-Validating Protocol
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Securely fasten.
-
Respirator: (If required) Perform a user seal check.
-
Eye/Face Protection: Goggles first, then face shield if needed.
-
Gloves: Don last. This ensures the surfaces of your other PPE remain uncontaminated.
Doffing (Taking Off) Sequence:
-
Gloves: Remove first using a skin-to-skin and glove-to-glove technique.
-
Face Shield/Goggles: Handle by the head strap, avoiding touching the front surface.
-
Lab Coat: Remove by rolling it inside-out and away from your body.
-
Respirator: (If worn) Remove last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
-
Non-Contaminated PPE: Can typically be disposed of in regular laboratory trash.
-
Contaminated PPE: Heavily contaminated gloves, pads, and disposable clothing should be placed in a sealed, labeled chemical waste container for proper disposal according to your institution's hazardous waste procedures.[8] Do not discard in common trash receptacles.
Emergency Response Protocols
Spill Containment and Cleanup:
-
Alert & Isolate: Notify personnel in the immediate area and restrict access.
-
Ventilate: Increase ventilation to the area.
-
Don PPE: Before approaching the spill, don appropriate PPE, including respiratory protection if the spill is large or in a confined space.
-
Contain & Absorb: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike and absorb the liquid.[3]
-
Collect & Dispose: Carefully scoop the absorbed material into a designated, labeled waste container.[3] Clean the spill area with soap and water.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. If a large amount is swallowed, give several glasses of water to dilute and seek medical advice.[3]
By integrating these expert-driven protocols and understanding the rationale behind them, you build a culture of safety that protects not only you and your colleagues but also the integrity of your scientific work.
References
-
Solvet. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]
-
E-Vapor-8. (2025, April 9). This compound Safety Protocols: Essential Guidelines for Handling. Retrieved from [Link]
-
ClearWater Industries. (2025, March 7). This compound Safety: How to Handle Antifreeze Solutions. Retrieved from [Link]
-
Univar Solutions. (2015, March 17). This compound INDUSTRIAL Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Acme-Hardesty. (n.d.). This compound USP - Safety Data Sheet. Retrieved from [Link]
-
Chemfax Products Ltd. (2021, January 25). This compound 40% - Safety Data Sheet. Retrieved from [Link]
-
Buffa, M. (n.d.). This compound - Safety Data Sheet. Retrieved from [Link]
-
Lab Alley. (n.d.). Propylene-Glycol-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2021, January 11). This compound | Occupational Chemical Database. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
